molecular formula C30H59NO3 B130238 Bodipy C12-ceramide CAS No. 74713-60-3

Bodipy C12-ceramide

Numéro de catalogue: B130238
Numéro CAS: 74713-60-3
Poids moléculaire: 481.8 g/mol
Clé InChI: HXFPPRPLRSPNIB-VARSQMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Laurylsphingosine is a bioactive sphingolipid metabolite that serves as a critical intermediate in the intricate network of sphingolipid metabolism, a pathway essential for cellular membrane integrity and signal transduction . As a precursor in the salvage pathway, it can be acylated to form ceramide or phosphorylated to generate lauryl-sphingosine-1-phosphate, allowing researchers to probe the functional outcomes of distinct sphingolipid rheostats—the balance between pro-survival and pro-apoptotic lipids—in various cell types . Its defined 12-carbon acyl chain offers a model system to investigate how specific fatty acid chain lengths incorporated into sphingolipids influence membrane biophysical properties, lipid raft formation, and subsequent signaling events . This compound is a valuable tool for studying the mechanism and specificity of key enzymes in sphingolipid biology, including ceramide synthases (CerSs) and sphingosine kinases (SPHKs) . Research applications include the exploration of sphingolipid-mediated processes in cell regulation, inflammation, and the study of their roles in skin barrier function, given the importance of ceramide subspecies with varying chain lengths in epidermal permeability . Laurylsphingosine provides a defined chemical backbone for unraveling the complex biological functions of sphingolipids in health and disease.

Propriétés

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPPRPLRSPNIB-VARSQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304172
Record name N-Lauroyl-D-erythro-sphingosine
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Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74713-60-3
Record name N-Lauroyl-D-erythro-sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Lauroylsphingosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dual Life of BODIPY C12-Ceramide: A Technical Guide to its Mechanism of Action as a Cellular Probe and Apoptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of BODIPY C12-Ceramide. This fluorescently-labeled sphingolipid analog serves as a powerful tool for investigating cellular lipid trafficking and metabolism, and also functions as a potent inducer of apoptosis. This whitepaper delves into its core mechanisms, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: A Fluorescent Mimic with a Destructive Side

This compound (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoyl)-D-erythro-sphingosine) is a synthetic analog of natural ceramide. Its mechanism of action is twofold:

  • As a Fluorescent Probe: The BODIPY fluorophore attached to the C12 acyl chain allows for the visualization of sphingolipid dynamics within living cells. It mimics natural ceramide, enabling its incorporation into cellular membranes and subsequent metabolic processing. A key feature of the BODIPY fluorophore is its concentration-dependent fluorescence emission shift. At low concentrations in membranes, it emits green fluorescence (around 515 nm). As its concentration increases, excimer formation leads to a shift to red fluorescence (around 620 nm).[] This property is invaluable for qualitatively and quantitatively assessing the accumulation of the probe in specific organelles, most notably the Golgi apparatus.[][2]

  • As an Apoptosis Inducer: Ceramide itself is a well-established second messenger in signaling pathways leading to programmed cell death (apoptosis). By mimicking endogenous ceramide, this compound can trigger these same apoptotic cascades. It can induce apoptosis through both caspase-dependent and caspase-independent pathways.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound.

ParameterValueCell Type/SystemReference
Golgi Apparatus Concentration Up to 5-10 mol %Human Skin Fibroblasts[5][6]
Fluorescence Emission (Monomer) ~515 nmIn vitro (lipid vesicles) & In vivo[]
Fluorescence Emission (Excimer) ~620 nmIn vitro (lipid vesicles) & In vivo[]
Typical Staining Concentration 5 µMVarious mammalian cell lines[7]
IC50 for Proliferation Inhibition 10-20 µg/ml (for C2-Ceramide analog)HaCaT cells[8]

Experimental Protocols

Protocol for Labeling the Golgi Apparatus in Live Cells

This protocol describes the use of BODIPY FL C5-Ceramide (a close analog of C12) for staining the Golgi apparatus in living mammalian cells.

Materials:

  • BODIPY FL C5-Ceramide complexed to defatted BSA (Bovine Serum Albumin)

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

  • Complete cell culture medium

  • Sterile coverslips

  • Adherent mammalian cells

Procedure:

  • Cell Preparation: Seed adherent cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a 5 µM working solution of BODIPY FL C5-Ceramide/BSA complex in HBSS/HEPES.

  • Cell Labeling:

    • Aspirate the culture medium from the coverslips.

    • Rinse the cells once with HBSS/HEPES.

    • Incubate the cells with the 5 µM BODIPY FL C5-Ceramide/BSA working solution for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane.

  • Washing:

    • Rinse the cells several times with ice-cold HBSS/HEPES to remove excess probe.

    • Perform a "back-exchange" by incubating the cells in a solution of defatted BSA (0.34 mg/ml) in HBSS/HEPES four times for 30 minutes each at room temperature. This step removes the fluorescent ceramide that has not been internalized.

  • Trafficking to the Golgi: Incubate the cells in fresh, pre-warmed (37°C) complete culture medium for an additional 30 minutes. This allows for the internalized BODIPY-ceramide to be transported to and accumulate in the Golgi apparatus.

  • Imaging:

    • Rinse the cells with fresh medium.

    • Mount the coverslip on a slide.

    • Observe the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.

Protocol for Caspase-3/7 Activity Assay Following this compound Treatment

This protocol outlines a method to quantify the activation of executioner caspases 3 and 7, key events in the apoptotic cascade induced by ceramide.

Materials:

  • This compound

  • Mammalian cells of interest

  • Cell culture medium and plates (96-well format is suitable)

  • Lysis buffer

  • Caspase-3/7 assay kit (e.g., containing a fluorogenic or luminogenic DEVD substrate)

  • Plate reader (fluorometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (a dose-response experiment is recommended) for a predetermined duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • After the treatment period, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add the lysis buffer provided in the caspase assay kit to each well and incubate on ice for the recommended time to ensure complete cell lysis.

  • Caspase Activity Measurement:

    • Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to each well containing the cell lysate.

    • Incubate the plate at 37°C in the dark for the recommended time to allow for the enzymatic reaction to proceed.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths. The signal intensity is directly proportional to the caspase-3/7 activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Sphingolipid Trafficking and Metabolism Pathway

The following diagram illustrates the pathway of this compound from the plasma membrane to the Golgi apparatus and its subsequent metabolic fate.

Sphingolipid_Trafficking cluster_cell Cell cluster_metabolism Metabolism in Golgi PM Plasma Membrane Endosome Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport SM BODIPY-Sphingomyelin Golgi->SM Conversion GSL BODIPY-Glycosphingolipids Golgi->GSL Conversion ER Endoplasmic Reticulum ER->Golgi CERT-mediated Transport SM->PM Transport to PM GSL->PM Transport to PM Extracellular Extracellular BODIPY C12-Ceramide Extracellular->PM Incorporation

Caption: Trafficking of this compound within the cell.

Experimental Workflow for Golgi Labeling

This diagram outlines the key steps in the experimental protocol for labeling the Golgi apparatus.

Golgi_Labeling_Workflow start Start: Culture cells on coverslips prep_stain Prepare 5 µM BODIPY-Ceramide/BSA solution start->prep_stain label_pm Incubate cells with staining solution at 4°C for 30 min prep_stain->label_pm wash Wash cells with ice-cold HBSS/HEPES label_pm->wash back_exchange Perform back-exchange with defatted BSA wash->back_exchange traffic Incubate in fresh medium at 37°C for 30 min back_exchange->traffic image Image with fluorescence microscope traffic->image end End: Golgi apparatus visualized image->end

Caption: Workflow for staining the Golgi apparatus.

Ceramide-Induced Apoptosis Signaling Pathway

This diagram depicts the signaling cascade initiated by ceramide, leading to apoptosis.

Apoptosis_Pathway cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway Ceramide This compound (mimics endogenous ceramide) Mitochondria_dep Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria_dep Mitochondria_indep Mitochondrial Disruption Ceramide->Mitochondria_indep Cytochrome_c Cytochrome c Release Mitochondria_dep->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis AIF AIF Release & Nuclear Translocation Mitochondria_indep->AIF AIF->Apoptosis

Caption: Ceramide-induced apoptotic signaling pathways.

References

BODIPY™ FL C12-Ceramide: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide, chemically known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine, is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism and cellular signaling. The attachment of the BODIPY™ FL fluorophore, a highly efficient and photostable green fluorescent dye, to a 12-carbon fatty acid chain on the ceramide backbone, creates a powerful tool for investigating the distribution, transport, and metabolism of ceramides (B1148491) within living and fixed cells. Its lipophilic nature allows for efficient incorporation into cellular membranes, particularly the Golgi apparatus, making it an excellent probe for visualizing this organelle and studying lipid trafficking pathways.

This technical guide provides an in-depth overview of the spectral properties, characteristics, and experimental protocols for the application of BODIPY™ FL C12-Ceramide in cellular research.

Core Spectral Properties and Characteristics

BODIPY™ FL C12-Ceramide exhibits exceptional photophysical properties characteristic of the BODIPY dye family, including a high fluorescence quantum yield and strong molar extinction coefficient, contributing to its bright and stable fluorescent signal. These properties make it a superior alternative to more traditional fluorophores like NBD (Nitrobenzoxadiazole).

Quantitative Spectral Data

The key spectral properties of BODIPY™ FL C12-Ceramide are summarized in the table below. It is important to note that the exact excitation and emission maxima may vary slightly depending on the solvent environment and the specific instrumentation used.

PropertyValueReferences
Excitation Maximum (λex) ~505 nm[1][2]
Emission Maximum (λem) ~540 nm[1][2]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) Approaching 1.0[4][]
Recommended Laser Line 488 nm
Common Filter Set FITC/GFP

Experimental Protocols

The following protocols provide detailed methodologies for utilizing BODIPY™ FL C12-Ceramide to stain the Golgi apparatus in both live and fixed cells.

Protocol 1: Staining of the Golgi Apparatus in Live Cells

This protocol outlines the steps for labeling the Golgi apparatus in living cells using BODIPY™ FL C12-Ceramide complexed with bovine serum albumin (BSA) to facilitate its delivery into cells.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable serum-free medium

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Preparation of Stock Solution (1 mM):

    • Dissolve an appropriate amount of BODIPY™ FL C12-Ceramide in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, dissolve 1 mg of the probe (Molecular Weight: ~714 g/mol ) in approximately 1.4 mL of DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of BSA-Complexed Working Solution (5 µM):

    • Prepare a 5 µM working solution of BODIPY™ FL C12-Ceramide complexed with BSA. This is typically done by diluting the 1 mM stock solution into a serum-free medium (e.g., HBSS) containing defatted BSA. The final concentration of BSA should also be 5 µM.

    • Note: The BSA complexation step is crucial for efficient delivery of the lipophilic probe to the cells in an aqueous medium.

  • Cell Staining:

    • Wash the cultured cells twice with pre-warmed (37°C) serum-free medium to remove any residual serum.

    • Incubate the cells with the 5 µM BSA-complexed BODIPY™ FL C12-Ceramide working solution for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.

    • Remove the staining solution and wash the cells twice with ice-cold serum-free medium.

    • Add fresh, pre-warmed (37°C) complete culture medium and incubate the cells for an additional 30 minutes at 37°C. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.

  • Imaging:

    • Wash the cells twice with pre-warmed serum-free medium to remove any excess probe.

    • Mount the coverslips or place the imaging dish on a fluorescence microscope equipped with a standard FITC/GFP filter set.

    • Visualize the stained Golgi apparatus using an excitation wavelength of ~488 nm and collecting the emission at ~510-550 nm.

Protocol 2: Staining of the Golgi Apparatus in Fixed Cells

This protocol describes the procedure for labeling the Golgi apparatus in cells that have been chemically fixed.

Materials:

  • BODIPY™ FL C12-Ceramide

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Preparation of Staining Solution (1-10 µM):

    • Prepare a 1-10 µM working solution of BODIPY™ FL C12-Ceramide by diluting the 1 mM stock solution in PBS. The optimal concentration may need to be determined empirically for different cell types.

  • Cell Staining:

    • Incubate the fixed cells with the BODIPY™ FL C12-Ceramide working solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set as described in the live-cell imaging protocol.

Visualizations

Experimental Workflow for Live Cell Staining

G cluster_cell_culture Cell Culture Dish prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 5 µM BSA-Complexed Working Solution in SFM prep_stock->prep_working stain Incubate with Working Solution (30 min at 4°C) prep_working->stain wash1 Wash Cells with Serum-Free Medium (37°C) wash1->stain wash2 Wash Cells with Cold SFM stain->wash2 incubate Incubate in Fresh Medium (30 min at 37°C) wash2->incubate wash3 Wash Cells with Warm SFM incubate->wash3 image Image with Fluorescence Microscope (FITC/GFP) wash3->image

Caption: Workflow for staining the Golgi apparatus in live cells with BODIPY™ FL C12-Ceramide.

Ceramide Signaling Pathways

Ceramide is a key signaling lipid involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. It can be generated through several pathways, including the de novo synthesis pathway in the endoplasmic reticulum and the breakdown of sphingomyelin (B164518) at the plasma membrane by sphingomyelinases.

G sphingomyelin Sphingomyelin (Plasma Membrane) ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase serine_palmitoyl Serine + Palmitoyl-CoA (ER) serine_palmitoyl->ceramide De Novo Synthesis apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase (Salvage Pathway) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase proliferation Cell Proliferation & Survival s1p->proliferation

Caption: Simplified overview of major ceramide synthesis and signaling pathways.

References

BODIPY C12-Ceramide: A Technical Guide to Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BODIPY C12-ceramide, a fluorescent analog of the bioactive lipid ceramide. This document details its chemical structure, a comprehensive synthesis protocol, and its application in studying sphingolipid metabolism and signaling pathways.

Chemical Structure and Properties

This compound, formally known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital tool in cell biology. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is tagged with a BODIPY FL (boron-dipyrromethene) fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living cells.[1][2][3]

The key properties of this compound are summarized in the table below.

PropertyValueReference
Formal Name N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine[2][3]
CAS Number 1246355-58-7[2][3][4]
Molecular Formula C₄₂H₇₀BF₂N₃O₃[2][3][5]
Formula Weight 713.8 g/mol [2][3][5]
Excitation Maximum 505 nm[2][3]
Emission Maximum 540 nm[2][3]
Purity >98%[2][3]
Solubility Slightly soluble in chloroform (B151607) and methanol[2][3]
Appearance Solid[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of a sphingosine (B13886) backbone with a BODIPY-labeled dodecanoic acid. This process involves the formation of an amide bond between the amine group of sphingosine and the carboxylic acid of the fluorescently tagged fatty acid.

Synthesis Workflow

The overall workflow for the synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Sphingosine D-erythro-Sphingosine Coupling Amide Coupling Sphingosine->Coupling BODIPY_Acid BODIPY FL C12 Dodecanoic Acid BODIPY_Acid->Coupling BODIPY_Ceramide This compound Coupling->BODIPY_Ceramide

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the amide coupling reaction to synthesize this compound.

Materials:

  • D-erythro-sphingosine

  • BODIPY FL C12 dodecanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Activation of BODIPY FL C12 Dodecanoic Acid:

    • Dissolve BODIPY FL C12 dodecanoic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Coupling Reaction:

    • In a separate flask, dissolve D-erythro-sphingosine (1.1 equivalents) in anhydrous DCM or DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the sphingosine solution.

    • Slowly add the activated BODIPY FL C12 NHS-ester solution to the sphingosine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Research: Measuring Acid Sphingomyelinase Activity

This compound is the fluorescent product of the hydrolysis of its precursor, BODIPY FL C12-sphingomyelin, by the enzyme acid sphingomyelinase (ASM). This makes it an excellent tool for quantifying ASM activity, which is crucial for diagnosing lysosomal storage disorders like Niemann-Pick disease.[1][3]

Experimental Workflow for ASM Activity Assay

The workflow for the enzymatic assay is as follows:

ASM_Assay_Workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_end Analysis Substrate BODIPY C12-Sphingomyelin Incubation Incubation with Acid Sphingomyelinase Substrate->Incubation Sample Cell Lysate or Plasma Sample->Incubation Product This compound (Fluorescent Product) Incubation->Product Detection HPLC-Fluorescence Detection Product->Detection

Caption: Workflow for the acid sphingomyelinase (ASM) activity assay.

Experimental Protocol: ASM Activity Assay

This protocol is adapted from established methods for measuring ASM activity.

Materials:

  • BODIPY FL C12-sphingomyelin

  • Cell lysates or plasma samples

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Zinc Chloride (ZnCl₂) solution

  • Methanol

  • Chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate (a specific amount of protein) and the sodium acetate buffer.

    • Add the substrate, BODIPY FL C12-sphingomyelin, to the reaction mixture to a final concentration of 10 µM.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Separate the product (this compound) from the unreacted substrate using an appropriate mobile phase gradient.

    • Detect the fluorescent product using a fluorescence detector set to the excitation and emission wavelengths of the BODIPY FL dye (Ex: 505 nm, Em: 540 nm).

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve.

Role in Ceramide-Mediated Signaling Pathways

Ceramides are crucial second messengers in various signaling pathways, most notably in the induction of apoptosis (programmed cell death). External stress signals, such as the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, can activate sphingomyelinases, leading to the production of ceramide. Ceramide then acts as a signaling hub, initiating a cascade of events that ultimately lead to apoptosis.

Ceramide-Mediated Apoptosis Pathway

The following diagram illustrates a simplified ceramide-mediated apoptosis signaling pathway initiated by TNF-α.

Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR TNF Receptor TNFa->TNFR aSMase Acid Sphingomyelinase (aSMase) TNFR->aSMase activates Sphingomyelin Sphingomyelin aSMase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates Bax Bax CAPK->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the ceramide-mediated apoptosis signaling pathway.

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

Bodipy C12-ceramide as a fluorescent analog for sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only critical structural components of eukaryotic cell membranes but also serve as bioactive molecules involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Ceramide sits (B43327) at the center of sphingolipid metabolism and functions as a key second messenger in cellular signaling.[2][][4] The study of the intricate pathways of sphingolipid metabolism and signaling has been significantly advanced by the development of fluorescently labeled analogs. Among these, BODIPY FL C12-ceramide, a fluorescent derivative of C12 ceramide, has emerged as a powerful tool for visualizing and investigating the dynamics of sphingolipids in living and fixed cells.[]

This technical guide provides a comprehensive overview of BODIPY FL C12-ceramide, including its properties, experimental protocols for its use, and its application in studying sphingolipid signaling pathways.

Core Properties of BODIPY FL C12-Ceramide

BODIPY FL C12-ceramide, chemically known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a synthetic sphingolipid analog where the fluorescent dye BODIPY FL is attached to the N-acyl chain of a ceramide molecule. This fluorescent tag allows for the direct visualization of its distribution, trafficking, and metabolism within cells using fluorescence microscopy.

Physicochemical and Spectral Properties

The key properties of BODIPY FL C12-ceramide are summarized in the table below.

PropertyValueReference
Molecular Formula C42H70BF2N3O3[6]
Molecular Weight 713.8 g/mol [7]
Excitation Maximum (λex) ~505 nm[8][9]
Emission Maximum (λem) ~511-540 nm[8][9][10]
Fluorescence Quantum Yield High (BODIPY FL has a quantum yield of ~0.9)[1][11]
Fluorescence Lifetime ~5-7.2 nanoseconds (for the BODIPY FL fluorophore)[11][12]
Solubility Soluble in organic solvents like DMSO, ethanol, and chloroform. Forms complexes with BSA for delivery to cells in aqueous media.
Purity Typically ≥98%[6]

Experimental Protocols

Labeling of Live Cells with BODIPY FL C12-Ceramide

This protocol describes the general procedure for labeling living cells to visualize the Golgi apparatus and study sphingolipid trafficking.

Materials:

  • BODIPY FL C12-ceramide stock solution (e.g., 1 mM in DMSO or ethanol)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

  • Complete cell culture medium

  • Glass coverslips or imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or imaging dishes and culture until they reach the desired confluency (typically 70-80%).[]

  • Preparation of BODIPY-Ceramide/BSA Complex:

    • Prepare a stock solution of defatted BSA (e.g., 10 mg/mL in HBSS/HEPES).

    • Dilute the BODIPY FL C12-ceramide stock solution in HBSS/HEPES containing BSA to a final concentration of 5 µM. The molar ratio of ceramide to BSA should be approximately 1:1. Vortex the solution to facilitate complex formation.

  • Labeling:

    • Wash the cells twice with pre-warmed HBSS/HEPES.

    • Incubate the cells with the 5 µM BODIPY-ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[10] This step allows the fluorescent lipid to label the plasma membrane.

  • Trafficking:

    • Wash the cells three times with ice-cold complete culture medium to remove unbound probe.

    • Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for 30-60 minutes to allow for internalization and transport of the fluorescent ceramide to the Golgi apparatus.[10]

  • Imaging:

    • Wash the cells twice with fresh medium.

    • Mount the coverslips and observe the cells using a fluorescence microscope equipped with filters appropriate for BODIPY FL (e.g., excitation ~488 nm, emission ~500-550 nm).[13]

Workflow for Live Cell Labeling

G A Plate cells on coverslips C Wash cells with HBSS/HEPES A->C B Prepare 5 µM BODIPY-Ceramide/BSA complex D Incubate cells with probe at 4°C for 30 min B->D C->D E Wash cells with cold medium D->E F Incubate cells at 37°C for 30-60 min E->F G Wash cells with fresh medium F->G H Image with fluorescence microscope G->H

Caption: Workflow for labeling live cells with BODIPY FL C12-Ceramide.

Labeling of Fixed Cells with BODIPY FL C12-Ceramide

This protocol is suitable for visualizing the Golgi apparatus in fixed cells.

Materials:

  • BODIPY FL C12-ceramide stock solution

  • Defatted BSA

  • HBSS/HEPES, pH 7.4

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[]

    • Wash the cells three times with PBS to remove the fixative.[]

  • Labeling:

    • Prepare a 5 µM BODIPY-ceramide/BSA complex as described in the live-cell protocol.

    • Incubate the fixed cells with the labeling solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing and Mounting:

    • Wash the cells three times with PBS.[]

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained Golgi apparatus using a fluorescence microscope.

In Vitro Assay for Acid Sphingomyelinase (ASM) Activity

BODIPY FL C12-sphingomyelin can be used as a substrate to measure the activity of acid sphingomyelinase (ASM), an enzyme that hydrolyzes sphingomyelin (B164518) to ceramide and phosphocholine. The product, BODIPY FL C12-ceramide, can be quantified by HPLC.

Materials:

  • BODIPY FL C12-sphingomyelin

  • Cell or tissue lysates

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Zinc chloride (ZnCl2)

  • Ethanol

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • Prepare an assay buffer containing 0.2 M sodium acetate, pH 5.0, and 0.2 mM ZnCl2.[8]

    • In a microcentrifuge tube, combine the cell or tissue lysate with the assay buffer containing 0.2 mM BODIPY FL C12-sphingomyelin.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[8]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 10 volumes of ethanol.[8]

    • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated proteins.[8]

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system.

    • Separate the substrate (BODIPY FL C12-sphingomyelin) and the product (BODIPY FL C12-ceramide) using a suitable column (e.g., a C18 reverse-phase column).

    • Detect the fluorescent molecules using a fluorescence detector set to the appropriate excitation and emission wavelengths for BODIPY FL.

    • Quantify the amount of BODIPY FL C12-ceramide produced by comparing the peak area to a standard curve.

Sphingolipid Metabolism and Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated through a complex network of synthetic and catabolic pathways.

De Novo Synthesis and Salvage Pathways

Ceramide can be synthesized through two main pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum (ER), and the salvage pathway, which recycles sphingosine.[2][][14]

G Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS

Caption: A simplified diagram of ceramide's role in apoptosis.

Data Presentation

The following tables summarize key quantitative data related to the use of BODIPY FL C12-ceramide in cellular studies.

Table 1: Staining Conditions for BODIPY FL C12-Ceramide

Cell TypeConcentrationIncubation Time & TemperatureApplicationReference
Live Mammalian Cells5 µM30 min at 4°C, then 30-60 min at 37°CGolgi Staining, Trafficking[10]
Fixed Mammalian Cells0.5 - 5 µM20-60 min at Room TemperatureGolgi Staining[]
Mouse Embryonic Stem Cells5 µM30 min at 4°C, then up to 30 min at 37°CInternalization and Trafficking[13]
Human Term Placenta Cytotrophoblasts2 µM30 min at 37°CFatty Acid Uptake and Esterification[15]

Table 2: Quantitative Analysis of Cellular Uptake

Cell TypeAssayKey FindingsReference
Human Term Placenta CytotrophoblastsPlate-reader assay (Ex: 485 nm, Em: 525 nm)Uptake of BODIPY-C12 was significantly higher in cytotrophoblasts compared to syncytialized cells.[15][16]
BV2 Microglia CellsFlow CytometryFatty acid uptake was measured following treatment with various fatty acids.
HeLa CellsFluorescence Lifetime Imaging (FLIM)The fluorescence lifetime of BODIPY-C12 is dependent on the microviscosity of its environment.

Conclusion

BODIPY FL C12-ceramide is a versatile and powerful fluorescent probe for studying the complex biology of sphingolipids. Its favorable spectral properties and ability to mimic the behavior of its natural counterpart make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of BODIPY FL C12-ceramide in a variety of experimental settings, enabling deeper insights into the critical roles of ceramides (B1148491) and other sphingolipids in health and disease.

References

An In-depth Technical Guide to BODIPY FL C12-Ceramide: Intracellular Localization, Targets, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and senescence. The study of these lipids has been significantly advanced by the development of fluorescently tagged analogs. Among these, BODIPY FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) has emerged as a vital tool. Its favorable spectral properties, including a high quantum yield and narrow emission bandwidth, make it an excellent probe for fluorescence microscopy. This guide provides a comprehensive overview of its intracellular trafficking, molecular targets, and the experimental protocols necessary for its effective use.

Intracellular Localization and Trafficking

BODIPY FL C12-Ceramide serves as a fluorescent analog of natural C12-ceramide, allowing for the visualization of ceramide metabolism and transport within living cells. Upon introduction to cells, it is primarily metabolized and transported to the Golgi apparatus.

  • Golgi Apparatus: The primary destination for BODIPY FL C12-Ceramide is the Golgi complex. Here, it is converted into BODIPY FL C12-sphingomyelin and BODIPY FL C12-glucosylceramide. This accumulation in the Golgi is a hallmark of this probe and is often used as a marker for the organelle's integrity and function.

  • Endoplasmic Reticulum (ER): While the Golgi is the main site of accumulation, the probe can also be found in the endoplasmic reticulum, particularly under conditions that perturb lipid trafficking or metabolism.

  • Mitochondria: Under specific cellular stress conditions, such as those inducing apoptosis, ceramide can localize to the mitochondria. This translocation is a significant event in the intrinsic apoptotic pathway.

Molecular Targets and Signaling Pathways

Ceramides are key signaling molecules that interact with a variety of downstream effectors. The use of BODIPY FL C12-Ceramide has been instrumental in elucidating these interactions.

  • Protein Kinase C (PKC): Ceramide can directly activate certain isoforms of PKC, particularly PKCζ, leading to downstream signaling events that influence cell growth and apoptosis.

  • Protein Phosphatases: Ceramide-activated protein phosphatases (CAPPs), such as PP2A and PP1, are major targets. Activation of these phosphatases can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt/PKB and the activation of pro-apoptotic proteins.

  • Cathepsin D: In the context of apoptosis, ceramide can interact with and activate the lysosomal protease Cathepsin D.

  • Mitochondrial Proteins: Within mitochondria, ceramide is proposed to form channels in the outer mitochondrial membrane, potentially by interacting with proteins like VDAC, leading to the release of cytochrome c and the initiation of the caspase cascade.

Below is a diagram illustrating the central role of ceramide in cellular signaling.

G Stress Cellular Stress (e.g., UV, TNF-α) Ceramide Ceramide (BODIPY C12-Ceramide) Stress->Ceramide Induces Synthesis PKC Protein Kinase Cζ (PKCζ) Ceramide->PKC Activates CAPP Ceramide-Activated Protein Phosphatases (PP2A, PP1) Ceramide->CAPP Activates Mito Mitochondria Ceramide->Mito Translocates to Apoptosis Apoptosis PKC->Apoptosis Akt Akt/PKB (Pro-survival) CAPP->Akt Dephosphorylates (Inactivates) Mito->Apoptosis Releases Cytochrome c Akt->Apoptosis Inhibits

Caption: Core Ceramide Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of BODIPY FL C12-Ceramide.

Parameter Value Cell Type / Condition
Typical Loading Concentration2-5 µMVarious mammalian cell lines
Incubation Time15-30 minutes at 37°CLive-cell imaging
Excitation Maximum (Ex)~505 nmIn vitro spectroscopy
Emission Maximum (Em)~511 nmIn vitro spectroscopy
Primary Organelle LocalizationGolgi ApparatusMost cell types
Secondary LocalizationEndoplasmic Reticulum, Mitochondria (stress)Specific conditions

Key Experimental Protocols

Protocol for Live-Cell Imaging of Ceramide Localization

This protocol details the steps for staining living cells with BODIPY FL C12-Ceramide to visualize its distribution.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to 50-70% confluency.

  • Staining Solution Preparation:

    • Prepare a 2-5 µM working solution of BODIPY FL C12-Ceramide in a serum-free medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • To prepare, dilute a stock solution (e.g., 1 mM in DMSO) into the medium. It is crucial to vortex the solution well.

  • Cell Staining:

    • Remove the growth medium from the cells and wash once with a pre-warmed serum-free medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a fresh, pre-warmed medium or buffer to remove excess probe.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP filter set).

    • Acquire images promptly, as the probe's distribution can change over time.

The workflow for a typical cell staining and imaging experiment is outlined below.

G Start Start: Plate Cells Prepare Prepare Staining Solution (2-5 µM this compound) Start->Prepare Stain Incubate Cells (15-30 min at 37°C) Prepare->Stain Wash Wash Cells (2-3 times) Stain->Wash Image Fluorescence Microscopy (FITC/GFP Channel) Wash->Image End Analyze Images Image->End

Caption: Workflow for Cell Staining and Imaging.

Co-localization Studies with Organelle Markers

To confirm the subcellular localization of BODIPY FL C12-Ceramide, co-staining with organelle-specific markers is essential.

  • Perform Protocol 5.1: Stain cells with BODIPY FL C12-Ceramide as described above.

  • Co-staining:

    • For Golgi: Use a Golgi-specific marker such as a fluorescently-tagged antibody against GM130 (requires fixation and permeabilization after ceramide staining) or a vital dye like NBD C6-ceramide (use a different fluorescent channel).

    • For Mitochondria: Use a mitochondrial tracker (B12436777) dye such as MitoTracker Red CMXRos. This can often be done simultaneously with the BODIPY FL C12-Ceramide incubation.

  • Image Acquisition:

    • Acquire images in separate channels for BODIPY FL C12-Ceramide and the organelle marker.

    • Ensure minimal bleed-through between channels by setting appropriate emission filters and using sequential scanning if available.

  • Analysis:

    • Merge the acquired images.

    • Use image analysis software to quantify the degree of co-localization using metrics such as Pearson's Correlation Coefficient or Mander's Overlap Coefficient.

Conclusion

BODIPY FL C12-Ceramide is an indispensable tool for cell biologists and drug development professionals studying sphingolipid metabolism and signaling. Its well-characterized trafficking to the Golgi apparatus and its involvement in critical signaling pathways make it a reliable probe for investigating cellular health, stress responses, and apoptosis. The protocols and data presented in this guide provide a robust framework for the successful application of this fluorescent analog in research settings. Careful adherence to staining protocols and quantitative analysis of imaging data will yield valuable insights into the complex roles of ceramides in cellular function.

The Nexus of Discovery: A Technical Guide to BODIPY C12-Ceramide in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules implicated in a myriad of cellular processes, from proliferation and differentiation to apoptosis and autophagy. The intricate network of sphingolipid metabolism and transport presents a compelling area of study, with profound implications for understanding and targeting diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. BODIPY FL C12-ceramide, a fluorescently labeled analog of natural ceramide, has emerged as an indispensable tool for the direct visualization and quantification of these dynamic processes in living and fixed cells. This technical guide provides an in-depth exploration of the core principles, quantitative data, and detailed experimental protocols for leveraging BODIPY C12-ceramide to unravel the complexities of sphingolipid biology.

Introduction to this compound

BODIPY FL C12-ceramide is a synthetic molecule that marries the structural backbone of a C12 ceramide with the bright and photostable fluorophore, boron-dipyrromethene (BODIPY). The C12 acyl chain mimics the behavior of natural ceramides, allowing it to be recognized and processed by the cellular machinery involved in sphingolipid metabolism and transport. The BODIPY FL dye confers excellent spectral properties, making it readily detectable by fluorescence microscopy and flow cytometry.

Key Advantages of BODIPY FL C12-Ceramide:

  • High Photostability: Resists photobleaching, enabling prolonged imaging and time-lapse studies.

  • Bright Fluorescence: Possesses a high extinction coefficient and quantum yield, resulting in a strong signal-to-noise ratio.

  • Environmental Insensitivity: Its fluorescence is largely unaffected by changes in solvent polarity or pH.

  • Metabolic Processing: It serves as a substrate for enzymes in the sphingolipid pathway, allowing for the tracking of its conversion to downstream metabolites like sphingomyelin (B164518) and glucosylceramide.

Quantitative Data

The spectral characteristics of the BODIPY FL fluorophore are central to its utility. While specific data for the C12-ceramide conjugate can vary slightly, the properties of the parent dye provide a strong reference.

PropertyValue
Excitation Maximum (λex) ~505 nm
Emission Maximum (λem) ~511 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9

Sphingolipid Metabolism and Transport Pathways

Ceramide sits (B43327) at the heart of sphingolipid metabolism, serving as a precursor for a diverse array of complex sphingolipids. The major pathways of ceramide metabolism include de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DES Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT or Vesicular Transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin->Ceramide_Golgi nSMase Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids Sphingomyelin_L Sphingomyelin Ceramide_L Ceramide Sphingomyelin_L->Ceramide_L ASM Glycosphingolipids_L Glycosphingolipids Glycosphingolipids_L->Ceramide_L Glucocerebrosidase Sphingosine Sphingosine Ceramide_L->Sphingosine Acid Ceramidase Sphingosine->Dihydroceramide Salvage Pathway Ceramide_Transport cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Endosomes Endo-Lysosomal Pathway Ceramide_ER BODIPY C12-Ceramide (synthesized/delivered) Ceramide_Golgi BODIPY C12-Ceramide Ceramide_ER->Ceramide_Golgi CERT (non-vesicular) Ceramide_ER->Ceramide_Golgi Vesicular Transport BODIPY_SM BODIPY Sphingomyelin Ceramide_Golgi->BODIPY_SM BODIPY_GlcCer BODIPY Glucosylceramide Ceramide_Golgi->BODIPY_GlcCer PM_Vesicles Secretory Vesicles BODIPY_SM->PM_Vesicles BODIPY_GlcCer->PM_Vesicles Endosomes Endosomes PM_Vesicles->Endosomes Endocytosis Endosomes->Ceramide_Golgi Recycling Lysosomes Lysosomes Endosomes->Lysosomes Degradation Experimental_Workflow cluster_Data Data Analysis Cell Seeding Cell Seeding Cell Labeling Cell Labeling Cell Seeding->Cell Labeling 1. Prepare Sample Incubation (Chase) Incubation (Chase) Cell Labeling->Incubation (Chase) 2. Introduce Probe Fixation & Permeabilization\n(Optional) Fixation & Permeabilization (Optional) Incubation (Chase)->Fixation & Permeabilization\n(Optional) 3. Allow Transport Microscopy Microscopy Fixation & Permeabilization\n(Optional)->Microscopy 4. Prepare for Imaging Image Acquisition Image Acquisition Microscopy->Image Acquisition 5. Visualize Image Processing Image Processing Image Acquisition->Image Processing 6. Enhance Data Quantitative Analysis Quantitative Analysis Image Processing->Quantitative Analysis 7. Extract Metrics Interpretation Interpretation Quantitative Analysis->Interpretation 8. Draw Conclusions

The Pivotal Role of the C12 Acyl Chain in BODIPY-Ceramide Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled lipids are indispensable tools for dissecting the complex symphony of lipid metabolism and trafficking within living cells. Among these, BODIPY-ceramide analogs have emerged as powerful probes for visualizing the Golgi apparatus and studying the intricate pathways of sphingolipid transport and metabolism. The length of the acyl chain appended to the ceramide core is a critical determinant of its physicochemical properties and, consequently, its biological behavior. This technical guide provides an in-depth exploration of the role of the C12 acyl chain in BODIPY-ceramide, offering a comparative perspective against other acyl chain lengths and detailing the experimental methodologies used to elucidate its function.

Physicochemical Properties of BODIPY-C12-Ceramide

BODIPY-C12-Ceramide, also known as B12Cer, is a fluorescently tagged version of C12 ceramide. The BODIPY (boron-dipyrromethene) fluorophore is attached to the N-acyl chain of the sphingosine (B13886) backbone. This fluorescent probe exhibits excitation and emission maxima at approximately 505 nm and 540 nm, respectively.[1] A key feature of the BODIPY fluorophore is its concentration-dependent spectral shift; at high concentrations within membranes, it can form excimers that exhibit a red-shifted emission around 620 nm.[2][3] This property allows for the visualization of areas with high concentrations of the probe, such as the Golgi apparatus.

The Influence of the C12 Acyl Chain on Cellular Behavior

The length of the N-acyl chain significantly influences the way ceramide and its analogs are processed by the cell. Shorter acyl chains, like the C12 chain, generally confer greater water solubility and faster kinetics in cellular processes compared to their longer-chain counterparts.

Cellular Uptake and Trafficking

A comparative analysis of the uptake kinetics of BODIPY-labeled fatty acids with different chain lengths (C5, C12, and C16) in human term placenta explants revealed that the long-chain fatty acid analog, BODIPY-C12, accumulated more rapidly in the trophoblast layer than the medium-chain (C5) analog.[5] However, the medium-chain analog was transported more rapidly into the fetal capillaries.[5] This suggests that the C12 acyl chain facilitates efficient uptake into the initial cell layer, but its subsequent transfer to other compartments might be slower compared to shorter chains.

Table 1: Comparative Uptake Kinetics of BODIPY-Labeled Fatty Acids [5]

Fatty Acid AnalogInitial Uptake Rate in Trophoblast (FU·min⁻¹)Accumulation Rate in Fetal Capillaries (%·min⁻¹)
BODIPY-C5Lower than C12 and C16110 ± 13
BODIPY-C12Higher than C550 ± 2.5
BODIPY-C16Higher than C56.1 ± 0.46

FU = Fluorescence Units

Golgi Apparatus Targeting

BODIPY-ceramides are widely used as vital stains for the Golgi apparatus.[2][3][6][7][8] After entering the cell, these fluorescent lipids are transported to the Golgi, where they are metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide. The accumulation of these fluorescent lipids in the Golgi cisternae leads to a high local concentration, often resulting in the characteristic red-shifted fluorescence of BODIPY excimers.[2][3] The efficiency of Golgi targeting is influenced by the acyl chain length. While specific quantitative data on the Golgi targeting efficiency of different BODIPY-ceramide acyl chain lengths is limited, the rapid internalization of shorter-chain analogs like BODIPY-C12-ceramide suggests efficient delivery to this central processing organelle.

Metabolism and Subcellular Distribution

Once in the Golgi, BODIPY-C12-ceramide serves as a substrate for enzymes involved in sphingolipid metabolism. It can be converted to BODIPY-C12-sphingomyelin by sphingomyelin synthase or to BODIPY-C12-glucosylceramide by glucosylceramide synthase. These metabolites are then trafficked to other cellular destinations, including the plasma membrane.

The C12 acyl chain also influences the incorporation of the fluorescent lipid into other organelles, such as lipid droplets. Studies have shown that BODIPY-C12 is rapidly esterified and incorporated into lipid droplets.[9] A comparative study on BODIPY-labeled fatty acids demonstrated that BODIPY-C12 led to a higher accumulation of fluorescently labeled particles, indicative of lipid droplets, compared to the shorter BODIPY-C5.[5]

Table 2: Lipid Droplet Accumulation of BODIPY-Labeled Fatty Acids after 15 minutes [5]

Fatty Acid AnalogNumber of Fluorescent Particles (x10⁶ particles mm⁻³)
BODIPY-C54 ± 3
BODIPY-C1220 ± 7
BODIPY-C1610 ± 4

Experimental Protocols

Synthesis of BODIPY-C12-Ceramide

A general strategy for the synthesis of BODIPY-ceramides involves the acylation of sphingosine with a BODIPY-labeled fatty acid.

DOT Diagram: Synthesis of BODIPY-C12-Ceramide

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BODIPY_C12_Acid BODIPY-C12-Fatty Acid Coupling Acyl Coupling (e.g., DCC/DMAP or EDC/NHS) BODIPY_C12_Acid->Coupling Sphingosine D-erythro-Sphingosine Sphingosine->Coupling BODIPY_C12_Ceramide BODIPY-C12-Ceramide Coupling->BODIPY_C12_Ceramide Purification (Column Chromatography)

Caption: Synthesis of BODIPY-C12-Ceramide.

Protocol:

  • Activation of BODIPY-C12-Fatty Acid: Dissolve BODIPY-C12-fatty acid in an anhydrous organic solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction at room temperature for 1-2 hours to form the activated ester.

  • Coupling with Sphingosine: In a separate flask, dissolve D-erythro-sphingosine in a suitable solvent. Add the activated BODIPY-C12-fatty acid solution to the sphingosine solution. Let the reaction proceed overnight at room temperature.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove any precipitated byproducts. Purify the crude product using silica (B1680970) gel column chromatography to obtain pure BODIPY-C12-ceramide.

Live-Cell Labeling of the Golgi Apparatus

DOT Diagram: Live-Cell Golgi Labeling Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_chase Chase & Imaging Prep_BSA Prepare BODIPY-Ceramide/BSA Complex Incubate_Cold Incubate Cells with Probe at 4°C Prep_BSA->Incubate_Cold Prep_Cells Culture Cells on Coverslips Prep_Cells->Incubate_Cold Wash_Cold Wash with Cold Medium Incubate_Cold->Wash_Cold Incubate_37 Incubate at 37°C (Chase) Wash_Cold->Incubate_37 Back_Exchange Back-Exchange (Optional) Incubate_37->Back_Exchange Image Fluorescence Microscopy Incubate_37->Image Back_Exchange->Image

Caption: Workflow for Golgi labeling.

Protocol:

  • Preparation of BODIPY-C12-Ceramide/BSA Complex: Prepare a 1 mM stock solution of BODIPY-C12-ceramide in ethanol. In a separate tube, prepare a solution of defatted bovine serum albumin (BSA) in a serum-free medium (e.g., HBSS). While vortexing the BSA solution, slowly add the BODIPY-C12-ceramide stock solution to achieve the desired final concentration (typically 5 µM).

  • Cell Culture: Plate cells on glass coverslips or in imaging dishes and grow to the desired confluency.

  • Labeling: Cool the cells to 4°C. Remove the culture medium and incubate the cells with the BODIPY-C12-ceramide/BSA complex for 30 minutes at 4°C.

  • Wash: Wash the cells several times with ice-cold serum-free medium to remove unbound probe.

  • Chase: Add fresh, pre-warmed culture medium and incubate the cells at 37°C for 30-60 minutes to allow for trafficking to the Golgi.

  • Back-Exchange (Optional): To remove any fluorescent lipid that has reached the plasma membrane, incubate the cells with a solution of defatted BSA (e.g., 1% in HBSS) for 10-15 minutes at room temperature.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope equipped with appropriate filters for BODIPY fluorescence.

Analysis of BODIPY-C12-Ceramide Metabolism by TLC

DOT Diagram: TLC Analysis of Metabolism

G cluster_exp Experiment cluster_extraction Lipid Extraction cluster_analysis TLC Analysis Label_Cells Label Cells with BODIPY-C12-Ceramide Incubate Incubate for Various Times Label_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract Lipids (e.g., Bligh-Dyer) Harvest->Extract Spot_TLC Spot Extracts on TLC Plate Extract->Spot_TLC Develop Develop TLC Plate Spot_TLC->Develop Visualize Visualize and Quantify Fluorescent Spots Develop->Visualize

Caption: TLC analysis of metabolites.

Protocol:

  • Cell Labeling and Incubation: Label cells with BODIPY-C12-ceramide as described above. After the initial labeling, incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • Lipid Extraction: At each time point, wash the cells with PBS and harvest them. Extract the total lipids using a standard method such as the Bligh and Dyer procedure.

  • TLC Separation: Spot the lipid extracts onto a silica TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the different lipid species.

  • Visualization and Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imager. The relative amounts of BODIPY-C12-ceramide and its metabolites (BODIPY-C12-sphingomyelin and BODIPY-C12-glucosylceramide) can be quantified by measuring the fluorescence intensity of each spot.

Conclusion

The C12 acyl chain of BODIPY-ceramide plays a significant role in its cellular behavior, influencing its uptake, trafficking, and metabolism. Its relatively short length facilitates rapid internalization and efficient targeting to the Golgi apparatus, making it an excellent probe for studying sphingolipid dynamics. While direct quantitative comparisons with other acyl chain analogs are still needed to fully elucidate the structure-function relationship, the available data and experimental protocols provide a solid foundation for researchers to utilize BODIPY-C12-ceramide effectively in their studies of lipid biology. Future work employing advanced imaging techniques and quantitative mass spectrometry will undoubtedly provide a more detailed understanding of the nuanced roles of different acyl chains in the intricate world of sphingolipid metabolism.

References

BODIPY Fluorophores: A Technical Guide to Photostability and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron-dipyrromethene (BODIPY) dyes have emerged as a powerful class of fluorophores in life sciences and drug development due to their exceptional photophysical properties.[1][2] Characterized by high fluorescence quantum yields, sharp emission peaks, and robust photostability, BODIPY dyes offer significant advantages for a range of applications, from cellular imaging to fluorescence-based assays.[][4] This technical guide provides an in-depth analysis of the photostability and quantum yield of BODIPY fluorophores, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Photophysical Properties of BODIPY Dyes

The core structure of BODIPY, a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety, imparts a unique combination of desirable fluorescent characteristics.[] These dyes are known for their:

  • High Fluorescence Quantum Yield (Φ_F_): Many BODIPY derivatives exhibit quantum yields approaching 1.0, meaning nearly every absorbed photon is emitted as a fluorescent photon.[1][5][6] This high efficiency contributes to their exceptional brightness.

  • Excellent Photostability: BODIPY dyes are generally resistant to photobleaching, allowing for prolonged or repeated imaging with minimal signal loss.[]

  • Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap in multicolor imaging experiments.[][6]

  • Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively unaffected by solvent polarity and pH.[1][2]

  • Tunable Spectral Properties: Chemical modifications to the BODIPY core allow for the synthesis of derivatives with excitation and emission wavelengths spanning the visible to near-infrared spectrum.[]

Quantitative Data: Photostability and Quantum Yield of Common BODIPY Derivatives

The following tables summarize the key photophysical parameters for several widely used BODIPY fluorophores. It is important to note that these values can be influenced by the solvent and local environment.

BODIPY DerivativeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F_)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
Unsubstituted BODIPY~503~512~1.0Not specifiedNot specified
BODIPY FL~503~5120.9>80,000Methanol
BODIPY 493/503493503HighNot specifiedNot specified
BODIPY R6G~528~547HighNot specifiedNot specified
BODIPY TMR~543~569HighNot specifiedNot specified
BODIPY TR~592~618HighNot specifiedNot specified
BODIPY 630/650Not specifiedNot specifiedNot specifiedNot specifiedWater
BODIPY 581/591Not specifiedNot specifiedNot specifiedNot specifiedNot specified
meso-substituted BODIPY (Compound 2)~500~514-519up to 1.0~64,000-91,000Toluene
Iodinated BODIPY (Compound 2)~543Not specified< 0.02Not specifiedVarious Solvents
Non-iodinated BODIPY (Compound 1)~510.5Not specified0.43Not specifiedDMSO
Non-iodinated BODIPY (Compound 1)Not specifiedNot specified0.19Not specifiedn-hexane
Non-iodinated BODIPY (Compound 1)Not specifiedNot specified0.22Not specifiedToluene

Table 1: Fluorescence Quantum Yields of Selected BODIPY Dyes. This table compiles the reported fluorescence quantum yields (Φ_F_) and spectral properties of various BODIPY derivatives. The data highlights the generally high quantum yields of the BODIPY family, although modifications such as iodination can significantly quench fluorescence.[6][7][8][9][10][11][12][13][14][15]

BODIPY DerivativePhotostability MetricValueIrradiation Conditions
meso-substituted BODIPYHalf-life (t₁/₂)Increased 1.5-2.2 times vs. unsubstitutedUV irradiation (365 nm)
Iodinated BODIPYs% Degraded40.5-65.5%20 minutes of irradiation
Non-iodinated BODIPYs% Degraded5.9-18.8%20 minutes of irradiation

Table 2: Photostability of Selected BODIPY Dyes. This table presents available quantitative and semi-quantitative data on the photostability of BODIPY derivatives. Meso-substitution appears to enhance photostability, while iodination can lead to faster degradation under irradiation.[16]

Factors Influencing Photostability and Quantum Yield

The photophysical properties of BODIPY dyes are not static and can be significantly influenced by both their chemical structure and their immediate environment. Understanding these factors is crucial for selecting the appropriate dye and optimizing experimental conditions.

Structural Modifications
  • Meso-Substitution: Attaching substituents at the meso-position of the BODIPY core can enhance photostability.[16] This is potentially due to steric hindrance that protects the chemically active meso-methine group.[16]

  • Halogenation: Introducing heavy atoms like iodine or bromine can dramatically decrease the fluorescence quantum yield.[13][17] This is due to the "heavy atom effect," which promotes intersystem crossing to the triplet state, a pathway that competes with fluorescence.[13] While detrimental for fluorescence imaging, this property is exploited in applications like photodynamic therapy.[13]

  • Extending π-Conjugation: Adding aromatic groups to the BODIPY core can shift the excitation and emission to longer wavelengths, into the red and near-infrared regions.

Environmental Factors
  • Solvent Polarity: While generally less sensitive to solvent effects than many other dyes, the quantum yield of some BODIPY derivatives can be influenced by solvent polarity.[1][13] For instance, one study reported a higher quantum yield for a non-iodinated BODIPY in DMSO compared to non-polar solvents like n-hexane and toluene.[13][14]

  • Oxygen: The presence of molecular oxygen can contribute to photobleaching through the formation of reactive oxygen species that can damage the fluorophore.

Caption: Factors influencing BODIPY photophysical properties.

Experimental Protocols

Accurate determination of fluorescence quantum yield and photostability is essential for characterizing and comparing fluorescent probes. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer with a corrected emission spectrum

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • A fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., quinine (B1679958) sulfate, rhodamine 6G, fluorescein)

  • High-purity solvents

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. Excite both the sample and the standard at the same wavelength.

  • Integrate the area under the emission curves for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_F(sample)_) using the following equation:

    Φ_F(sample)_ = Φ_F(std)_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

    Where:

    • Φ_F(std)_ is the quantum yield of the standard.

    • Grad_sample_ and Grad_std_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample_ and η_std_ are the refractive indices of the sample and standard solutions (if different solvents are used).

QuantumYieldWorkflow start Start: Prepare Dilute Solutions (Sample & Standard) abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) start->abs_spec em_spec Measure Emission Spectra (Spectrofluorometer) start->em_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Area Under Emission Curves em_spec->integrate integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate end End: Quantum Yield Value calculate->end

Caption: Workflow for quantum yield measurement.

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Principle: The rate of photobleaching is proportional to the intensity and duration of the excitation light. By monitoring the fluorescence decay, a photobleaching rate or half-life can be determined.

Materials:

  • Fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and a stable light source (e.g., laser or LED).

  • Sample of the BODIPY dye (e.g., in solution, labeling a specific cellular component, or conjugated to a biomolecule).

  • Image analysis software.

Procedure:

  • Prepare the sample for microscopy.

  • Focus on a region of interest containing the fluorophore.

  • Acquire a time-lapse series of images under continuous illumination. The excitation intensity and acquisition parameters should be kept constant throughout the experiment.

  • Quantify the fluorescence intensity of the region of interest in each frame of the time-lapse series using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined directly from the plot or by fitting the decay curve to an exponential function.

Important Considerations:

  • Control for Temperature: Photodegradation can be temperature-dependent. Maintain a constant temperature during the experiment.

  • Dark Control: A control sample kept in the dark should be run in parallel to account for any chemical degradation not induced by light.

  • Standardized Illumination: When comparing the photostability of different fluorophores, it is crucial to use the same illumination power density.

PhotostabilityWorkflow start Start: Prepare Sample for Microscopy acquire Acquire Time-Lapse Images (Continuous Illumination) start->acquire quantify Quantify Fluorescence Intensity per Frame acquire->quantify plot Plot Normalized Intensity vs. Time quantify->plot determine Determine Photobleaching Half-Life (t₁/₂) plot->determine end End: Photostability Metric determine->end

Caption: Workflow for photostability assessment.

Conclusion

BODIPY fluorophores represent a versatile and powerful tool for researchers in the life sciences and drug development. Their high quantum yields and excellent photostability make them ideal candidates for a wide array of fluorescence-based applications. By understanding the factors that influence their photophysical properties and by employing standardized protocols for their characterization, researchers can fully leverage the potential of these exceptional dyes to achieve high-quality, reproducible data. The continued development of new BODIPY derivatives with tailored properties promises to further expand their utility in cutting-edge research.

References

A Tale of Two Probes: An In-depth Technical Guide to BODIPY™ C12-Ceramide and BODIPY™ FL C5-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, fluorescent lipid analogs are indispensable tools for dissecting the complex pathways of lipid metabolism and trafficking. Among these, ceramides (B1148491) labeled with the versatile BODIPY™ fluorophore have gained prominence for their utility in visualizing the Golgi apparatus, lipid droplets, and transport vesicles. This technical guide provides a comprehensive comparison of two widely used BODIPY™-ceramide conjugates: BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide. Understanding the nuanced differences imparted by their distinct acyl chain lengths is paramount for the rational design of experiments and the accurate interpretation of their results.

Core Differences: The Significance of Acyl Chain Length

The primary distinction between BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide lies in the length of the fatty acid chain attached to the sphingosine (B13886) backbone—a dodecanoyl (C12) chain versus a pentanoyl (C5) chain, respectively. This seemingly subtle structural variation has profound implications for the probes' physicochemical properties and their behavior within the cellular milieu.

The longer C12 acyl chain of BODIPY™ C12-ceramide renders it more hydrophobic than its C5 counterpart. This increased lipophilicity influences its partitioning into cellular membranes and its subsequent metabolic fate. Generally, longer-chain ceramides are more readily incorporated into lipid droplets, the cellular storage depots for neutral lipids.[1] In contrast, the shorter C5 acyl chain of BODIPY™ FL C5-ceramide facilitates its well-established role as a vital stain for the Golgi apparatus, where it is metabolized to fluorescent sphingomyelin (B164518) and glucosylceramide.[2]

Data Presentation: A Quantitative Comparison

To facilitate a clear understanding of their distinct characteristics, the following tables summarize the key quantitative data for BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide.

Table 1: Physicochemical and Spectral Properties

PropertyBODIPY™ C12-CeramideBODIPY™ FL C5-Ceramide
Molecular Formula C₄₂H₇₀BF₂N₃O₃[3]C₃₄H₅₄BF₂N₃O₃
Molecular Weight 713.8 g/mol [3]593.6 g/mol
Excitation Maximum (Ex) ~505 nm[3]~505 nm[4]
Emission Maximum (Em) ~540 nm[3]~512 nm[4]
Fluorescence Quantum Yield High (characteristic of BODIPY dyes)[5]High (approaching 1.0 in some environments)[6]
Fluorescence Lifetime ~5 nanoseconds or longer (characteristic of BODIPY FL dye)[6]~5.87 ns (for BODIPY FL in water)[7]

Table 2: Cellular Applications and Behavior

FeatureBODIPY™ C12-CeramideBODIPY™ FL C5-Ceramide
Primary Cellular Target(s) Lipid Droplets, Membranes[1][]Golgi Apparatus[2][4]
Uptake and Incorporation Efficiently incorporated into lipid droplets[1]Rapidly transported to the Golgi apparatus[2]
Metabolism Esterified into neutral lipids[9][10]Converted to BODIPY-sphingomyelin and -glucosylceramide[2]
Key Applications Studying lipid storage and metabolism, fatty acid trafficking[9][10]Visualizing Golgi structure and dynamics, sphingolipid transport[2][4]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells with BODIPY™ C12-Ceramide

This protocol is adapted from methodologies for general BODIPY-based lipid droplet staining.[][]

Materials:

  • BODIPY™ C12-ceramide stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

Procedure:

  • Preparation of Staining Solution: Dilute the 1 mM BODIPY™ C12-ceramide stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM.

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed complete cell culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the BODIPY™ fluorophore (Excitation/Emission: ~505/540 nm).

Protocol 2: Staining of the Golgi Apparatus in Live Cells with BODIPY™ FL C5-Ceramide

This protocol is a standard method for visualizing the Golgi apparatus in living cells.[13][14]

Materials:

  • BODIPY™ FL C5-ceramide stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4, pre-chilled to 4°C

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of Staining Solution: Prepare a 5 µM working solution of BODIPY™ FL C5-ceramide in ice-cold HBSS/HEPES.

  • Cell Preparation: Aspirate the culture medium and wash the cells once with ice-cold HBSS/HEPES.

  • Labeling: Add the cold staining solution to the cells and incubate for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

  • Washing: Wash the cells three times with ice-cold HBSS/HEPES to remove unbound probe.

  • Chase: Replace the cold buffer with pre-warmed complete cell culture medium and incubate at 37°C for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Final Wash: Wash the cells once with warm medium.

  • Imaging: Mount the coverslip and observe the cells using a fluorescence microscope with filter sets appropriate for BODIPY™ FL (Excitation/Emission: ~505/512 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Figure 1. Generalized Experimental Workflow for BODIPY-Ceramide Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_wash Washing and Chase cluster_imaging Imaging cell_culture Culture cells on coverslips/dishes prepare_stain Prepare BODIPY-Ceramide working solution stain_cells Incubate cells with BODIPY-Ceramide prepare_stain->stain_cells wash_cells Wash to remove unbound probe stain_cells->wash_cells chase Incubation at 37°C (for Golgi staining) wash_cells->chase C5-Ceramide microscopy Fluorescence Microscopy wash_cells->microscopy C12-Ceramide chase->microscopy

Caption: Generalized experimental workflow for BODIPY-ceramide staining.

logical_relationship Figure 2. Influence of Acyl Chain Length on Probe Behavior cluster_c5 BODIPY FL C5-Ceramide cluster_c12 BODIPY C12-Ceramide probe BODIPY-Ceramide Probe c5_chain Short Acyl Chain (C5) probe->c5_chain c12_chain Longer Acyl Chain (C12) probe->c12_chain less_hydrophobic Less Hydrophobic c5_chain->less_hydrophobic golgi_transport Rapid transport to Golgi Apparatus less_hydrophobic->golgi_transport golgi_metabolism Metabolism to fluorescent SM & GlcCer golgi_transport->golgi_metabolism more_hydrophobic More Hydrophobic c12_chain->more_hydrophobic ld_incorporation Incorporation into Lipid Droplets more_hydrophobic->ld_incorporation neutral_lipid_ester Esterification into Neutral Lipids ld_incorporation->neutral_lipid_ester

References

Understanding BODIPY Dye Aggregation-Dependent Emission Shifts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores widely utilized in biomedical imaging, sensing, and drug development due to their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional chemical and photostability.[1][2] However, their performance in aqueous environments or at high concentrations is often hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ).[2] This effect, driven by strong intermolecular π-π stacking in the aggregated state, leads to non-radiative decay and significant fluorescence loss, limiting their practical applications.[2]

Conversely, specific molecular designs can harness aggregation to produce novel photophysical properties. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive dyes become highly fluorescent upon aggregation.[3] Furthermore, controlled aggregation can lead to the formation of distinct assemblies, known as H- and J-aggregates, which exhibit predictable and dramatic shifts in their emission spectra. Understanding and controlling these aggregation-dependent phenomena is paramount for the rational design of advanced fluorescent probes and smart materials for diagnostics and therapeutics. This guide provides an in-depth overview of the core principles governing these emission shifts, quantitative data on key examples, and detailed experimental protocols for their characterization.

Core Principles of Aggregation-Dependent Emission

The photophysical behavior of aggregated BODIPY dyes is primarily governed by Kasha's molecular exciton (B1674681) theory, which describes the electronic coupling between adjacent chromophores. The specific geometric arrangement of the dye molecules within the aggregate dictates the nature of the resulting spectral shift.

H-Aggregates vs. J-Aggregates

When dye monomers arrange in a parallel, face-to-face orientation, they form H-aggregates . This arrangement results in a blue-shifted (hypsochromic) absorption spectrum compared to the monomer.[4] Emission from H-aggregates is often weak or entirely quenched, contributing to the ACQ effect.[5]

In contrast, when monomers assemble in a head-to-tail fashion, they form J-aggregates . This specific alignment leads to a characteristic red-shifted (bathochromic) absorption band that is typically narrow and intense.[4] Crucially, J-aggregates are often highly emissive, providing a powerful strategy to overcome ACQ and develop probes for the near-infrared (NIR) region.[6][7]

G cluster_H H-Aggregation cluster_J J-Aggregation H_Monomer1 Monomer H_Aggregate Face-to-Face Blue-Shifted Absorption Quenched Emission H_Monomer1->H_Aggregate:f0 H_Monomer2 Monomer H_Monomer2->H_Aggregate:f0 J_Monomer1 Monomer J_Monomer2 Monomer J_Aggregate Head-to-Tail Red-Shifted Absorption Enhanced Emission J_Monomer1->J_Aggregate:f0 J_Monomer2:s->J_Aggregate:n Monomer_Node BODIPY Monomer (Emissive in Solution) Monomer_Node->H_Monomer1 Aggregation (High Concentration, Poor Solvent) Monomer_Node->J_Monomer1 Aggregation (Specific Molecular Design) AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Sol_Excitation Light Absorption (S₀ → S₁) Sol_Rotation Intramolecular Rotation/Vibration Sol_Excitation->Sol_Rotation Energy Sol_Quenched Weak / No Emission (Non-Radiative Decay) Sol_Rotation->Sol_Quenched Dominant Pathway Agg_Excitation Light Absorption (S₀ → S₁) Agg_Restricted Restricted Intramolecular Motion Agg_Excitation->Agg_Restricted Energy Agg_Emission Strong Emission (Radiative Decay) Agg_Restricted->Agg_Emission Dominant Pathway Start Start->Sol_Excitation Start->Agg_Excitation Experimental_Workflow cluster_Prep Prep 1. Sample Preparation UVVis 2. UV-Vis Absorption Spectroscopy Prep->UVVis Stock Prepare concentrated stock solution in THF (e.g., 1 mM) Fluor 3. Fluorescence Spectroscopy UVVis->Fluor Analysis 4. Data Analysis Fluor->Analysis Conclusion 5. Conclusion Analysis->Conclusion Dilute Create working solutions in THF (e.g., 10 µM) Titrate Titrate with water to varying f_w (0-99%)

References

Methodological & Application

Application Notes: BODIPY™ FL C12-Ceramide Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoyl)sphingosine) is a fluorescently labeled long-chain ceramide analog that serves as a vital stain for the Golgi apparatus in live cells. Its unique spectral properties and metabolic processing pathways make it an invaluable tool for investigating lipid metabolism, trafficking, and the intricate roles of ceramides (B1148491) in cellular signaling, including apoptosis and stress responses. The BODIPY™ fluorophore offers high photostability, a narrow emission spectrum, and concentration-dependent fluorescence, enabling both qualitative visualization and quantitative analysis of ceramide dynamics.

Principle of Staining

BODIPY™ FL C12-Ceramide is readily taken up by live cells and transported to the Golgi apparatus, a central hub for lipid metabolism and sorting.[1] Once in the Golgi, it can be metabolized into other sphingolipids, such as sphingomyelin (B164518) and glucosylceramide.[] The accumulation of the fluorescent ceramide and its metabolites within the Golgi cisternae allows for precise visualization of this organelle. A key feature of BODIPY™ dyes is their concentration-dependent emission shift. At low concentrations, the probe exhibits green fluorescence, while at higher concentrations within the Golgi membranes, it can exhibit a red-shifted emission, which can be used to estimate the local concentration of the probe.[3][4]

Applications

  • Visualization of Golgi Apparatus Morphology: Provides high-resolution imaging of the Golgi complex in living cells, allowing for the study of its structure and dynamics in response to various stimuli.[1]

  • Ceramide and Sphingolipid Trafficking: Enables the tracking of ceramide transport and its subsequent metabolism and distribution to other cellular compartments.

  • Investigation of Lipid Metabolism: Serves as a tool to study the effects of drugs or genetic modifications on sphingolipid metabolic pathways.

  • Apoptosis and Cellular Stress Studies: As ceramide is a key signaling molecule in apoptosis, this probe can be used to monitor changes in ceramide levels and localization during programmed cell death.

  • Drug Discovery and Development: Can be employed in high-throughput screening assays to identify compounds that modulate ceramide metabolism or trafficking.

Data Presentation

Quantitative analysis of BODIPY™ FL C12-Ceramide fluorescence can provide valuable insights into cellular processes. This data is typically presented in tabular format for clarity and ease of comparison.

Table 1: Quantification of BODIPY™ FL C12-Ceramide Lipid Droplet Accumulation

This table illustrates the effect of inhibitors on the accumulation of BODIPY™ FL C12-Ceramide in lipid droplets within cytotrophoblast cells. Data is presented as the mean ± SEM.

Treatment GroupBODIPY™ FL C12-Ceramide Accumulation (Arbitrary Units)
Control (Vehicle)100 ± 8
Phloretin (Transport Inhibitor)45 ± 5
Triacsin C (Acyl-CoA Synthetase Inhibitor)30 ± 4

*Data adapted from a study on cytotrophoblast cells.[5] **p<0.001 vs Control.

Table 2: Time-Dependent Uptake of BODIPY™ FL C12-Ceramide

This table shows the mean fluorescence intensity of BODIPY™ FL C12-Ceramide in two different cell types over time.

Time PointCell Type A (Mean Fluorescence Intensity)Cell Type B (Mean Fluorescence Intensity)
15 min5,200 ± 3503,800 ± 290
30 min12,500 ± 9808,100 ± 650
60 min25,800 ± 1,50015,300 ± 1,100

This is representative data and will vary depending on the cell type and experimental conditions.

Experimental Protocols

Materials
  • BODIPY™ FL C12-Ceramide (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/511 nm)

Preparation of Staining Solution
  • Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in DMSO. Store at -20°C, protected from light.

  • BSA Complexation (Recommended): To enhance solubility and delivery to cells, complex the fluorescent ceramide with BSA.

    • Dilute the 1 mM stock solution to 50 µM in a suitable buffer (e.g., HBSS).

    • Add an equimolar concentration of fatty acid-free BSA.

    • Incubate at 37°C for 30 minutes.

  • Working Solution: Dilute the BODIPY™ FL C12-Ceramide/BSA complex in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency (typically 60-80%).

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual serum.

  • Staining: Remove the wash medium and add the pre-warmed BODIPY™ FL C12-Ceramide working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light. Incubation time may need to be optimized.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope with the appropriate filter set for BODIPY™ FL.

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_bsa Complex with BSA (1:1 molar ratio) prep_stock->prep_bsa Dilute prep_working Dilute to 1-5 µM in Medium prep_bsa->prep_working Dilute stain Incubate with Working Solution (15-30 min, 37°C) prep_working->stain culture Culture Cells on Imaging Dish wash1 Wash Cells with Medium culture->wash1 wash1->stain wash2 Wash Cells 3x with Medium stain->wash2 image Live-Cell Fluorescence Microscopy wash2->image quantify Image Analysis and Quantification image->quantify

Caption: Experimental workflow for BODIPY™ FL C12-Ceramide staining of live cells.

Ceramide Trafficking and Metabolism

G cluster_cell Cell cluster_golgi_processing Golgi Processing PM Plasma Membrane Golgi Golgi Apparatus PM->Golgi Vesicular Transport Golgi->PM Transport to PM Lysosome Lysosome Golgi->Lysosome Trafficking ER Endoplasmic Reticulum ER->Golgi de novo synthesis Mito Mitochondria Cer Cer Cer->Mito Transport SM SM Cer->SM Sphingomyelin Synthase GlcCer GlcCer Cer->GlcCer Glucosylceramide Synthase Extracellular Extracellular BODIPY-C12-Ceramide Extracellular->PM Uptake

Caption: Simplified overview of ceramide trafficking and metabolism within the cell.

References

Application Notes: Protocol for Staining Fixed Cells with BODIPY™ FL C12-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) is a fluorescently labeled long-chain ceramide analog. Due to its lipophilic nature, it is an invaluable tool for investigating the intricate pathways of lipid metabolism and trafficking within cells.[1] The BODIPY™ FL fluorophore, attached to a 12-carbon acyl chain, allows for the visualization of ceramide distribution and accumulation in various cellular compartments, most notably the Golgi apparatus. This probe's fluorescence is characterized by a high quantum yield and relative insensitivity to environmental factors, making it a robust marker for fluorescence microscopy.[2] These application notes provide a detailed protocol for staining fixed cells with BODIPY™ FL C12-Ceramide, enabling researchers to meticulously study the morphology and function of the Golgi apparatus and other lipid-rich structures.

Applications

  • Visualizing the Golgi Apparatus: BODIPY™ FL C12-Ceramide serves as a structural marker for the Golgi complex, allowing for the detailed examination of its morphology.

  • Studying Lipid Trafficking and Metabolism: This probe is instrumental in tracing the transport and metabolic fate of ceramide within living and fixed cells.[1]

  • Investigating Sphingolipid Storage Diseases: It can be used to analyze the accumulation of lipids in lysosomal storage disorders.

  • High-Resolution Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for advanced imaging techniques, including confocal and super-resolution microscopy.[3]

Data Presentation

Table 1: Reagent and Staining Parameters

ParameterRecommended ValueNotes
BODIPY™ FL C12-Ceramide Stock Solution 1-5 mM in DMSOStore at -20°C, protected from light.
Working Concentration 0.5 - 5 µMOptimal concentration may vary by cell type.
Fixative 4% Paraformaldehyde (PFA) in PBSPreserves cellular structure.[]
Permeabilization Agent 0.1% Triton™ X-100 or Digitonin/SaponinRequired for intracellular targets.
Incubation Time (Staining) 20 - 60 minutesLonger times may increase background.[]
Incubation Temperature Room TemperatureProtect from light during incubation.

Table 2: Imaging Parameters

ParameterRecommended Setting
Excitation Wavelength (max) ~505 nm
Emission Wavelength (max) ~512 nm
Microscope Filter Set Standard FITC/GFP filter set
Imaging System Epifluorescence or Confocal Microscope

Experimental Workflow

workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips to 70-80% confluency wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA (15 min, RT) wash1->fixation wash2 Wash with PBS (2-3 times) fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->permeabilization wash3 Wash with PBS (2-3 times) permeabilization->wash3 staining Incubate with BODIPY™ FL C12-Ceramide working solution (20-60 min, RT, in the dark) wash3->staining wash4 Wash with PBS (2-3 times) staining->wash4 mounting Mount coverslip with anti-fade mounting medium wash4->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: Workflow for staining fixed cells with BODIPY™ FL C12-Ceramide.

Experimental Protocols

Reagent Preparation
  • BODIPY™ FL C12-Ceramide Stock Solution (1 mM):

    • Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, add 1.28 mL of DMSO to 1 mg of the reagent (MW ~781.8 g/mol ).

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • 4% Paraformaldehyde (PFA) in PBS (Fixative):

    • Dissolve 4 g of paraformaldehyde powder in 100 mL of phosphate-buffered saline (PBS), pH 7.4.

    • Heat to 60°C in a fume hood to dissolve.

    • Add a few drops of 1 N NaOH to clarify the solution.

    • Cool to room temperature and filter. Store at 4°C for up to one week.

  • 0.1% Triton™ X-100 in PBS (Permeabilization Buffer):

    • Add 100 µL of Triton™ X-100 to 100 mL of PBS.

    • Mix gently to avoid bubbles. Store at room temperature.

  • BODIPY™ FL C12-Ceramide Working Solution (5 µM):

    • Dilute the 1 mM stock solution 1:200 in PBS. For example, add 5 µL of the stock solution to 995 µL of PBS.

    • Prepare this solution fresh before each use.

Staining Protocol
  • Cell Culture:

    • Grow cells on sterile glass coverslips in a petri dish to 70-80% confluency.

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.[]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add the 0.1% Triton™ X-100 permeabilization buffer to the cells.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the freshly prepared BODIPY™ FL C12-Ceramide working solution to the cells, ensuring the coverslip is fully covered.

    • Incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, continuing to protect from light.

  • Mounting and Imaging:

    • Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low probe concentration.- Insufficient incubation time.- Photobleaching.- Increase the working concentration of BODIPY™ FL C12-Ceramide.- Extend the staining incubation time.- Use an anti-fade mounting medium and minimize exposure to the excitation light.[]
High Background - High probe concentration.- Inadequate washing.- Probe precipitation.- Decrease the working concentration of the probe.- Increase the number and duration of wash steps after staining.[]- Ensure the working solution is freshly prepared and well-mixed.
Non-specific Staining - Cell autofluorescence.- Probe aggregation.- Image an unstained control to assess autofluorescence.- Ensure the probe is fully dissolved in the working solution.

For further assistance, please refer to the manufacturer's product information sheet or contact technical support.

References

Application Notes and Protocols for BODIPY™ C12-Ceramide in Golgi Apparatus Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ C12-Ceramide is a fluorescently labeled sphingolipid analog used for the vital staining of the Golgi apparatus in living and fixed cells. The lipophilic nature of the C12 fatty acid chain facilitates its diffusion across the plasma membrane.[][] Once inside the cell, the ceramide analog is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it serves as a substrate for sphingolipid synthesis and becomes concentrated, allowing for bright and specific visualization.[3][4][5] This specific accumulation is mediated by both vesicular and non-vesicular transport mechanisms, including the ceramide transport protein (CERT).[3][4][5][6][7][8]

The BODIPY™ fluorophore offers significant advantages for fluorescence microscopy, including high fluorescence quantum yield, excellent photostability, and sharp emission spectra, making it a superior alternative to older dyes like NBD.[9][10][11] Some BODIPY-ceramide conjugates also exhibit a concentration-dependent shift in their fluorescence emission spectrum, which can be utilized to study the accumulation and dynamics of the probe within the Golgi membranes.[12][13][14][15] These characteristics make BODIPY™ C12-Ceramide a powerful tool for investigating Golgi morphology, dynamics, and the intricate pathways of sphingolipid metabolism and transport.[10][11][16]

Physicochemical and Spectral Properties

Quantitative data regarding the spectral properties of various BODIPY™-Ceramide analogs are crucial for designing imaging experiments. The table below summarizes the key spectral characteristics.

Probe NameExcitation (Ex) Max (nm)Emission (Em) Max (nm)Common Filter SetNotes
BODIPY™ FL C12-Ceramide~505~540FITC/GFPGreen fluorescence.[17]
BODIPY™ FL C5-Ceramide~505~512FITC/GFPGreen fluorescence.[3][4] Exhibits a spectral shift from green (~515 nm) to red (~620 nm) at high concentrations.[12][14][15]
BODIPY™ TR Ceramide~589~617Texas RedRed fluorescence.[9]

Experimental Protocols

Detailed methodologies for utilizing BODIPY™-Ceramide for Golgi apparatus staining in both live and fixed cells are provided below.

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is designed for the visualization of the Golgi apparatus in real-time, allowing for the study of its dynamics.

Materials:

  • BODIPY™ C12-Ceramide (or other BODIPY™-Ceramide analog)

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Serum-free cell culture medium

  • Defatted Bovine Serum Albumin (BSA)

  • Sterile coverslips

  • Cultured adherent or suspension cells

Solution Preparation:

  • 1 mM Stock Solution: Dissolve the BODIPY™-Ceramide in DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3][18]

  • 5 µM Staining Solution: Dilute the 1 mM stock solution in serum-free medium or HBSS to a final working concentration of 5 µM.[10][18] For some applications, a working concentration range of 1-10 µM can be used.[3][5] It is recommended to complex the probe with defatted BSA to enhance delivery.

Staining Procedure for Adherent Cells:

  • Grow cells on sterile coverslips to the desired confluency.

  • Remove the culture medium and gently wash the cells with pre-warmed HBSS or serum-free medium.[10]

  • Add the 5 µM BODIPY™-Ceramide staining solution to the cells.

  • Incubate at 4°C for 30 minutes.[10][18] This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.

  • Aspirate the staining solution and wash the cells several times with ice-cold medium to remove excess probe.[10][18]

  • Add fresh, pre-warmed culture medium and incubate at 37°C for an additional 30 minutes to allow for the transport of the ceramide analog to the Golgi apparatus.[10][18]

  • Wash the cells with fresh medium.

  • Mount the coverslip and visualize using a fluorescence microscope with the appropriate filter set.

Staining Procedure for Suspension Cells:

  • Harvest the cells by centrifugation (e.g., 400 x g for 3-4 minutes).[3][5]

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in the 5 µM BODIPY™-Ceramide staining solution at a density of approximately 1x10⁶ cells/mL.[3]

  • Incubate at room temperature for 20-30 minutes.[3][5]

  • Centrifuge the cells to remove the staining solution.

  • Wash the cell pellet twice with PBS.[3][5]

  • Resuspend the cells in serum-free medium or PBS for immediate analysis by fluorescence microscopy or flow cytometry.[3][5]

Protocol 2: Staining of Fixed Cells

Fixation can be performed before or after staining, depending on the experimental requirements.

Materials:

Procedure (Fixation after Staining):

  • Follow steps 1-7 of the live-cell staining protocol for adherent cells.

  • After the final wash, add 4% formaldehyde solution and incubate for 2 minutes at 4°C.[18]

  • Wash the fixed cells twice with PBS.

  • Mount the coverslip and proceed with imaging.

Procedure (Staining after Fixation):

  • Grow cells on sterile coverslips.

  • Wash with PBS and fix with 0.5% glutaraldehyde or 2-4% paraformaldehyde for 5-10 minutes at room temperature.[10]

  • Wash the cells several times with ice-cold HBSS.

  • Incubate with 5 µM BODIPY™-Ceramide staining solution for 30 minutes at 4°C.[10]

  • Wash with HBSS and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining.[10]

  • Wash with fresh HBSS, mount, and visualize.

Visualization of Cellular Processes

The transport and metabolism of BODIPY™ C12-Ceramide are central to its function as a Golgi stain. The following diagrams illustrate the key pathways and experimental workflows.

Ceramide_Transport_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER Ceramide Synthesis CERT CERT Protein (Non-vesicular transport) ER->CERT Vesicles Vesicular Transport ER->Vesicles Golgi Sphingomyelin & Glucosylceramide Synthesis PlasmaMembrane Plasma Membrane Golgi->PlasmaMembrane Metabolite Transport CERT->Golgi Vesicles->Golgi

Caption: Ceramide transport from the ER to the Golgi apparatus.

The above diagram illustrates the two primary pathways for ceramide transport from its site of synthesis in the endoplasmic reticulum to the Golgi apparatus.[7][8][19] One pathway involves the ceramide transport protein (CERT) in a non-vesicular manner, while the other utilizes vesicular transport.[6][7][8]

Staining_Workflow Start Prepare 5 µM BODIPY-Ceramide Staining Solution Incubate4C Incubate cells with probe (30 min at 4°C) Start->Incubate4C WashCold Wash with ice-cold medium Incubate4C->WashCold Incubate37C Incubate in fresh medium (30 min at 37°C) WashCold->Incubate37C WashFinal Final wash Incubate37C->WashFinal Visualize Visualize with Fluorescence Microscope WashFinal->Visualize

Caption: Experimental workflow for live-cell Golgi staining.

This workflow diagram provides a step-by-step overview of the live-cell staining protocol, from solution preparation to final visualization.

Troubleshooting and Considerations

  • Photobleaching: While BODIPY™ dyes are relatively photostable, prolonged exposure to excitation light can still lead to photobleaching.[20] Use neutral density filters and minimize exposure times to mitigate this effect.

  • Non-specific Staining: In some cases, weak fluorescence may be observed in other intracellular membranes, such as the ER.[21] Optimizing the probe concentration and wash steps can help to improve the signal-to-noise ratio.

  • Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect probe uptake and Golgi morphology.

  • Alternative Probes: For super-resolution microscopy techniques like STED, standard BODIPY™ probes may not be sufficiently photostable.[20] In such cases, consider alternative strategies like bio-orthogonal ceramide probes.[20]

  • Concentration-dependent spectral properties: When using probes like BODIPY™ FL C5-Ceramide, be aware that the emission wavelength can shift at high concentrations within the Golgi.[12][14][15] This can be leveraged for ratiometric imaging but may also require the use of appropriate emission filters to capture the desired signal.[13][21]

By following these detailed protocols and considering the underlying principles of ceramide transport and metabolism, researchers can effectively utilize BODIPY™ C12-Ceramide for high-resolution imaging of the Golgi apparatus, enabling deeper insights into its structure, function, and role in cellular health and disease.

References

Application Notes and Protocols: BODIPY™ FL C12-Ceramide (BSA Complex)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently labeled long-chain ceramide analog that serves as a vital tool in cell biology, particularly for studying lipid metabolism, trafficking, and the intricate architecture of the Golgi apparatus. The boron-dipyrromethene (BODIPY) fluorophore offers exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and excellent photostability, making it superior to older fluorescent probes like NBD.[1] Its C12 alkyl chain mimics natural long-chain ceramides (B1148491), allowing it to be processed by cellular machinery.[] When complexed with bovine serum albumin (BSA), its delivery into living cells is greatly facilitated.[1]

These application notes provide detailed protocols for the preparation and use of the BODIPY™ FL C12-Ceramide BSA complex for visualizing the Golgi apparatus and studying lipid dynamics in live and fixed cells.

Core Applications

  • Visualizing the Golgi Apparatus: Fluorescent ceramides selectively accumulate in the Golgi complex, making them excellent structural markers for this organelle in living cells.[1]

  • Lipid Trafficking and Metabolism: Researchers can trace the movement and metabolic fate of ceramide through the secretory pathway, from the endoplasmic reticulum to the Golgi and beyond.[3][4]

  • Investigating Lipid-Protein Interactions: As a fluorescent analog, it can be used to study the interactions between lipids and proteins within cellular membranes.[]

  • Drug Development and Delivery: The complex can be used in drug delivery research to track the distribution and release of lipid-based delivery systems like liposomes.[]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of BODIPY™ FL C12-Ceramide.

Table 1: Stock and Working Solution Parameters

ParameterValueSolvent/MediumNotes
Stock Solution Concentration 1 mMDMSOPrepare by dissolving the solid compound in high-quality, anhydrous DMSO.[5]
BSA Complex Stock 0.5 mM Ceramide / 0.5 mM BSASterile Deionized WaterFor reconstituting ready-made lyophilized complexes.[1][6]
Working Solution Concentration 2 - 10 µMSerum-free medium (e.g., HBSS/HEPES)A common starting concentration is 5 µM.[1][5][6][7]

Table 2: Experimental Conditions for Cellular Staining

ParameterLive Cell StainingFixed Cell Staining
Initial Incubation 30 minutes at 4°C30 minutes at 4°C
Chase Incubation 30 minutes at 37°CN/A
Back-Exchange (Optional) 4 x 30 minutes with 0.34 mg/mL defatted BSA at RT30-90 minutes with 10% FCS or 2 mg/mL BSA at RT
Fixation (Post-stain) 4% formaldehyde (B43269) for 2 min at 4°C (Optional)0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde before staining

Table 3: Spectroscopic Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
BODIPY™ FL ~505~511 / ~620The emission shifts from green (~511 nm) to red (~620 nm) at higher concentrations in membranes, a property useful for studying lipid domains.[3][6][8][9]
BODIPY™ TR ~589~617A red-emitting alternative, useful for multicolor imaging with green probes like GFP.[1]

Experimental Protocols

Protocol 1: Preparation of BODIPY™ FL C12-Ceramide/BSA Complex

This protocol describes how to prepare the ceramide-BSA complex from a stock solution in an organic solvent.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Ethanol (B145695) (absolute)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Buffered Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

  • Nitrogen gas source

  • Vacuum system

Procedure:

  • Prepare Ceramide Stock: Dissolve BODIPY™ FL C12-Ceramide in an appropriate organic solvent (e.g., chloroform:ethanol 19:1 v/v or absolute ethanol) to make a 1 mM stock solution.[1]

  • Aliquot and Dry: In a small glass test tube, aliquot the desired amount of the ceramide stock solution (e.g., 50 µL for a final 5 µM working solution in 10 mL).

  • Evaporate Solvent: Dry the lipid to a thin film first under a gentle stream of nitrogen gas and then under a vacuum for at least 1 hour to remove all traces of the organic solvent.[1]

  • Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL).[1]

  • Prepare BSA Solution: Prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES buffer.[1]

  • Form the Complex: Vigorously vortex the BSA solution while slowly injecting the ethanolic solution of BODIPY™ FL C12-Ceramide. The solution should become clear. This results in a working solution where the ceramide is complexed with BSA.[1]

Protocol 2: Staining the Golgi Apparatus in Living Cells

This protocol is designed for visualizing the Golgi apparatus in live, adherent cells.

Materials:

  • Cells grown on sterile coverslips or imaging dishes

  • BODIPY™ FL C12-Ceramide/BSA complex working solution (5 µM in serum-free medium)

  • Ice-cold, serum-free medium (e.g., HBSS/HEPES)

  • Fresh, complete culture medium (pre-warmed to 37°C)

Procedure:

  • Cell Preparation: Grow cells to 70-80% confluency on a suitable imaging substrate.

  • Wash: Aspirate the culture medium and gently wash the cells once with serum-free medium.

  • Labeling: Place the cells on ice or in a cold room at 4°C. Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide/BSA complex solution for 30 minutes at 4°C.[1][5][6] This step allows the ceramide to insert into the plasma membrane while inhibiting endocytosis.

  • Wash: Aspirate the labeling solution and wash the cells several times with ice-cold, serum-free medium to remove unbound complex.[1][5][6]

  • Chase: Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes.[1][5][6] During this "chase" period, the fluorescent ceramide is transported from the plasma membrane to the Golgi apparatus.

  • Final Wash: Wash the cells once more with fresh medium.

  • Imaging: Mount the coverslip and observe the cells immediately using a fluorescence microscope equipped with appropriate filters for BODIPY™ FL (e.g., FITC/GFP filter set). The Golgi apparatus should appear as a brightly stained perinuclear structure.

Visualizations

Experimental Workflow for Live Cell Staining

G prep Prepare Cells (70-80% confluency) wash1 Wash with Serum-Free Medium prep->wash1 label Label with 5 µM BODIPY-Ceramide/BSA wash1->label cond1 30 min @ 4°C label->cond1 wash2 Wash with Ice-Cold Medium (3x) label->wash2 chase Incubate in Fresh Complete Medium wash2->chase cond2 30 min @ 37°C chase->cond2 wash3 Final Wash chase->wash3 image Fluorescence Microscopy wash3->image

Caption: Workflow for staining the Golgi apparatus in living cells.

Ceramide Metabolism and Signaling Hub

G sphingomyelin Sphingomyelin (Plasma Membrane) ceramide Ceramide sphingomyelin->ceramide   sphingomyelinase ceramide->sphingomyelin   sm_synthase golgi Golgi Apparatus ceramide->golgi Transport signaling Downstream Signaling (Apoptosis, Senescence) ceramide->signaling denovo De Novo Synthesis (ER) denovo->ceramide bodipy_cer BODIPY C12-Ceramide (Exogenous Probe) bodipy_cer->ceramide Mimics glucosylceramide Glucosylceramide golgi->glucosylceramide   gcs sm_synthase SM Synthase sphingomyelinase Sphingomyelinase gcs GCS

Caption: Ceramide as a central hub in sphingolipid metabolism.

References

Application Notes and Protocols for Optimal BODIPY™ FL C12-Ceramide Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing BODIPY™ FL C12-Ceramide, a fluorescent analog of ceramide, for the optimal staining and visualization of the Golgi apparatus and for studying sphingolipid metabolism and transport in living and fixed cells.

Introduction

BODIPY™ FL C12-Ceramide is a vital stain that serves as a fluorescent precursor for sphingolipids. Its incorporation and subsequent metabolism allow for the detailed examination of the structure and function of the Golgi apparatus, as well as the intracellular trafficking pathways of lipids.[1][2] The fluorescence emission of some BODIPY-labeled lipids is dependent on their concentration within the membrane, a property that can be exploited to differentiate cellular compartments with high concentrations of the probe, such as the Golgi apparatus.[1][2]

Quantitative Data Summary

The optimal concentration of BODIPY™ FL C12-Ceramide can vary depending on the cell type, experimental goals (e.g., live vs. fixed cell imaging), and the specific instrumentation used. Below is a summary of recommended starting concentrations gathered from various protocols and studies. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific system.

Sample Type Recommended Concentration Range (µM) Typical Incubation Time Typical Incubation Temperature Key Applications References
Live Cell Cultures/Cell Lines 0.1 - 5 µM15 - 30 minutes4°C followed by 37°CGolgi apparatus staining, lipid transport studies[][4]
Fixed Cells 0.5 - 5 µM20 - 60 minutesRoom Temperature or 4°CStructural studies, co-localization with other markers[]
Tissue Sections 1 - 10 µMVaries (requires optimization)VariesVisualization of lipid distribution in tissues[]
Specific Protocol Example (Live Cells) 5 µM30 min at 4°C, then 30 min at 37°C4°C, then 37°CStudying ceramide metabolism and transport to the Golgi[4]
Specific Protocol Example (Live Cells) 2 µM30 minutes37°CReal-time tracking of long-chain fatty acids[5]
Super-Resolution Microscopy (Live Cells) ~0.1 µM (100 nM)~10 minutesAmbient (23°C) or 37°CNanoscopic imaging of lipid distribution[6]

Experimental Protocols

Protocol 1: Staining of the Golgi Apparatus in Live Cells

This protocol is optimized for the visualization of the Golgi apparatus by taking advantage of the transport and accumulation of BODIPY™ FL C12-Ceramide.

Materials:

  • BODIPY™ FL C12-Ceramide stock solution (e.g., 1 mM in DMSO)

  • Cells grown on glass coverslips or in imaging dishes

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES) or Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), defatted

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging surface (e.g., glass-bottom dish or coverslip).[]

  • Preparation of Staining Solution:

    • Prepare a 5 µM working solution of BODIPY™ FL C12-Ceramide complexed with BSA. This is crucial for efficient delivery to the cells.

    • To prepare a 1 ml solution: Dilute 5 µl of a 1 mM stock solution into 1 ml of HBSS/HEPES containing 5 µM defatted BSA.[4] Vortex to mix.

  • Staining:

    • Wash the cells twice with ice-cold HBSS/HEPES to remove serum.

    • Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide/BSA complex solution for 30 minutes at 4°C.[4] This step allows the fluorescent ceramide to label the plasma membrane.

    • Wash the cells two to three times with ice-cold HBSS/HEPES to remove excess probe.[4]

  • Chase and Visualization:

    • Add fresh, pre-warmed (37°C) complete culture medium to the cells.

    • Incubate at 37°C for 30 minutes.[4] During this "chase" period, the ceramide analog is transported from the plasma membrane to the Golgi apparatus.

    • Wash the cells once with fresh medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for BODIPY™ FL (Excitation/Emission: ~505/511 nm).[4]

Protocol 2: Staining of Fixed Cells

This protocol is suitable for experiments where cell morphology needs to be preserved or for co-staining with antibodies (immunofluorescence).

Materials:

  • BODIPY™ FL C12-Ceramide stock solution (e.g., 1 mM in DMSO)

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (e.g., with DAPI for nuclear counterstaining)

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells to the desired confluency on coverslips.

    • Wash cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[]

    • Wash the cells three times with PBS for 5 minutes each to remove residual fixative.[][7]

  • Staining:

    • Prepare a working solution of BODIPY™ FL C12-Ceramide at a concentration of 0.5-5 µM in PBS.[] The optimal concentration should be determined empirically.

    • Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

  • Washing and Mounting:

    • Wash the cells two to three times with PBS to remove unbound dye.[]

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image using a fluorescence or confocal microscope.

Diagrams

Experimental Workflow for Live Cell Staining

G cluster_prep Preparation cluster_stain Staining Procedure cluster_chase Chase & Imaging cell_prep Culture cells to 70-80% confluency solution_prep Prepare 5 µM BODIPY-Ceramide/BSA complex in HBSS wash1 Wash cells with ice-cold HBSS solution_prep->wash1 incubate_4c Incubate with staining solution for 30 min at 4°C wash1->incubate_4c wash2 Wash cells to remove excess probe incubate_4c->wash2 add_medium Add pre-warmed culture medium wash2->add_medium incubate_37c Incubate for 30 min at 37°C for transport to Golgi add_medium->incubate_37c image Image with fluorescence microscope incubate_37c->image

Caption: Workflow for staining the Golgi apparatus in live cells.

Logic Diagram for Optimizing Staining Concentration

G start Start with recommended concentration range (e.g., 1-5 µM) test_low Test low concentration (e.g., 1 µM) start->test_low test_mid Test mid concentration (e.g., 2.5 µM) start->test_mid test_high Test high concentration (e.g., 5 µM) start->test_high evaluate Evaluate signal-to-noise ratio and cell health test_low->evaluate test_mid->evaluate test_high->evaluate weak_signal Signal too weak? evaluate->weak_signal high_background High background or cytotoxicity? weak_signal->high_background No increase_conc Increase concentration weak_signal->increase_conc Yes decrease_conc Decrease concentration or incubation time high_background->decrease_conc Yes optimal Optimal concentration found high_background->optimal No increase_conc->evaluate decrease_conc->evaluate

Caption: Decision process for optimizing BODIPY-Ceramide concentration.

Ceramide Metabolism and Transport Pathway

G cluster_input PM Plasma Membrane Endosome Endosome PM->Endosome Golgi Golgi Apparatus PM->Golgi Transport Endosome->Golgi Golgi->PM Trafficking ER Endoplasmic Reticulum Golgi->ER SM BODIPY-Sphingomyelin Golgi->SM Metabolism GlcCer BODIPY-Glucosylceramide Golgi->GlcCer Metabolism BODIPY_Cer BODIPY FL C12-Ceramide BODIPY_Cer->PM Incorporation

Caption: Simplified pathway of BODIPY-Ceramide uptake and metabolism.

References

Application Notes and Protocols: BODIPY™ FL C12-Ceramide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BODIPY™ FL C12-Ceramide

BODIPY™ FL C12-Ceramide is a fluorescently labeled long-chain ceramide analog. The BODIPY™ (boron-dipyrromethene) fluorophore is known for its bright, sharp fluorescence and relative insensitivity to environmental pH. This lipophilic probe is a valuable tool for studying the metabolism and trafficking of ceramides (B1148491) within living cells. Ceramide itself is a critical bioactive lipid involved in a variety of cellular processes, including signal transduction, apoptosis, and autophagy. Its accumulation in the Golgi apparatus makes BODIPY™ FL C12-Ceramide an excellent marker for this organelle. In flow cytometry, this probe allows for the quantitative analysis of ceramide metabolism and its role in cellular fate decisions at the single-cell level.

Key Applications in Flow Cytometry

  • Analysis of Ceramide Metabolism and Transport: Track the uptake, transport, and metabolism of long-chain ceramides, with a primary accumulation in the Golgi apparatus.

  • Induction of Apoptosis: Ceramide is a well-established second messenger in apoptotic signaling pathways. BODIPY™ FL C12-Ceramide can be used to identify and quantify cells undergoing ceramide-mediated apoptosis.

  • Monitoring Autophagy: As a key regulator of autophagy, ceramide levels can be monitored using BODIPY™ FL C12-Ceramide to study the induction and progression of this cellular degradation process.

  • Lipid Droplet Studies: While not its primary target, as a lipophilic molecule, it can also provide insights into cellular lipid storage.

Data Presentation: Quantitative Parameters for Flow Cytometry

The following table summarizes key quantitative parameters for the use of BODIPY™ FL C12-Ceramide and related dyes in flow cytometry, compiled from various studies and general protocols for BODIPY™ dyes. Note: Optimal conditions should be determined empirically for each cell type and experimental setup.

ParameterRecommended RangeNotes
BODIPY™ FL C12-Ceramide Working Concentration 0.1 - 5 µMStart with 1-2 µM and optimize. Higher concentrations may lead to non-specific staining or cellular stress.[1]
Incubation Time 15 - 60 minutes15-30 minutes is often sufficient for live cells. Longer times may be needed for specific applications or cell types.[1]
Incubation Temperature 37°CStandard cell culture conditions.
Excitation Wavelength (Max) ~505 nmCompatible with the 488 nm blue laser common on most flow cytometers.
Emission Wavelength (Max) ~515 nmTypically detected in the green fluorescence channel (e.g., FITC or GFP filter sets).[2]
Co-staining Dyes Annexin V, Propidium Iodide (PI), LC3 antibodiesFor multiparameter analysis of apoptosis and autophagy.

Experimental Protocols

Protocol 1: General Staining with BODIPY™ FL C12-Ceramide for Flow Cytometry

This protocol provides a basic framework for staining cells with BODIPY™ FL C12-Ceramide to analyze ceramide accumulation.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometry tubes

Procedure:

  • Prepare a stock solution: Dissolve BODIPY™ FL C12-Ceramide in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Store protected from light at -20°C.

  • Cell Preparation: Culture cells to a density of 70-80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.

  • Prepare Staining Solution: Dilute the BODIPY™ FL C12-Ceramide stock solution in serum-free culture medium or PBS to the desired final working concentration (e.g., 1 µM).

  • Staining:

    • For adherent cells, remove the culture medium and wash once with PBS. Add the staining solution to the cells.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing:

    • For adherent cells, remove the staining solution and wash twice with PBS.

    • For suspension cells, add excess PBS, centrifuge, and discard the supernatant. Repeat the wash step.

  • Cell Harvesting (for adherent cells): Detach cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium.

  • Final Preparation: Centrifuge the cell suspension and resuspend the pellet in cold PBS or a suitable flow cytometry buffer. Filter the cell suspension through a 35-40 µm nylon mesh to obtain a single-cell suspension.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser, detecting the emission in the green channel (e.g., FITC filter).

Protocol 2: Analysis of Apoptosis using BODIPY™ FL C12-Ceramide and Annexin V Co-staining

This protocol allows for the simultaneous detection of ceramide accumulation and phosphatidylserine (B164497) (PS) externalization, an early marker of apoptosis.

Materials:

  • BODIPY™ FL C12-Ceramide

  • FITC or other green fluorophore-conjugated Annexin V is not recommended to avoid spectral overlap. Use an Annexin V conjugate with a different emission spectrum (e.g., APC, PE, or a violet fluorophore).

  • Annexin V Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • PBS, DMSO, flow cytometry tubes

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.

  • BODIPY™ FL C12-Ceramide Staining: Follow steps 1-6 of Protocol 1 to stain cells with BODIPY™ FL C12-Ceramide.

  • Annexin V and PI Staining:

    • After washing, centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Add the fluorochrome-conjugated Annexin V (e.g., 5 µL per 100 µL of cell suspension) and incubate for 15 minutes at room temperature in the dark.[3]

    • Add PI to a final concentration of 1-2 µg/mL immediately before analysis to distinguish necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • BODIPY™ FL C12-Ceramide: Ex: 488 nm, Em: ~515 nm (Green channel)

    • Annexin V (e.g., APC): Ex: 633 nm, Em: ~660 nm (Red channel)

    • PI: Ex: 488 nm, Em: ~617 nm (Red channel, distinct from APC)

Protocol 3: Analysis of Autophagy using BODIPY™ FL C12-Ceramide and LC3 Immunostaining

This protocol combines the detection of ceramide with the key autophagy marker, microtubule-associated protein 1A/1B-light chain 3 (LC3). An increase in the lipidated form, LC3-II, and its punctate localization in autophagosomes is a hallmark of autophagy.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and saponin-based buffer)

  • Primary antibody against LC3

  • Fluorochrome-conjugated secondary antibody (with a color spectrally distinct from green, e.g., Alexa Fluor 647)

  • PBS, DMSO, flow cytometry tubes

Procedure:

  • Induce Autophagy: Treat cells with an autophagy inducer (e.g., starvation, rapamycin).

  • BODIPY™ FL C12-Ceramide Staining: Follow steps 1-6 of Protocol 1 for live cell staining.

  • Fixation and Permeabilization:

    • After washing, resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Resuspend the cells in a permeabilization buffer (e.g., PBS with 0.1% saponin) and incubate for 10-15 minutes.

  • Immunostaining:

    • Centrifuge the permeabilized cells and resuspend in the permeabilization buffer containing the primary anti-LC3 antibody. Incubate for 30-60 minutes at room temperature or overnight at 4°C.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash and Analysis:

    • Wash the cells twice with permeabilization buffer and finally resuspend in PBS.

    • Analyze on a flow cytometer.

      • BODIPY™ FL C12-Ceramide: Ex: 488 nm, Em: ~515 nm (Green channel)

      • Secondary Antibody (e.g., Alexa Fluor 647): Ex: 633 nm, Em: ~665 nm (Far-red channel)

Mandatory Visualizations

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide_Apoptosis Stress Stress Stimuli (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates TNFR TNF-α Receptor TNFR->SMase activates FasR Fas Receptor FasR->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide Ceramide (BODIPY C12-Ceramide) Sphingomyelin->Ceramide hydrolyzes to CAPPs Ceramide-Activated Protein Phosphatases Ceramide->CAPPs activates Mitochondria Mitochondria Ceramide->Mitochondria induces stress Akt Akt (Survival Signal) CAPPs->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Caption: Ceramide's central role in initiating apoptosis.

Ceramide-Mediated Autophagy Signaling Pathway

Ceramide_Autophagy Ceramide Ceramide (this compound) JNK JNK Ceramide->JNK activates mTORC1 mTORC1 (Inhibitor of Autophagy) Ceramide->mTORC1 inhibits Bcl2 Bcl-2 JNK->Bcl2 phosphorylates (inhibits) Beclin1 Beclin-1 Bcl2->Beclin1 sequesters Beclin1_Complex Beclin-1 Complex Beclin1->Beclin1_Complex forms Autophagosome Autophagosome Formation (LC3-II) Beclin1_Complex->Autophagosome initiates PI3KC3 PI3KC3 PI3KC3->Beclin1_Complex Autophagy Autophagy Autophagosome->Autophagy mTORC1->Autophagy inhibits

Caption: Ceramide's role in the induction of autophagy.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow Start Start: Cell Culture Induce Induce Apoptosis Start->Induce Stain_Cer Stain with this compound Induce->Stain_Cer Wash1 Wash Cells Stain_Cer->Wash1 Stain_AV Stain with Annexin V & PI Wash1->Stain_AV Analyze Flow Cytometry Analysis Stain_AV->Analyze End End: Data Interpretation Analyze->End

Caption: Workflow for co-staining with this compound and Annexin V.

References

Combining BODIPY™ FL C12-Ceramide with Immunofluorescence: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are central bioactive lipids involved in a myriad of cellular processes, including signal transduction, apoptosis, and autophagy.[1][2][3] Visualizing the subcellular localization and trafficking of ceramides is crucial to understanding their complex roles in cellular physiology and pathology. BODIPY™ FL C12-Ceramide is a fluorescent analog of ceramide that allows for the real-time tracking of its distribution and metabolism within living and fixed cells.[4][5] This C12 acyl chain analog has been shown to be effectively taken up by cells and incorporated into lipid metabolic pathways.[5] Combining the use of this powerful lipid probe with the specificity of immunofluorescence (IF) enables the simultaneous visualization of ceramide localization with specific proteins of interest, providing invaluable insights into their potential co-localization and functional interplay.

This application note provides a detailed protocol for the successful co-labeling of cells with BODIPY™ FL C12-Ceramide and antibodies for immunofluorescence analysis. It includes considerations for sample preparation, fixation, and permeabilization, as well as quantitative data presentation and diagrams of relevant signaling pathways.

Signaling Pathways Involving Ceramide

Ceramide is a key signaling molecule implicated in the regulation of apoptosis and autophagy, often acting as a central hub in the cellular stress response.[1][6] Understanding these pathways is critical for interpreting the results from co-localization studies with BODIPY™ FL C12-Ceramide.

Ceramide_Signaling Stress Cellular Stress (e.g., TNF-α, Gemcitabine) Ceramide Ceramide (BODIPY C12-Ceramide) Stress->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Induces ROS Forms channels Apoptosis Apoptosis Ceramide->Apoptosis Cathepsin D activation Autophagy Autophagy Ceramide->Autophagy Upregulates Beclin 1 BNIP3 activation Akt Akt Ceramide->Akt Inhibition JNK JNK Ceramide->JNK Mitochondria->Apoptosis Cytochrome c release mTORC1 mTORC1 Akt->mTORC1 mTORC1->Autophagy Inhibition Beclin1 Beclin 1 JNK->Beclin1 Upregulation Bcl2 Bcl-2 JNK->Bcl2 Phosphorylation (ER-targeted) Beclin1->Autophagy Bcl2->Beclin1

Caption: Ceramide signaling in apoptosis and autophagy.

Experimental Workflow

The successful combination of BODIPY™ FL C12-Ceramide staining with immunofluorescence requires a carefully orchestrated workflow to preserve both the lipid probe's localization and the antigenicity of the protein of interest.

Workflow Start Cell Seeding BODIPY_loading BODIPY FL C12-Ceramide Loading (Live Cells) Start->BODIPY_loading Fixation Fixation (e.g., 4% PFA) BODIPY_loading->Fixation Permeabilization Permeabilization (e.g., Digitonin (B1670571)/Saponin) Fixation->Permeabilization Blocking Blocking (e.g., BSA/Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting & Imaging Secondary_Ab->Mounting

Caption: Experimental workflow for combined staining.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for key reagents used in the combined staining protocol. These are starting points and may require optimization for specific cell types and antibodies.

Table 1: Reagent Concentrations

ReagentWorking ConcentrationNotes
BODIPY™ FL C12-Ceramide1-5 µMHigher concentrations can lead to self-quenching and altered spectral properties.[7]
Paraformaldehyde (PFA)2-4% in PBSFreshly prepared is recommended for optimal cross-linking.[]
Digitonin25-50 µg/mLA mild permeabilizing agent that helps preserve lipid structures.[9]
Saponin (B1150181)0.05-0.1% in PBSAnother mild detergent suitable for preserving lipid droplets.[9][10]
Triton™ X-1000.1-0.5% in PBSUse with caution as it can extract lipids and disrupt membrane integrity.[9][11]
Primary AntibodyVaries (refer to datasheet)Dilute in blocking buffer.
Secondary AntibodyVaries (refer to datasheet)Dilute in blocking buffer.

Table 2: Incubation Times

StepIncubation TimeTemperature
BODIPY™ FL C12-Ceramide Loading15-30 minutes37°C
Fixation (PFA)10-20 minutesRoom Temperature
Permeabilization5-10 minutesRoom Temperature
Blocking30-60 minutesRoom Temperature
Primary Antibody Incubation1 hour - overnightRoom Temperature or 4°C
Secondary Antibody Incubation30-60 minutesRoom Temperature (in the dark)

Detailed Experimental Protocols

Materials
  • BODIPY™ FL C12-Ceramide (e.g., from Thermo Fisher Scientific)

  • Defatted Bovine Serum Albumin (BSA)

  • Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Digitonin or Saponin

  • Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibody of interest

  • Fluorescently-conjugated secondary antibody

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Preparation of BODIPY™ FL C12-Ceramide/BSA Complex

For efficient delivery into cells, it is recommended to complex the lipophilic BODIPY™ FL C12-Ceramide with defatted BSA.

  • Prepare a stock solution of BODIPY™ FL C12-Ceramide (e.g., 1 mM in ethanol (B145695) or DMSO).

  • In a separate tube, prepare a solution of defatted BSA in serum-free medium or PBS (e.g., 0.34 mg/mL).

  • While vortexing the BSA solution, slowly add the BODIPY™ FL C12-Ceramide stock solution to achieve the desired final loading concentration (typically 1-5 µM).

  • Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and antibodies.

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 60-80%).

  • BODIPY™ FL C12-Ceramide Loading:

    • Remove the culture medium and wash the cells once with warm serum-free medium.

    • Add the pre-warmed BODIPY™ FL C12-Ceramide/BSA complex to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Fixation:

    • Remove the loading solution and wash the cells twice with warm PBS.

    • Fix the cells with 2-4% PFA in PBS for 10-20 minutes at room temperature.[]

    • Note: Aldehyde-based fixatives like PFA are generally preferred over methanol (B129727) or acetone, which can extract lipids.[11]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a mild detergent like 25-50 µg/mL digitonin or 0.1% saponin in PBS for 5-10 minutes at room temperature.[9] This step is critical for allowing antibody access to intracellular epitopes while preserving the lipid structures stained by BODIPY™ FL C12-Ceramide.

    • Caution: Avoid using harsh detergents like Triton™ X-100, as they can solubilize lipids and disrupt the localization of the ceramide analog.[9]

  • Blocking:

    • Wash the cells twice with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the appropriate fluorescently-conjugated secondary antibody diluted in blocking buffer for 30-60 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/511 nm) and the secondary antibody fluorophore.

Troubleshooting

IssuePossible CauseSolution
Weak BODIPY™ SignalInsufficient loading time or concentration. Photobleaching.Optimize loading conditions. Use an antifade mounting medium and minimize light exposure.
High BackgroundInadequate washing. Non-specific antibody binding.Increase the number and duration of wash steps. Optimize blocking conditions.
Altered BODIPY™ LocalizationHarsh permeabilization.Use milder detergents like digitonin or saponin instead of Triton™ X-100.[9]
No/Weak Immunofluorescence SignalIncompatible fixation/permeabilization. Low antibody concentration.Optimize fixation and permeabilization to preserve the epitope. Titrate the primary antibody.

Conclusion

The combination of BODIPY™ FL C12-Ceramide staining and immunofluorescence is a powerful technique for investigating the intricate relationship between ceramide biology and specific cellular proteins. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can achieve high-quality, dual-labeled images that will advance our understanding of ceramide's role in health and disease.

References

Application Notes and Protocols for the Quantification of BODIPY C12-Ceramide Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY C12-ceramide is a fluorescently labeled analog of ceramide, a critical lipid second messenger involved in a myriad of cellular processes including apoptosis, cell cycle arrest, and inflammation.[1][2][3] Its utility lies in its ability to mimic natural ceramide, allowing for the visualization and quantification of its distribution and accumulation within cellular compartments. The BODIPY fluorophore offers excellent photostability and a high quantum yield, making it a robust tool for fluorescence microscopy.[4] A key feature of some BODIPY dyes is their concentration-dependent shift in fluorescence emission, which can provide semi-quantitative information on the local concentration of the probe.[5][6][7][8] This document provides detailed protocols for the application and quantification of this compound fluorescence to study cellular signaling events.

Signaling Pathways Involving Ceramide

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated through the de novo synthesis pathway in the endoplasmic reticulum or via the hydrolysis of sphingomyelin (B164518) by sphingomyelinases at the plasma membrane or in lysosomes.[1][3][9][10] Ceramide exerts its effects by modulating the activity of various downstream effector proteins, including protein kinases and phosphatases, ultimately influencing critical cellular decisions such as programmed cell death (apoptosis).[1][2][3][9]

Ceramide_Signaling_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis PP Protein Phosphatases (PP1, PP2A) Ceramide->PP Kinases Stress-Activated Protein Kinases (JNK) Ceramide->Kinases CellCycle Cell Cycle Arrest Ceramide->CellCycle DeNovo De Novo Synthesis DeNovo->Ceramide Apoptosis Apoptosis PP->Apoptosis Kinases->Apoptosis

Ceramide generation and its role in signaling apoptosis and cell cycle arrest.

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound for Golgi Apparatus Visualization

This protocol details the staining of the Golgi apparatus in living cells, a common application for fluorescent ceramide analogs.[4][5][11]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Preparation of this compound-BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).[4]

    • In a glass test tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen, followed by at least 1 hour under vacuum to remove residual solvent.[4]

    • Resuspend the dried lipid in an appropriate volume of HBSS containing 0.34 mg/mL fatty acid-free BSA to achieve a 5 µM ceramide-BSA complex solution. Vortex thoroughly.

  • Cell Staining:

    • Wash cells grown on coverslips twice with pre-warmed HBSS.

    • Incubate the cells with the 5 µM this compound-BSA complex in HBSS for 30 minutes at 4°C.[4] This low-temperature incubation allows the probe to label the plasma membrane.

    • Wash the cells three times with ice-cold HBSS to remove excess probe.

    • Incubate the cells in fresh, pre-warmed HBSS or complete culture medium at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.[4]

  • Imaging:

    • Wash the cells once with HBSS.

    • Mount the coverslips on a slide with a drop of fresh HBSS.

    • Immediately proceed to fluorescence microscopy. For BODIPY FL, use standard FITC filter sets (Excitation/Emission: ~490/520 nm).[12][13]

Protocol 2: Quantification of this compound Fluorescence Intensity

This protocol provides a workflow for quantifying changes in this compound fluorescence, which can be indicative of altered ceramide metabolism or accumulation in response to experimental treatments.

Quantification_Workflow Start Cell Seeding and Treatment Staining This compound Staining (Protocol 1) Start->Staining Acquisition Image Acquisition (Confocal/Fluorescence Microscope) Staining->Acquisition Analysis Image Analysis Acquisition->Analysis ROI Define Regions of Interest (ROIs) (e.g., Whole Cell, Golgi) Analysis->ROI Background Background Subtraction Analysis->Background Intensity Measure Mean Fluorescence Intensity per ROI Analysis->Intensity Normalization Normalization (Optional) (e.g., to cell number, protein content) Analysis->Normalization Data Data Presentation and Statistical Analysis Normalization->Data

Workflow for the quantification of this compound fluorescence.

Procedure:

  • Image Acquisition:

    • Acquire images using a fluorescence or confocal microscope.

    • Crucially, maintain identical acquisition settings (e.g., laser power, gain, exposure time) for all experimental groups (control and treated) to ensure comparability.

    • Acquire images from multiple fields of view per condition to ensure representative data.

  • Image Analysis using ImageJ/Fiji or similar software:

    • Define Regions of Interest (ROIs):

      • For whole-cell fluorescence, outline individual cells. If a cytoplasmic or whole-cell marker is co-stained, this can aid in automated cell segmentation.

      • For organelle-specific fluorescence (e.g., Golgi), outline the specific organelle based on its characteristic morphology.

    • Background Subtraction:

      • Select a region in the image that is devoid of cells to measure the mean background fluorescence.

      • Subtract this value from the fluorescence intensity measurements of the ROIs.

    • Fluorescence Intensity Measurement:

      • For each ROI, measure the mean fluorescence intensity.

    • Data Normalization (Optional but Recommended):

      • To account for variations in cell size or number, the total fluorescence intensity can be normalized. Common normalization methods include:

        • Per cell: Divide the total intensity of a field by the number of cells in that field.

        • Per unit area: The mean fluorescence intensity inherently provides this.

        • To a housekeeping protein (via immunofluorescence) or DNA content (e.g., DAPI staining).

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationN (Number of Cells/Fields)P-value (vs. Control)
Control150.215.850-
Treatment A275.525.150<0.001
Treatment B160.118.350>0.05

Considerations and Troubleshooting

  • Photobleaching: BODIPY dyes are relatively photostable, but prolonged exposure to excitation light can still cause photobleaching. Minimize exposure times and use an anti-fade mounting medium for fixed cells.

  • Concentration-Dependent Spectral Shift: At high concentrations, some BODIPY fluorophores can form excimers, leading to a red shift in the emission spectrum.[5][7] This can be used as a semi-quantitative measure of probe concentration in different cellular compartments.[5][6][7][8] However, for simple intensity quantification, it is important to ensure that the probe concentration is in a range where fluorescence intensity is linearly proportional to concentration.

  • Metabolism of this compound: Cells can metabolize this compound into other fluorescent sphingolipids, such as sphingomyelin and glucosylceramide.[5][6] This can lead to the redistribution of the fluorescent signal over time. It is important to consider the timing of imaging in the context of the biological question being addressed.

  • Toxicity: While generally well-tolerated, high concentrations of fluorescent lipids or prolonged incubation times can be cytotoxic. It is advisable to perform a toxicity assay to determine the optimal probe concentration and incubation time for your cell type.

References

Application Notes and Protocols: BODIPY™ FL C12-Ceramide for Studying Endocytosis and Lipid Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently labeled sphingolipid analog that serves as a powerful tool for investigating the intricate processes of endocytosis and lipid trafficking within living cells. Composed of a BODIPY™ FL fluorophore attached to a 12-carbon fatty acid chain on a ceramide backbone, this probe faithfully mimics its natural counterparts, allowing for the visualization and analysis of its journey through cellular membranes and organelles. Its unique spectral properties, including a concentration-dependent emission shift, provide semi-quantitative insights into lipid accumulation in specific cellular compartments. These application notes provide a comprehensive overview and detailed protocols for the effective use of BODIPY™ FL C12-Ceramide.

Key advantages of using BODIPY™-labeled ceramides (B1148491) include their high fluorescence quantum yield, photostability, and relative insensitivity to environmental pH.[1][2] The BODIPY™ fluorophore exhibits a notable shift in its fluorescence emission spectrum from green (~515 nm) to red (~620 nm) as its concentration within a membrane increases.[1][3] This property allows researchers to distinguish between areas of low and high probe concentration, such as the accumulation in the Golgi apparatus.[3][4][5]

Data Presentation

Table 1: Spectral Properties of Common BODIPY™-Ceramide Analogs
FluorophoreExcitation (nm)Emission (nm)Color
BODIPY™ FL~505~511 (monomer)Green
BODIPY™ FL~470~620 (excimer/high conc.)Red
BODIPY™ TMR~543~569Orange-Red
BODIPY™ TR~589~616Red

Data compiled from multiple sources.[4][6][7][8]

Table 2: Typical Experimental Parameters for BODIPY™ FL C12-Ceramide Labeling
ParameterValueNotes
Stock Solution 1 mM in DMSOStore at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Working Concentration 1 - 10 µMOptimal concentration is cell-type dependent and should be determined empirically.[6][7] A common starting point is 5 µM.[6][8]
Carrier Defatted Bovine Serum Albumin (BSA)Used to complex the lipid for efficient delivery to cells. A 1:1 molar ratio with the probe is typical.[6][9][10]
Labeling Temperature 4°C or 10°CTo label the plasma membrane and inhibit endocytosis initially.[8][11][12]
Labeling Time (PM) 30 minutesIncubation on ice or at 4°C to allow insertion into the plasma membrane.[6][8][12]
Chase Temperature 37°CTo initiate endocytosis and trafficking.
Chase Time 5 - 60 minutesVaries depending on the specific pathway and organelle of interest.[12]
Imaging Live or Fixed CellsThe probe is suitable for both. Mild fixation with 4% formaldehyde (B43269) can be used.[6]

Experimental Protocols

Protocol 1: Preparation of BODIPY™ FL C12-Ceramide/BSA Complex

This protocol describes the preparation of a working solution of BODIPY™ FL C12-Ceramide complexed with defatted BSA, which facilitates its delivery to cells in an aqueous medium.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • HEPES buffer

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the required amount of BODIPY™ FL C12-Ceramide in high-quality DMSO to achieve a 1 mM concentration. For example, dissolve 50 µg in the appropriate volume of DMSO (check manufacturer's datasheet for molecular weight). Vortex thoroughly. Store the stock solution at -20°C, protected from light.[6]

  • Prepare Staining Buffer: Prepare HBSS or PBS buffered with 10 mM HEPES to pH 7.4.[6]

  • Prepare BSA Solution: Dissolve defatted BSA in the staining buffer to a concentration of 0.34 mg/mL (which corresponds to approximately 5 µM, assuming BSA MW of ~66.5 kDa).[6]

  • Form the Ceramide/BSA Complex: Warm the 1 mM ceramide stock solution and the BSA solution to room temperature. Add the 1 mM ceramide stock solution to the BSA-containing buffer to achieve the desired final working concentration (e.g., for a 5 µM working solution, add 5 µL of 1 mM stock to 995 µL of the 5 µM BSA solution).[6]

  • Incubate: Incubate the mixture for at least 30 minutes at 37°C to allow for the complex to form.[9][10] The resulting solution is ready for cell staining.

Protocol 2: Live-Cell Labeling of the Plasma Membrane and Visualization of Endocytosis

This protocol allows for the initial labeling of the plasma membrane followed by a temperature-induced chase to track the endocytic uptake and subsequent trafficking of the ceramide analog.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Prepared BODIPY™ FL C12-Ceramide/BSA complex (5 µM)

  • Ice-cold complete culture medium

  • Pre-warmed complete culture medium (37°C)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Grow cells to a suitable confluency (e.g., 60-80%) on an appropriate imaging vessel.

  • Pre-incubation: Wash the cells twice with ice-cold medium.

  • Plasma Membrane Labeling: Place the cells on ice and add the cold (4°C) 5 µM BODIPY™ FL C12-Ceramide/BSA working solution. Incubate for 30 minutes at 4°C.[8][12] This step allows the ceramide analog to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.[11]

  • Wash: Aspirate the labeling solution and wash the cells three times with ice-cold medium to remove unbound probe.[8]

  • Initiate Endocytosis (Chase): Replace the cold medium with pre-warmed (37°C) complete culture medium. This temperature shift initiates the process of endocytosis.[8][12]

  • Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope. Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the probe from the plasma membrane into endocytic vesicles and its subsequent transport to perinuclear structures, primarily the Golgi apparatus.[4][12] Use appropriate filter sets for BODIPY™ FL (Excitation: ~488 nm, Emission: ~515 nm).

Protocol 3: Back-Exchange to Remove Residual Plasma Membrane Fluorescence

To specifically visualize internalized pools of the probe, a "back-exchange" step can be performed to strip away the fluorescent lipid remaining in the plasma membrane.

Materials:

  • Labeled cells (after the chase period)

  • Back-exchange medium: Staining buffer containing 0.34 mg/mL defatted BSA.

Procedure:

  • Perform Labeling and Chase: Follow steps 1-5 of Protocol 2.

  • Back-Exchange: After the desired chase period at 37°C, quickly wash the cells with cold staining buffer.

  • Incubate with BSA: Add the cold back-exchange medium (staining buffer with defatted BSA) and incubate the cells for 30 minutes on ice. Repeat this step with fresh back-exchange medium at least two to three times.[6] This process effectively removes the BODIPY™ FL C12-Ceramide that remains in the plasma membrane.

  • Final Wash and Imaging: Wash the cells twice with fresh medium and proceed with imaging. The resulting fluorescence will be predominantly from the internalized probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_label Cell Labeling & Trafficking cluster_back_exchange Optional: Back-Exchange prep_stock Prepare 1 mM Stock in DMSO prep_complex Form Ceramide/BSA Complex (5 µM) prep_stock->prep_complex prep_bsa Prepare 5 µM BSA in Buffer prep_bsa->prep_complex cell_prep Culture Cells on Coverslips label_pm Label Plasma Membrane (30 min @ 4°C) cell_prep->label_pm wash1 Wash (3x) with Cold Medium label_pm->wash1 chase Initiate Endocytosis (Incubate @ 37°C) wash1->chase image Live Cell Imaging (Time-lapse) chase->image back_exchange Incubate with BSA (30 min @ 4°C) chase->back_exchange Optional Path wash2 Wash & Image Internalized Probe back_exchange->wash2

Caption: Experimental workflow for BODIPY™ FL C12-Ceramide labeling.

lipid_trafficking_pathway cluster_cell Cellular Environment PM Plasma Membrane Caveolae Caveolae PM->Caveolae Endocytosis (Primary Pathway) Clathrin Clathrin-coated pit PM->Clathrin Endocytosis (Minor Pathway) EE Early Endosome Caveolae->EE Clathrin->EE RE Recycling Endosome EE->RE LE Late Endosome EE->LE Golgi Golgi Apparatus EE->Golgi Transport RE->PM Recycling Lysosome Lysosome LE->Lysosome Degradation Golgi->PM Vesicular Transport (Metabolites) ER Endoplasmic Reticulum Golgi->ER Extracellular Extracellular Space Probe BODIPY-Ceramide/BSA Complex Probe->PM Insertion

Caption: Intracellular trafficking pathway of BODIPY™ FL C12-Ceramide.

References

Application of BODIPY™ FL C12-Ceramide in Neurons and Cancer Cells: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently labeled long-chain ceramide analog that serves as a valuable tool for investigating lipid metabolism, trafficking, and signaling in various cell types. Its intrinsic fluorescence allows for real-time visualization and quantification of its uptake and subcellular localization. This document provides detailed application notes and protocols for the use of BODIPY™ FL C12-Ceramide in neuronal and cancer cell models, focusing on its role in cellular processes such as apoptosis and its transport through the secretory pathway.

Ceramides are bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of ceramide metabolism has been implicated in the pathophysiology of neurodegenerative diseases and cancer.[2][3] BODIPY™ FL C12-Ceramide, by mimicking natural long-chain ceramides, enables researchers to probe these pathways in living and fixed cells.

Data Presentation: Quantitative Analysis of BODIPY™ FL C12-Ceramide

The uptake and subcellular accumulation of BODIPY™ FL C12-Ceramide can be quantified using various methods, including fluorescence microscopy with image analysis, flow cytometry, and microplate-based fluorescence readers. Below are tables summarizing key parameters and providing a template for presenting quantitative data.

Table 1: Spectral Properties and Recommended Staining Parameters for BODIPY™ FL C12-Ceramide

ParameterValueReference
Excitation Wavelength (max)~505 nm[4]
Emission Wavelength (max)~511 nm[4]
Recommended Working Concentration1 - 10 µM[5]
Typical Incubation Time (Live Cells)15 - 30 minutes[6]
Typical Incubation Temperature4°C (for initial binding) followed by 37°C (for trafficking) or 37°C (for uptake)[4]

Table 2: Template for Comparative Quantitative Uptake of BODIPY™ FL C12-Ceramide in Neuronal vs. Cancer Cells

Cell LineCell TypeTreatmentMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Control
SH-SY5YHuman NeuroblastomaControl (DMSO)[Experimental Data]1.0
SH-SY5YHuman NeuroblastomaApoptosis Inducer (e.g., Staurosporine)[Experimental Data][Calculated Value]
Primary Cortical NeuronsMouse Primary NeuronControl (DMSO)[Experimental Data]1.0
Primary Cortical NeuronsMouse Primary NeuronNeurotrophic Factor (e.g., BDNF)[Experimental Data][Calculated Value]
HeLaHuman Cervical CancerControl (DMSO)[Experimental Data]1.0
HeLaHuman Cervical CancerChemotherapeutic Agent (e.g., Paclitaxel)[Experimental Data][Calculated Value]
MCF-7Human Breast CancerControl (DMSO)[Experimental Data]1.0
MCF-7Human Breast CancerCeramide Synthase Inhibitor (e.g., Fumonisin B1)[Experimental Data][Calculated Value]

*Note: The values in this table are placeholders. Actual data will be dependent on the specific experimental conditions, instrumentation, and cell lines used.

Experimental Protocols

Protocol 1: Live-Cell Staining and Visualization of the Golgi Apparatus

This protocol describes the staining of the Golgi apparatus in live cells, a key organelle in the trafficking of ceramide.

Materials:

  • BODIPY™ FL C12-Ceramide (stock solution in DMSO, e.g., 1 mM)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Coverslips or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~505/511 nm)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips or glass-bottom dishes at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Preparation of Staining Solution: Prepare a 5 µM working solution of BODIPY™ FL C12-Ceramide in serum-free medium or HBSS. To enhance solubility and delivery, the fluorescent ceramide can be complexed with defatted bovine serum albumin (BSA).[4]

  • Cell Labeling: a. Aspirate the culture medium from the cells and wash once with pre-warmed HBSS or PBS. b. For visualizing transport through the Golgi, a common method involves a cold-incubation step to allow the ceramide to accumulate in the plasma membrane, followed by a warm-incubation to initiate trafficking.[4] c. Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide working solution for 30 minutes at 4°C.[4] d. Aspirate the staining solution and wash the cells twice with ice-cold medium.[4] e. Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.[4]

  • Imaging: a. Wash the cells once with pre-warmed HBSS or PBS. b. Mount the coverslip on a slide with a drop of imaging buffer or observe the glass-bottom dish directly on the fluorescence microscope. c. Visualize the cells using a fluorescence microscope with a filter set appropriate for BODIPY™ FL (e.g., FITC/GFP channel). The Golgi apparatus should appear as a bright, perinuclear structure.

Protocol 2: Quantitative Analysis of BODIPY™ FL C12-Ceramide Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of fluorescent ceramide uptake in a cell population.

Materials:

  • BODIPY™ FL C12-Ceramide (stock solution in DMSO)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in multi-well plates and treat with compounds of interest as required for the experiment.

  • Staining: a. Prepare a working solution of BODIPY™ FL C12-Ceramide (e.g., 2 µM) in serum-free medium.[6] b. Remove the culture medium and wash the cells once with PBS. c. Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Cell Harvesting: a. Aspirate the staining solution and wash the cells twice with PBS. b. Harvest the cells by trypsinization and resuspend in complete medium to inactivate the trypsin. c. Transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis: a. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS. b. Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., 515-545 nm bandpass filter). c. Record the mean fluorescence intensity for each sample.

Protocol 3: Ceramide-Induced Apoptosis Assay in Cancer Cells

This protocol describes a method to quantify apoptosis in cancer cells treated with BODIPY™ FL C12-Ceramide, which can itself induce apoptosis, or in combination with other pro-apoptotic agents.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Cancer cell line of interest

  • Annexin V-APC/7-AAD apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of BODIPY™ FL C12-Ceramide (e.g., 10-50 µM) or a known apoptosis inducer as a positive control for 24-48 hours.

  • Cell Staining: a. Harvest the cells (including any floating cells in the medium) and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-APC and 7-AAD to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use the green fluorescence of BODIPY™ FL C12-Ceramide to identify cells that have taken up the compound. c. Use the APC and 7-AAD signals to differentiate between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cell populations. d. Quantify the percentage of apoptotic cells in the BODIPY™ FL C12-Ceramide-positive population.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of ceramide in inducing apoptosis in both cancer cells and neurons.

Ceramide_Apoptosis_Cancer cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 activates BODIPY C12-Ceramide This compound This compound->Death Receptors (Fas, TNFR) sensitizes This compound->Mitochondrion induces permeability Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Ceramide-induced apoptosis in cancer cells.

Ceramide_Apoptosis_Neuron This compound This compound JNK Pathway JNK Pathway This compound->JNK Pathway activates p53 p53 This compound->p53 activates PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction JNK Pathway->Mitochondrial Dysfunction p53->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Neuronal Apoptosis Neuronal Apoptosis Caspase Activation->Neuronal Apoptosis Survival Survival PI3K/Akt Pathway->Survival promotes

Caption: Ceramide signaling in neuronal apoptosis.

Experimental Workflows

The following diagrams outline the experimental workflows for key applications of BODIPY™ FL C12-Ceramide.

Live_Cell_Imaging_Workflow A 1. Seed cells on glass-bottom dish B 2. Prepare 5 µM This compound in serum-free medium A->B C 3. Incubate cells with probe (30 min, 4°C) B->C D 4. Wash with ice-cold medium C->D E 5. Incubate in fresh medium (30 min, 37°C) D->E F 6. Wash with pre-warmed HBSS E->F G 7. Image with fluorescence microscope F->G

Caption: Live-cell imaging workflow.

Flow_Cytometry_Uptake_Workflow A 1. Treat cells in multi-well plate B 2. Stain with 2 µM This compound (15-30 min, 37°C) A->B C 3. Wash and harvest cells B->C D 4. Resuspend in PBS C->D E 5. Analyze on flow cytometer D->E

Caption: Flow cytometry for uptake analysis.

Lipid_Trafficking_Pulse_Chase_Workflow cluster_pulse Pulse cluster_chase Chase A 1. Incubate cells with This compound (e.g., 5 µM for 30 min at 4°C) B 2. Wash cells with ice-cold medium A->B C 3. Incubate in probe-free medium at 37°C B->C D 4. Image at different time points (0, 15, 30, 60 min) C->D E 5. Quantify fluorescence in Golgi, ER, and plasma membrane D->E

Caption: Lipid trafficking pulse-chase workflow.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Bodipy C12-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using BODIPY™ C12-ceramide for cellular imaging.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using BODIPY™ C12-ceramide?

High background fluorescence with BODIPY™ C12-ceramide can stem from several factors:

  • Excessive Dye Concentration: Using a concentration that is too high is a common cause of background signal.[]

  • Probe Aggregation: BODIPY™ dyes, being hydrophobic, can aggregate in aqueous solutions, leading to fluorescent blotches and non-specific binding.[2]

  • Non-specific Binding: The lipophilic nature of the dye can cause it to non-specifically associate with cellular membranes other than the target organelle.

  • Inadequate Washing: Insufficient removal of unbound probe after staining will result in a generalized haze of fluorescence across the sample.[][3]

  • Metabolism and Trafficking: BODIPY™ C12-ceramide is metabolized within the cell, and its fluorescent metabolites can accumulate in various compartments, potentially contributing to background if not properly managed.[3][4]

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., flavins and NADH) or the culture medium can contribute to the overall background.

  • Phototoxicity and Photobleaching: While BODIPY dyes are relatively photostable, excessive laser power during imaging can induce phototoxicity and photobleaching, which may manifest as increased background or altered localization of the probe.[5][6]

Q2: I am observing high background fluorescence in compartments other than the Golgi apparatus. How can I improve specificity?

To enhance the specific staining of the Golgi apparatus and reduce background in other cellular compartments, consider the following optimization steps:

  • Optimize Dye Concentration: Perform a titration to determine the lowest effective concentration of BODIPY™ C12-ceramide that provides a clear signal in the Golgi with minimal background. A common starting point for Golgi staining is around 5 µM.[7]

  • Incorporate a Back-Exchange Step: After staining, incubate the cells with a solution of defatted bovine serum albumin (BSA). BSA acts as a lipid acceptor and helps to remove excess, unbound fluorescent lipid from the plasma membrane, thereby reducing non-specific background.[7]

  • Temperature Control during Staining: Perform the initial incubation with the probe at a low temperature (e.g., 4°C) to allow the ceramide analog to label the plasma membrane while minimizing endocytosis. Subsequent warming to 37°C will synchronize its transport to the Golgi apparatus.[3][7]

  • Thorough Washing: Increase the number and duration of washing steps after both the initial staining and the back-exchange to ensure complete removal of unbound probe.[][3]

Q3: My BODIPY™ C12-ceramide staining appears punctate and uneven. What could be the cause and how can I fix it?

Punctate and uneven staining is often a result of dye aggregation. To prevent this:

  • Proper Dye Preparation: Ensure the BODIPY™ C12-ceramide stock solution (typically in DMSO or ethanol) is well-dissolved before diluting it into your aqueous staining buffer.

  • Vortexing: Vigorously vortex the diluted staining solution immediately before adding it to the cells to break up any small aggregates.

  • Use of a Carrier Protein: Complexing the BODIPY™ C12-ceramide with defatted BSA not only aids in reducing background but also improves its solubility in aqueous media and facilitates its delivery to the cells.[3][7]

  • Solvent Concentration: When preparing the working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid cellular toxicity and probe precipitation.

Q4: Can I fix my cells after staining with BODIPY™ C12-ceramide? Will this affect the fluorescence?

Yes, cells stained with BODIPY™ C12-ceramide can be fixed. A common fixative is 4% formaldehyde (B43269). However, it is important to note that fixation can sometimes alter the distribution of lipids and may lead to a reduction in fluorescence intensity.[8] It is advisable to image the cells as soon as possible after fixation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Excessive dye concentration- Inadequate washing- Non-specific binding- Perform a concentration titration (1-10 µM range) to find the optimal concentration.[3]- Increase the number and duration of washes with an appropriate buffer (e.g., PBS or HBSS).[]- Implement a back-exchange step with defatted BSA (e.g., 0.34 mg/ml in PBS) for 30 minutes at room temperature.[7]
Weak or No Golgi Staining - Insufficient dye concentration- Inefficient cellular uptake- Photobleaching- Increase the dye concentration within the optimized range.- Ensure the BODIPY™ C12-ceramide is properly complexed with BSA to facilitate uptake.- Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed cells.[3][]
Punctate/Aggregated Staining - Dye precipitation in aqueous buffer- Ensure the stock solution is fully dissolved before dilution.- Vigorously vortex the final staining solution before application.- Prepare the staining solution fresh for each experiment.
Cell Toxicity - High dye concentration- Prolonged incubation time- Use the lowest effective concentration of the dye.- Reduce the incubation time. A typical incubation is 30 minutes at 4°C followed by a chase period at 37°C.[3][7]
Signal Bleed-through in Multi-color Imaging - Spectral overlap of fluorophores- Choose fluorophores with minimal spectral overlap.- Use appropriate filter sets for your microscope.- Perform sequential scanning if using a confocal microscope.

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is designed for the visualization of the Golgi apparatus in living cells using BODIPY™ C12-ceramide.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of BODIPY™ C12-ceramide in DMSO.

    • Prepare a 5 µM working solution by diluting the stock solution in a suitable serum-free medium (e.g., HBSS/HEPES) containing defatted BSA. The final concentration of BSA should be around 0.34 mg/ml.[7] It is crucial to complex the ceramide with BSA for efficient delivery.

  • Staining Procedure:

    • Aspirate the culture medium from the cells and wash once with the serum-free medium.

    • Incubate the cells with the 5 µM BODIPY™ C12-ceramide/BSA solution for 30 minutes at 4°C.[7] This allows the probe to label the plasma membrane while minimizing internalization.

    • Wash the cells three times with ice-cold serum-free medium to remove excess probe.

  • Back-Exchange (Optional but Recommended):

    • Incubate the cells in a solution of defatted BSA (0.34 mg/ml) in the serum-free medium for 30 minutes at room temperature to remove the probe from the plasma membrane.[7]

  • Chase Period:

    • Wash the cells once with the serum-free medium.

    • Add pre-warmed complete culture medium and incubate at 37°C for 30-60 minutes to allow for the transport of the ceramide to the Golgi apparatus.[3]

  • Imaging:

    • Replace the medium with a low-fluorescence imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/540 nm).[10]

Protocol 2: Fixed-Cell Staining of the Golgi Apparatus

This protocol is for staining the Golgi apparatus in fixed cells.

  • Cell Preparation and Fixation:

    • Grow cells on coverslips.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 5 µM BODIPY™ C12-ceramide/BSA staining solution as described in the live-cell protocol.

    • Incubate the fixed cells with the staining solution for 30 minutes at 4°C.[7]

  • Washing and Back-Exchange:

    • Wash the cells twice with PBS.

    • Perform a back-exchange with defatted BSA (0.34 mg/ml in PBS) for 30 minutes at room temperature.[7]

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope.

Quantitative Data Summary

ParameterLive-Cell ImagingFixed-Cell ImagingReference(s)
BODIPY™ C12-ceramide Concentration 1 - 10 µM (5 µM is a good starting point for Golgi)5 µM[7],[3]
Incubation Time 30 min at 4°C (labeling), 30-60 min at 37°C (chase)30 min at 4°C[7],[3]
Back-Exchange (defatted BSA) 0.34 mg/ml for 30 min at RT0.34 mg/ml for 30 min at RT[7]
Fixation N/A4% Formaldehyde for 15 min at RT[]
Excitation/Emission (approx.) 505 / 540 nm505 / 540 nm[10]

Visualizations

Sphingolipid Metabolism and BODIPY™ C12-Ceramide Trafficking

The following diagram illustrates the pathway of BODIPY™ C12-ceramide from the plasma membrane to the Golgi apparatus, where it is metabolized into other fluorescent sphingolipids.

Sphingolipid_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_Cer_BSA BODIPY C12-Ceramide (complexed with BSA) Plasma_Membrane Plasma Membrane BODIPY_Cer_BSA->Plasma_Membrane Binding Endosome Early Endosome Plasma_Membrane->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Golgi->Plasma_Membrane Recycling Metabolites Fluorescent Metabolites (e.g., Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolism ER Endoplasmic Reticulum ER->Golgi Ceramide Transport (CERT)

Sphingolipid metabolism and trafficking pathway.
Experimental Workflow for Live-Cell Imaging

This diagram outlines the key steps for successful live-cell imaging with BODIPY™ C12-ceramide.

Live_Cell_Workflow Start Start: Plate Cells Prepare_Stain Prepare 5 µM this compound with defatted BSA Start->Prepare_Stain Incubate Incubate cells with stain (30 min at 4°C) Prepare_Stain->Incubate Wash1 Wash 3x with cold medium Incubate->Wash1 Back_Exchange Back-Exchange with BSA (30 min at RT) Wash1->Back_Exchange Wash2 Wash 1x with medium Back_Exchange->Wash2 Chase Chase at 37°C (30-60 min) Wash2->Chase Image Live-Cell Imaging Chase->Image

Live-cell imaging workflow.
Troubleshooting Logic for High Background Fluorescence

This diagram provides a logical workflow for troubleshooting high background fluorescence.

Troubleshooting_Background Problem High Background Fluorescence Check_Concentration Is dye concentration optimized? Problem->Check_Concentration Titrate Perform concentration titration (1-10 µM) Check_Concentration->Titrate No Check_Washing Are washing steps sufficient? Check_Concentration->Check_Washing Yes Titrate->Check_Washing Increase_Washes Increase number and duration of washes Check_Washing->Increase_Washes No Check_Back_Exchange Is a back-exchange step included? Check_Washing->Check_Back_Exchange Yes Increase_Washes->Check_Back_Exchange Add_Back_Exchange Incorporate a defatted BSA back-exchange step Check_Back_Exchange->Add_Back_Exchange No Check_Aggregation Is the staining solution fresh and well-mixed? Check_Back_Exchange->Check_Aggregation Yes Add_Back_Exchange->Check_Aggregation Prepare_Fresh Prepare fresh staining solution and vortex vigorously Check_Aggregation->Prepare_Fresh No Solution Reduced Background Check_Aggregation->Solution Yes Prepare_Fresh->Solution

Troubleshooting high background fluorescence.

References

Preventing Bodipy C12-ceramide aggregation and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL C12-Ceramide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this fluorescent lipid probe, particularly regarding its aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ FL C12-Ceramide and what are its primary applications?

A1: BODIPY™ FL C12-Ceramide is a fluorescently labeled analog of ceramide, a key molecule in sphingolipid metabolism.[1][2] It is widely used to study the trafficking and metabolism of ceramides (B1148491) within living cells, with a particular tendency to accumulate in the Golgi apparatus.[3][4][5][6] Its fluorescence allows for the visualization of these processes using techniques like fluorescence microscopy and flow cytometry.[] Additionally, it serves as a substrate in assays to determine the activity of enzymes like acid sphingomyelinase, which is implicated in various diseases.[8][9]

Q2: What are the solubility characteristics of BODIPY™ FL C12-Ceramide?

A2: BODIPY™ FL C12-Ceramide is supplied as a solid and has limited solubility in aqueous solutions. It is slightly soluble in organic solvents such as chloroform (B151607) and methanol.[10][11] For most biological applications, a concentrated stock solution is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, which is then diluted to a working concentration in an aqueous buffer or cell culture medium.[12][]

Q3: Why does my BODIPY™ FL C12-Ceramide solution appear aggregated or precipitated?

A3: Aggregation and precipitation are common issues with BODIPY™ dyes, including the C12-Ceramide conjugate, due to their hydrophobic nature.[] This phenomenon, known as aggregation-caused quenching (ACQ), can lead to a decrease in fluorescence signal and the formation of visible particles. The primary causes include:

  • High concentration: Exceeding the critical aggregation concentration can lead to the formation of non-fluorescent H-type aggregates.

  • Improper solvent use: Using a solvent in which the probe has poor solubility or introducing it too quickly into an aqueous environment can cause it to precipitate.[]

  • Low temperature: The freezing point of DMSO is approximately 18.5°C, so if the stock solution or the diluent is too cold, the probe can precipitate.[14]

Q4: How can I prevent aggregation and precipitation?

A4: To maintain a monomeric and fluorescent state of BODIPY™ FL C12-Ceramide, consider the following:

  • Optimize concentration: Use the lowest effective concentration for your experiment, typically in the range of 0.1-5 µM.[]

  • Proper stock solution preparation: Dissolve the solid probe in a high-quality, anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).[12]

  • Careful dilution: When preparing the working solution, add the stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.[14]

  • Use of carriers: For live-cell imaging, complexing the probe with defatted bovine serum albumin (BSA) can enhance its solubility and facilitate its delivery to cells.[3][15]

  • Temperature control: Ensure your aqueous buffer is at an appropriate temperature (e.g., 37°C) before adding the DMSO stock solution.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible Precipitate in Working Solution 1. Stock solution was not fully dissolved. 2. Aqueous buffer was too cold during dilution. 3. Final concentration is too high. 4. Poor mixing during dilution.1. Ensure the stock solution is clear before use. Gentle warming and vortexing can help. 2. Pre-warm the aqueous buffer to 37°C before adding the stock solution.[14] 3. Lower the final working concentration. 4. Add the stock solution dropwise to the buffer while vortexing.
High Background Fluorescence 1. Excessive probe concentration. 2. Insufficient washing after staining. 3. Nonspecific binding of aggregates.1. Decrease the working concentration of the probe.[] 2. Increase the number and duration of washing steps with fresh buffer after incubation.[] 3. Prepare fresh working solutions and ensure no precipitation has occurred. Consider using a carrier like BSA.
Weak or No Fluorescence Signal 1. Fluorescence quenching due to aggregation. 2. Low probe concentration. 3. Photobleaching.1. Follow the recommendations to prevent aggregation. 2. Increase the probe concentration incrementally. 3. Minimize exposure of the stained samples to light. Use an anti-fade mounting medium if applicable.
Inconsistent Staining Results 1. Inconsistent preparation of the working solution. 2. Variability in cell health or density. 3. Precipitation of the probe in some samples.1. Prepare a fresh working solution for each experiment using a standardized protocol. 2. Ensure consistent cell culture conditions. 3. Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol 1: Preparation of BODIPY™ FL C12-Ceramide Stock and Working Solutions

Objective: To prepare a stable, monomeric working solution of BODIPY™ FL C12-Ceramide for cell-based assays.

Materials:

  • BODIPY™ FL C12-Ceramide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hanks' Balanced Salt Solution (HBSS) or other suitable aqueous buffer

  • Defatted Bovine Serum Albumin (BSA) (optional)

Procedure:

A. Stock Solution Preparation (1 mM in DMSO):

  • Allow the vial of solid BODIPY™ FL C12-Ceramide to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of the probe (MW ~714 g/mol ), add approximately 1.4 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

B. Working Solution Preparation (5 µM with BSA):

  • Prepare a solution of defatted BSA in HBSS (e.g., 0.34 mg/mL).

  • Pre-warm the BSA/HBSS solution to 37°C.

  • While vortexing the warm BSA/HBSS solution, slowly inject the required volume of the 1 mM BODIPY™ FL C12-Ceramide stock solution to achieve the final desired concentration (e.g., 5 µL of 1 mM stock into 1 mL of buffer for a 5 µM working solution).

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Use the working solution immediately for cell staining.

Protocol 2: Staining of Live Cells with BODIPY™ FL C12-Ceramide

Objective: To label the Golgi apparatus and study ceramide trafficking in live cells.

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • BODIPY™ FL C12-Ceramide working solution (e.g., 5 µM in HBSS with BSA)

  • Ice-cold and 37°C cell culture medium

Procedure:

  • Wash the cells grown on coverslips twice with an appropriate buffer like HBSS.

  • Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide working solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

  • Wash the cells three times with ice-cold medium to remove excess probe.

  • Add fresh, pre-warmed (37°C) medium to the cells and incubate for an additional 30 minutes at 37°C. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.

  • Wash the cells again with fresh medium.

  • Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~505/511 nm).

Visualizations

Sphingolipid Metabolism and Ceramide Hub

Sphingolipid_Metabolism Ceramide's Central Role in Sphingolipid Metabolism DeNovo De Novo Synthesis (ER) Ceramide Ceramide DeNovo->Ceramide Ceramide Synthase Salvage Salvage Pathway Salvage->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Hydrolysis Sphingomyelin->Ceramide Sphingomyelinase Golgi Golgi Apparatus Ceramide->Golgi CERT-mediated transport Degradation Degradation (Sphingosine) Ceramide->Degradation Ceramidase ComplexSph Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Golgi->ComplexSph Sphingomyelin Synthase, Glucosylceramide Synthase ComplexSph->Salvage Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Degradation->S1P Sphingosine Kinase

Caption: Ceramide is a central hub in sphingolipid metabolism.

Experimental Workflow for Live Cell Staining

Live_Cell_Staining_Workflow BODIPY C12-Ceramide Live Cell Staining Workflow Start Start: Cells on Coverslips Wash1 Wash with Buffer Start->Wash1 Incubate_PM Incubate with BODIPY-Ceramide (5 µM in BSA/HBSS) 30 min @ 4°C Wash1->Incubate_PM Wash2 Wash with Cold Medium (3x) Incubate_PM->Wash2 Labels Plasma Membrane Incubate_Golgi Incubate in Fresh Medium 30 min @ 37°C Wash2->Incubate_Golgi Wash3 Final Wash Incubate_Golgi->Wash3 Transport to Golgi Image Fluorescence Microscopy (Ex/Em: ~505/511 nm) Wash3->Image

Caption: Workflow for staining live cells with this compound.

References

Troubleshooting inconsistent Bodipy C12-ceramide staining results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ C12-Ceramide staining. This guide provides troubleshooting tips and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY C12-Ceramide and what is it used for?

A1: BODIPY™ FL C12-Ceramide is a fluorescently labeled long-chain ceramide analog. It is widely used in live and fixed cell imaging to visualize the Golgi apparatus, study lipid trafficking and metabolism, and investigate cellular processes like apoptosis and stress responses.[1][2][3][4] Its utility extends to tracking fatty acid uptake and esterification in various cell models.[5]

Q2: How does this compound label the Golgi apparatus?

A2: Ceramide is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin.[6][7] BODIPY™ C12-Ceramide mimics this natural trafficking pathway, leading to its accumulation and prominent fluorescent labeling of the Golgi complex.[1][2][3]

Q3: Should I use live-cell or fixed-cell imaging for my experiment?

A3: The choice between live and fixed-cell imaging depends on your experimental goals. Live-cell imaging is ideal for studying dynamic processes like lipid transport and Golgi dynamics in real-time.[8][9] Fixed-cell staining is suitable for high-resolution imaging, co-localization studies with immunofluorescence, and preserving cellular structures for detailed analysis.[9][][]

Q4: Why is it recommended to use a this compound-BSA complex?

A4: For staining living and fixed cells, it is effective to add fluorescent sphingolipids, like this compound, as complexes with bovine serum albumin (BSA).[3] This complex enhances the solubility and delivery of the lipophilic probe into the aqueous culture medium and facilitates its uptake by cells.[12]

Troubleshooting Guide

This section addresses common issues encountered during this compound staining and provides potential solutions.

Problem 1: Weak or No Golgi Staining

Possible Causes & Solutions

CauseSolution
Insufficient Probe Concentration Optimize the working concentration of this compound. A typical starting range is 1-5 µM, but this may need to be adjusted for your specific cell type.[12][13]
Inefficient Cellular Uptake Ensure the this compound is properly complexed with BSA. Prepare the complex according to the recommended protocol to facilitate delivery to the cells.[12]
Photobleaching Reduce laser power and exposure time during image acquisition. For fixed cells, using an anti-fade mounting medium can help preserve the fluorescent signal.[][12]
Incorrect Filter Set Verify that you are using the appropriate filter set for the BODIPY FL fluorophore (Excitation/Emission ≈ 505/513 nm).
Cell Health Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular function.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseSolution
Incomplete Washing Increase the number and duration of washing steps after incubation with the probe to thoroughly remove any unbound dye.[][12] Use pre-warmed medium or buffer for washes in live-cell imaging to minimize cell stress.
Probe Precipitation/Aggregation Ensure the probe is fully dissolved in the solvent and properly complexed with BSA. Aggregates can lead to non-specific binding and high background.[] Using a lower dye concentration can also help prevent aggregation.[]
Excessive Probe Concentration Using too high a concentration of the probe can lead to non-specific staining and increased background. Titrate the concentration to find the optimal balance between signal and background.[]
Serum in Staining Medium Components in serum can sometimes interfere with staining. Consider staining in serum-free medium, but be mindful that serum deprivation can induce changes in ceramide levels and apoptosis.[14]
Problem 3: Non-Specific Staining or Incorrect Localization

Possible Causes & Solutions

CauseSolution
Probe Aggregation High concentrations of BODIPY-labeled lipids can lead to aggregation-dependent shifts in fluorescence emission, potentially from green to red.[1][2] This can result in labeling of structures other than the Golgi. Use the recommended concentration range to avoid this.
Cell Stress or ATP Depletion Cellular stress, including ATP depletion, can cause reorganization of the Golgi apparatus, leading to altered staining patterns.[15][16] Ensure optimal cell culture conditions.
Metabolism of the Probe This compound can be metabolized by cells into other sphingolipids, which may then localize to different cellular compartments.[1] Be aware of incubation times and potential metabolic conversion.
Fixation and Permeabilization Artifacts The choice of fixation and permeabilization agents can affect the integrity of lipid structures.[17] If performing co-staining with antibodies, ensure the protocol is compatible with preserving lipid localization.

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).

  • Probe Preparation: Prepare a 5 µM working solution of BODIPY™ FL C12-ceramide complexed with BSA in a suitable buffer (e.g., HBSS/HEPES).[3]

  • Labeling:

    • Wash the cells twice with pre-warmed complete cell culture medium.

    • Remove the medium and add the labeling solution to the cells.

    • Incubate for 30 minutes at 4°C.[3][13] This allows the probe to bind to the plasma membrane.

  • Washing: Aspirate the labeling solution and wash the cells two to three times with ice-cold medium to remove excess probe.[3][13]

  • Chase Incubation: Add fresh, pre-warmed complete cell culture medium and incubate at 37°C for 30 minutes.[3][13] This allows for the internalization and transport of the ceramide to the Golgi apparatus.

  • Imaging: Wash the cells once with fresh medium and proceed with fluorescence microscopy using the appropriate filter set for BODIPY FL.

Protocol 2: Fixed-Cell Staining
  • Cell Preparation and Fixation:

    • Grow cells on coverslips.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies that require permeabilization, use a mild detergent like digitonin (B1670571) or saponin, as harsh detergents like Triton X-100 can disrupt lipid droplets.[17]

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Prepare a 1-5 µM working solution of this compound-BSA complex in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope with the appropriate filters.

Visualizing Experimental Workflows

Live-Cell Staining Workflow

LiveCellStaining A Plate Cells on Glass-Bottom Dish C Wash Cells with Pre-warmed Medium A->C B Prepare 5 µM this compound/BSA Working Solution D Incubate with Probe (30 min at 4°C) B->D C->D E Wash Cells with Ice-Cold Medium D->E F Incubate in Fresh Medium (30 min at 37°C) E->F G Wash and Image F->G

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Troubleshooting Logic for Weak Staining

WeakStainingTroubleshooting Start Weak or No Staining Concentration Is Probe Concentration Optimal? Start->Concentration Uptake Is BSA Complexation Correct? Concentration->Uptake Yes T1 Optimize Concentration (1-5 µM) Concentration->T1 No Photobleaching Is there Signal Fading? Uptake->Photobleaching Yes T2 Ensure Proper BSA Complex Prep Uptake->T2 No Result Consistent Staining Photobleaching->Result No T3 Reduce Laser Power/ Use Anti-fade Photobleaching->T3 Yes T1->Concentration T2->Uptake T3->Photobleaching

Caption: A logical approach to troubleshooting weak staining results.

Ceramide Trafficking Pathway

CeramideTrafficking ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (Metabolism to Sphingomyelin, Glycosphingolipids) ER->Golgi Vesicular or CERT-mediated transport PM Plasma Membrane Golgi->PM Endosomes Endosomes/Lysosomes Golgi->Endosomes PM->Endosomes Endocytosis

Caption: Simplified pathway of ceramide transport in the cell.

References

Bodipy C12-ceramide photobleaching and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL C12-Ceramide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorescent lipid probe, with a special focus on minimizing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ FL C12-Ceramide and what are its primary applications?

BODIPY™ FL C12-Ceramide is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism and signaling. The BODIPY™ FL fluorophore is attached to a twelve-carbon acyl chain of the ceramide. This probe is widely used in cell biology to visualize the distribution and trafficking of ceramides, particularly in the Golgi apparatus.[1][2] Its excellent spectral properties, including high quantum yield and photostability, make it suitable for fluorescence microscopy, live-cell imaging, and flow cytometry.[1][][]

Q2: What are the spectral properties of BODIPY™ FL C12-Ceramide?

BODIPY™ FL C12-Ceramide typically has a maximum excitation wavelength around 505 nm and a maximum emission wavelength around 511 nm, emitting a green fluorescence.[5] However, it's important to note that BODIPY™ dyes can exhibit a concentration-dependent spectral shift. At higher concentrations in membranes, a second emission peak at a longer wavelength (around 620 nm, red fluorescence) can appear due to excimer formation.[1][2]

Q3: Is BODIPY™ FL C12-Ceramide suitable for live-cell imaging?

Yes, BODIPY™ FL C12-Ceramide is well-suited for live-cell imaging.[][] The BODIPY™ fluorophore is relatively insensitive to the polarity and pH of its environment, providing stable fluorescence under physiological conditions.[7] Furthermore, its high photostability compared to other dyes like NBD allows for longer observation times.[1]

Troubleshooting Guide: Photobleaching

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue in fluorescence microscopy that leads to signal decay.[8] BODIPY™ dyes are known for their relatively high photostability, but they are not immune to this phenomenon.[][][]

Problem: My BODIPY™ FL C12-Ceramide signal is fading quickly during imaging.

This is likely due to photobleaching. The following sections provide potential causes and solutions to minimize this effect.

Cause 1: Suboptimal Imaging Conditions

High excitation light intensity and long exposure times are major contributors to photobleaching.[]

Solutions:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral-density filters can be used to attenuate the excitation light.[8]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[] For time-lapse experiments, increase the interval between image acquisitions.

  • Avoid Unnecessary Illumination: Only expose the sample to excitation light when actively acquiring an image.[11] Use transmitted light for focusing on the sample whenever possible.[8]

Cause 2: Inadequate Mounting Medium

For fixed cells, the choice of mounting medium is critical for preserving the fluorescence signal.

Solutions:

  • Use Antifade Reagents: Employ a mounting medium containing an antifade reagent. These reagents work by scavenging reactive oxygen species that cause photobleaching.[12]

  • Selecting the Right Antifade: While some common antifade reagents like p-Phenylenediamine (PPD) can be effective, they may not be ideal for all dyes.[12][13] For BODIPY™ dyes, commercial antifade reagents like ProLong™ Diamond have been shown to be effective.[14] Another option is to use a system with an oxygen scavenger, such as protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD), which can be further enhanced with the addition of reducing and oxidizing agents (ROXS).[11]

Table 1: Common Antifade Reagents

Antifade ReagentAbbreviationMechanism of ActionNotes
p-PhenylenediaminePPDReactive oxygen species scavenger.[13]Highly effective, but can cause autofluorescence and may not be compatible with cyanine (B1664457) dyes.[12][13]
1,4-Diazabicyclo-[2.2.2]octaneDABCOReactive oxygen species scavenger.[12]Less toxic than PPD but also generally less effective.[13]
n-Propyl gallateNPGReactive oxygen species scavenger.[12]Can be used with live cells but may interfere with biological processes like apoptosis.[13]
TroloxA water-soluble derivative of Vitamin E that acts as an antioxidant.Can be used in live-cell imaging to reduce blinking and photobleaching.
Cause 3: High Local Concentration of the Probe

High concentrations of BODIPY™ FL C12-Ceramide can lead to self-quenching and the formation of non-fluorescent aggregates, which can affect the perceived signal stability.

Solutions:

  • Optimize Staining Concentration: Use the lowest concentration of the probe that gives a satisfactory signal. Recommended concentrations for cell culture are typically in the range of 0.1–5 µM.[]

  • Ensure Proper Washing: Thoroughly wash the cells after staining to remove any excess, unbound probe.[][]

Experimental Protocols

Protocol 1: Staining Live Cells with BODIPY™ FL C12-Ceramide

This protocol is adapted from established methods for labeling live cells with fluorescent ceramide analogs.[5]

Materials:

  • BODIPY™ FL C12-Ceramide

  • Bovine Serum Albumin (BSA), defatted

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a BSA-complexed staining solution:

    • Prepare a stock solution of BODIPY™ FL C12-Ceramide (e.g., 1 mM in ethanol (B145695) or DMSO).

    • Dilute the stock solution in your imaging medium (e.g., HBSS) containing defatted BSA to a final working concentration of 5 µM. The BSA helps to deliver the hydrophobic ceramide analog to the cells.

  • Staining:

    • Wash the cells grown on coverslips twice with the imaging medium.

    • Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide-BSA complex for 30 minutes at 4°C. The low temperature allows the probe to label the plasma membrane while minimizing endocytosis.

  • Chase Period:

    • Wash the cells twice with ice-cold imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium and incubate the cells at 37°C for 30 minutes. This "chase" period allows the ceramide analog to be transported to intracellular compartments like the Golgi apparatus.

  • Imaging:

    • Wash the cells one final time with fresh imaging medium.

    • Proceed with fluorescence microscopy, keeping in mind the recommendations for minimizing photobleaching.

Protocol 2: Staining Fixed Cells with BODIPY™ FL C12-Ceramide

This protocol provides a general guideline for staining fixed cells.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Antifade mounting medium

  • Cells cultured on coverslips

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare a working solution of BODIPY™ FL C12-Ceramide in PBS (e.g., 1-5 µM).

    • Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the sample using a fluorescence microscope.

Table 2: Recommended Staining Parameters

ParameterLive CellsFixed Cells
Staining Concentration 0.1 - 5 µM[]0.5 - 5 µM[]
Incubation Time 15 - 30 minutes[]20 - 60 minutes[]
Incubation Temperature 37°C (or 4°C for initial labeling)[5]Room Temperature
Washing Buffer PBS or HBSS[][]PBS[]

Visual Guides

Below are diagrams illustrating key concepts and workflows related to the use of BODIPY™ FL C12-Ceramide.

experimental_workflow_live_cell cluster_prep Preparation cluster_staining Staining cluster_chase Chase cluster_imaging Imaging prep_solution Prepare BODIPY-Ceramide/BSA Complex wash_cells_pre Wash Cells stain Incubate at 4°C (30 min) wash_cells_pre->stain Add staining solution wash_cells_post_stain Wash Cells (ice-cold) stain->wash_cells_post_stain chase Incubate at 37°C (30 min) wash_cells_post_stain->chase wash_cells_final Final Wash chase->wash_cells_final image Fluorescence Microscopy wash_cells_final->image

Caption: Workflow for staining live cells with BODIPY™ FL C12-Ceramide.

photobleaching_mitigation cluster_solutions Mitigation Strategies cluster_imaging_details Imaging Details photobleaching Photobleaching imaging_conditions Optimize Imaging Conditions imaging_conditions->photobleaching Reduces low_intensity Low Excitation Intensity imaging_conditions->low_intensity short_exposure Short Exposure Time imaging_conditions->short_exposure min_illumination Minimize Illumination imaging_conditions->min_illumination antifade Use Antifade Reagents antifade->photobleaching Reduces concentration Optimize Probe Concentration concentration->photobleaching Reduces

Caption: Key strategies to minimize photobleaching of fluorescent probes.

ceramide_trafficking PM Plasma Membrane Endosome Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Golgi->PM Exocytosis ER Endoplasmic Reticulum Golgi->ER Lysosome Lysosome Golgi->Lysosome ER->Golgi Mito Mitochondria ER->Mito

Caption: Simplified overview of intracellular ceramide trafficking pathways.

References

Optimizing Bodipy C12-Ceramide Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bodipy C12-ceramide incubation time and temperature for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for this compound staining?

A1: The ideal incubation parameters for this compound can vary depending on the cell type and the specific organelle of interest, primarily the Golgi apparatus. Generally, a two-step incubation process is recommended for selective Golgi staining in live cells.[1][2] This involves an initial incubation at a low temperature (e.g., 4°C) to allow the ceramide analog to label the plasma membrane, followed by a chase period at a higher temperature (e.g., 37°C) to allow for its transport to and accumulation in the Golgi.[1][2] For general lipid droplet staining, a single incubation at room temperature or 37°C is often sufficient.[][4][5]

Q2: Can I use this compound for fixed cells?

A2: Yes, this compound can be used for staining fixed cells.[1][] Fixation with paraformaldehyde is a common method.[1][][] For fixed cells, a typical protocol involves incubation with the probe at 4°C, followed by a wash and a further incubation at room temperature to enhance Golgi staining.[1][7]

Q3: What is the recommended concentration of this compound?

A3: The recommended working concentration for this compound and similar Bodipy lipid probes typically ranges from 1 to 10 µM.[4][5][8][9] It is crucial to optimize the concentration for your specific cell type and experimental conditions to achieve a high signal-to-noise ratio.[]

Q4: How should I prepare the this compound working solution?

A4: this compound is typically dissolved in an organic solvent like DMSO to prepare a stock solution.[4][10] This stock solution is then diluted in a suitable buffer or serum-free medium to the final working concentration.[4][5] To enhance solubility and delivery to cells, the fluorescent ceramide is often complexed with bovine serum albumin (BSA).[1][2][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Insufficient probe concentration: The concentration of this compound may be too low for your cell type. - Inefficient cellular uptake: Cells may not be taking up the probe effectively. - Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal.[]- Optimize probe concentration: Try a range of concentrations (e.g., 1-10 µM) to find the optimal one for your experiment. - Ensure proper complexation with BSA: Prepare the this compound-BSA complex as recommended in protocols to facilitate uptake.[1] - Minimize light exposure: Reduce the intensity and duration of excitation light during imaging. Use an anti-fade mounting medium for fixed cells.[]
High Background Fluorescence - Excessive probe concentration: Using too high a concentration can lead to non-specific binding and high background.[] - Incomplete washing: Residual, unbound probe can contribute to background fluorescence. - Probe precipitation: The dye may precipitate if not properly dissolved or if the working solution is not fresh.[10]- Titrate the probe concentration: Start with a lower concentration and incrementally increase it. - Thorough washing: Increase the number and duration of washing steps after incubation to remove all unbound probe. - Proper solution preparation: Ensure the probe is fully dissolved in the stock solution and prepare the working solution fresh before each experiment. Pre-warming the buffer before adding the Bodipy stock can sometimes help prevent precipitation.[10]
Incorrect Subcellular Localization - Incubation time and temperature are not optimal: The trafficking of the ceramide analog to the target organelle is time and temperature-dependent. - Cell health is compromised: Stressed or unhealthy cells may exhibit altered lipid trafficking pathways.- Optimize incubation parameters: Systematically vary the incubation times and temperatures (both for the initial binding and the chase steps) to determine the optimal conditions for your cell line. - Maintain healthy cell cultures: Ensure cells are healthy and not overly confluent before starting the experiment.[]
Dye Aggregation/Precipitation - High dye concentration: Higher concentrations can lead to the formation of aggregates.[] - Improper solvent for stock solution: The dye may not be fully soluble in the chosen solvent.- Use a lower dye concentration: A concentration of 0.5–2 µM is often recommended to reduce aggregation.[] - Ensure complete dissolution of stock: Make sure the Bodipy dye is completely dissolved in a suitable solvent like DMSO before preparing the working solution.[]

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is adapted for visualizing the accumulation of this compound in the Golgi apparatus of live cells.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 70-80%).[]

  • Preparation of Staining Solution:

    • Prepare a 5 mM stock solution of this compound in DMSO.

    • Prepare a 5 µM working solution by diluting the stock solution in a suitable buffer (e.g., HBSS/HEPES). For enhanced delivery, complex the ceramide with BSA.[1][2]

  • Staining Procedure:

    • Wash the cells with an appropriate ice-cold medium (e.g., HBSS/HEPES).[1]

    • Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C.[1][2] This step allows the probe to label the plasma membrane.

    • Wash the cells several times with ice-cold medium to remove the unbound probe.[1]

    • Add fresh, pre-warmed complete medium and incubate the cells for an additional 30 minutes at 37°C.[1][2] This "chase" period allows for the internalization and transport of the ceramide to the Golgi.

  • Imaging: Wash the cells with fresh medium and immediately proceed with fluorescence microscopy.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for experiments where live-cell imaging is not required or when combining with immunofluorescence.

  • Cell Preparation and Fixation:

    • Culture cells on coverslips.

    • Fix the cells with 2-4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.[]

    • Wash the cells several times with PBS to remove the fixative.

  • Staining Procedure:

    • Transfer the fixed cells to an ice bath and incubate with 5 µM this compound-BSA complex for 30 minutes at 4°C.[1][7]

    • Rinse the cells with HBSS/HEPES.

    • To enhance Golgi staining, incubate the cells for an additional 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/ml BSA.[1][7]

  • Imaging: Wash the cells with fresh HBSS/HEPES, mount the coverslips, and proceed with fluorescence microscopy.

Quantitative Data Summary

Table 1: Recommended Incubation Parameters for this compound Staining

Application Cell State Incubation Temperature(s) Incubation Time(s) Typical Concentration Reference(s)
Golgi Staining Live Cells4°C (binding) then 37°C (chase)30 min (binding), 30 min (chase)5 µM[1][2]
Golgi Staining Fixed Cells4°C then Room Temperature30 min (4°C), 30-90 min (RT)5 µM[1][7]
General Lipid Staining Live or Fixed CellsRoom Temperature or 37°C5 - 30 minutes1 - 10 µM[4][5]
Lipid Droplet Staining Live or Fixed CellsRoom Temperature or 37°C15 - 30 minutes0.5 - 2 µM[]

Visualizations

experimental_workflow_live_cell cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash with ice-cold medium cell_culture->wash1 incubate_4c Incubate with this compound (4°C, 30 min) wash1->incubate_4c wash2 Wash with ice-cold medium incubate_4c->wash2 incubate_37c Incubate in fresh medium (37°C, 30 min) wash2->incubate_37c wash3 Wash with fresh medium incubate_37c->wash3 microscopy Fluorescence Microscopy wash3->microscopy

Caption: Workflow for live-cell Golgi staining with this compound.

ceramide_trafficking_pathway PM Plasma Membrane Endosome Early/Recycling Endosome PM->Endosome Endocytosis Golgi trans-Golgi Network Endosome->Golgi Vesicular Transport Golgi->PM Exocytosis ER Endoplasmic Reticulum ER->Golgi CERT-mediated transport

Caption: Simplified ceramide trafficking pathway in a mammalian cell.

References

Technical Support Center: Bodipy C12-Ceramide Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of detergents in Bodipy C12-ceramide staining protocols. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This compound is a vital tool for visualizing the Golgi apparatus and studying lipid metabolism. However, improper use of detergents during permeabilization can significantly impact staining quality. This guide addresses common issues encountered during experiments.

Problem 1: Weak or No Golgi Staining Signal

Possible Cause:

  • Detergent-induced lipid extraction: Harsh detergents like Triton X-100 can solubilize lipids within the Golgi membrane, leading to a loss of this compound binding sites.[1][2]

  • Cholesterol depletion by specific detergents: Saponin (B1150181) and digitonin (B1670571) interact with cholesterol, a key component of the Golgi membrane.[3][4][5][6][7] This can disrupt the membrane integrity and cause the ceramide probe to leak out.

  • Inappropriate detergent choice for fixed cells: For fixed-cell staining with fluorescent ceramides, it is generally recommended to avoid detergents altogether.[8]

Solutions:

  • Omit detergent permeabilization: If your experimental design allows, particularly with fixed cells, try a protocol that does not include a detergent permeabilization step.

  • Use a milder detergent: If permeabilization is necessary, consider using a very low concentration of a mild detergent like Tween 20 in your wash buffers rather than for active permeabilization.[9]

  • Optimize detergent concentration and incubation time: If a detergent must be used, perform a titration to find the lowest effective concentration and shortest incubation time that allows for antibody access (if applicable) without significantly diminishing the this compound signal.

  • Consider digitonin for selective permeabilization: Digitonin can, at optimal concentrations, selectively permeabilize the plasma membrane while leaving the Golgi apparatus relatively intact due to differences in cholesterol content.[7][10][11] However, careful optimization is crucial as higher concentrations can still be disruptive.[10]

Problem 2: High Background or Non-Specific Staining

Possible Cause:

  • Detergent-induced probe redistribution: Detergents can cause the this compound to be extracted from the Golgi and redeposited non-specifically throughout the cell.

  • Precipitation of the dye: Bodipy dyes are hydrophobic and can precipitate in aqueous solutions, leading to fluorescent aggregates that are not associated with specific cellular structures.[2]

Solutions:

  • Thorough washing: Increase the number and duration of wash steps after staining to remove unbound probe. Using a wash buffer with a very low concentration of Tween 20 (e.g., 0.05%) may help reduce non-specific binding without significantly affecting the Golgi signal.[9][12]

  • Proper probe preparation: Ensure the this compound is fully dissolved in its stock solution (e.g., DMSO or ethanol) before diluting it into your aqueous staining buffer.[2] Vortex the staining solution immediately before adding it to the cells to minimize precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain?

This compound is a fluorescently labeled version of ceramide, a central molecule in sphingolipid metabolism.[9] In cells, it is primarily used as a vital stain for the Golgi apparatus, where it accumulates.[4][13] Its fluorescence emission is concentration-dependent, shifting from green to red at higher concentrations, which can be used to study lipid accumulation and transport.

Q2: Why are detergents used in immunofluorescence protocols?

Detergents are used to permeabilize cell membranes, creating pores that allow larger molecules like antibodies to enter the cell and bind to their intracellular targets.[5] Common detergents include Triton X-100, Tween 20, saponin, and digitonin.[5][9]

Q3: Can I use Triton X-100 in my this compound staining protocol?

It is generally not recommended to use Triton X-100 when staining with this compound, especially for visualizing lipid structures like the Golgi.[2][8] Triton X-100 is a potent, non-selective detergent that can disrupt the Golgi membrane and solubilize the lipids that this compound binds to, leading to a significant loss of signal.[1][14][15][16]

Q4: What is the difference between saponin and digitonin, and which is better for this compound staining?

Both saponin and digitonin are detergents that interact with cholesterol in cell membranes.[3][4][5][6] Saponin tends to create larger pores and can lead to the loss of Golgi staining with lipid probes.[17] Digitonin, when used at carefully optimized concentrations, can selectively permeabilize the plasma membrane, which has a higher cholesterol content than the Golgi, thus preserving the integrity of the Golgi apparatus for staining.[7][10][11] Therefore, if permeabilization is absolutely necessary, digitonin may be a better, albeit still risky, choice than saponin.

Q5: Are there any alternatives to detergent permeabilization for this compound staining?

For live-cell imaging, this compound can be directly added to the cell culture medium and will be taken up by the cells. For fixed cells, some protocols suggest that fixation with aldehydes like formaldehyde (B43269) or glutaraldehyde (B144438) may sufficiently preserve the cellular structure for imaging without the need for detergent permeabilization.[8] It is recommended to test a protocol without detergents first.

Data Presentation

Table 1: Summary of Detergent Effects on this compound Staining

DetergentMechanism of ActionRecommended Use with this compoundPotential Issues
Triton X-100 Non-ionic; solubilizes lipids and proteins non-selectively.[1][5]Not Recommended [2][8]Severe loss of Golgi signal, extraction of the probe, potential for false localization.[14][16]
Tween 20 Mild non-ionic; used in wash buffers to reduce non-specific binding.[9]Use with caution at very low concentrations (e.g., <0.1%) in wash steps.Can still cause membrane remodeling and some probe loss if used at higher concentrations or for permeabilization.[18]
Saponin Forms pores by interacting with and removing membrane cholesterol.[3][5][19]Not Recommended Can disrupt Golgi integrity and lead to loss of staining.[17]
Digitonin Forms complexes with cholesterol, leading to selective membrane permeabilization based on cholesterol content.[4][7][11][20]Potentially suitable with careful optimization. Can still disrupt the Golgi at higher concentrations; requires careful titration.[10]

Experimental Protocols

Protocol 1: this compound Staining in Live Cells (Detergent-Free)

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a 5 µM working solution of this compound complexed to BSA in your cell culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for 30 minutes at 4°C.

  • Wash: Wash the cells twice with ice-cold culture medium.

  • Chase: Replace the cold medium with fresh, pre-warmed (37°C) culture medium and incubate for an additional 30 minutes at 37°C to allow the ceramide to traffic to the Golgi.

  • Final Wash: Wash the cells once with fresh, pre-warmed medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Bodipy (Excitation/Emission ~505/511 nm).

Protocol 2: this compound Staining in Fixed Cells (Detergent-Free)

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Avoid using methanol (B129727) or acetone (B3395972) as fixatives.[8]

  • Wash: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with a 5 µM solution of this compound-BSA complex in a suitable buffer (e.g., HBSS/HEPES) for 30 minutes at 4°C.

  • Wash: Wash the cells several times with ice-cold buffer.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

experimental_workflow cluster_live_cell Live Cell Staining cluster_fixed_cell Fixed Cell Staining live_start Plate Cells live_stain Incubate with this compound (4°C, 30 min) live_start->live_stain live_wash1 Wash (Cold Medium) live_stain->live_wash1 live_chase Incubate in Fresh Medium (37°C, 30 min) live_wash1->live_chase live_wash2 Final Wash live_chase->live_wash2 live_image Image live_wash2->live_image fixed_start Grow Cells on Coverslips fixed_fix Fix with Paraformaldehyde fixed_start->fixed_fix fixed_wash1 Wash (PBS) fixed_fix->fixed_wash1 fixed_stain Incubate with this compound (4°C, 30 min) fixed_wash1->fixed_stain fixed_wash2 Wash (Cold Buffer) fixed_stain->fixed_wash2 fixed_mount Mount fixed_wash2->fixed_mount fixed_image Image fixed_mount->fixed_image

Caption: Experimental workflows for live-cell and fixed-cell this compound staining.

detergent_effects cluster_membrane Cellular Membranes cluster_detergents Detergents golgi Golgi Apparatus (this compound Location) plasma_membrane Plasma Membrane triton Triton X-100 triton->golgi Solubilizes Lipids (Signal Loss) saponin Saponin saponin->golgi Extracts Cholesterol (Disruption) digitonin Digitonin digitonin->golgi Potential for Disruption (Concentration Dependent) digitonin->plasma_membrane Selectively Permeabilizes (Cholesterol-dependent)

Caption: The differential effects of common detergents on cellular membranes.

References

Bodipy C12-ceramide artifacts and non-specific labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY C12-Ceramide and related fluorescent lipid probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges such as artifacts and non-specific labeling during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound and its shorter-chain analogs, like BODIPY FL C5-Ceramide, are widely used as fluorescent probes to label the Golgi apparatus in live and fixed cells.[1][2][3][4] They are valuable tools for studying the structure and function of the Golgi, as well as tracking lipid metabolism and transport.[5][6]

Q2: How does this compound label the Golgi apparatus?

After entering the cell, BODIPY-labeled ceramides (B1148491) are transported to the endoplasmic reticulum and then to the Golgi apparatus, where they serve as substrates for the synthesis of fluorescent sphingomyelin (B164518) and glucosylceramide.[7][8] It is often these metabolic products that accumulate in the Golgi, leading to the characteristic staining of this organelle.[8][9]

Q3: What are the spectral properties of this compound?

BODIPY FL C12-Ceramide typically exhibits green fluorescence with an excitation maximum around 505 nm and an emission maximum around 511 nm.[7][10] However, a key characteristic of many BODIPY-ceramide probes is a concentration-dependent shift in their fluorescence emission. At high concentrations within membranes, such as in the Golgi apparatus, they can form aggregates or excimers that emit red fluorescence (around 620 nm).[3][11][12][13] This phenomenon can be used to differentiate membranes with high concentrations of the probe.[3]

Q4: Is this compound suitable for live-cell imaging?

Yes, this compound is well-suited for live-cell imaging due to the high photostability and low cytotoxicity of the BODIPY fluorophore compared to other dyes like NBD.[14][][16][17][18] This allows for real-time observation of Golgi dynamics and lipid trafficking.[6][]

Q5: Can I use this compound on fixed cells?

Yes, protocols are available for staining fixed cells.[][19] However, fixation, especially with organic solvents, can potentially extract lipids and alter membrane structures, which may affect the staining pattern.[20][21] Mild fixation with low concentrations of paraformaldehyde is often recommended.[]

Troubleshooting Guide

Issue 1: Weak or No Golgi Staining
Potential Cause Recommended Solution
Low Probe Concentration Increase the working concentration of the BODIPY-ceramide probe. The optimal concentration can vary between cell types but is typically in the range of 1-10 µM.[7]
Insufficient Incubation Time Extend the incubation time to allow for sufficient uptake and metabolism of the probe. A common protocol involves a 30-minute incubation at 4°C followed by a 30-60 minute incubation at 37°C.[2][10][19]
Cell Health Ensure cells are healthy and not overly confluent, as this can affect metabolic processes and probe uptake.[]
Improper Probe Preparation BODIPY-ceramides are lipophilic and should be dissolved in an organic solvent like DMSO to make a stock solution.[7] For cell staining, it is highly recommended to complex the probe with defatted BSA to improve its solubility in aqueous media and facilitate delivery to cells.[5][19][22]
Issue 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Excessive Probe Concentration Using too high a concentration can lead to the probe inserting into various cellular membranes, causing high background.[] Optimize the concentration by performing a titration.
Probe Aggregation If the probe is not properly complexed with BSA, it can form aggregates in the staining solution, leading to non-specific punctate staining.[24] Ensure the BSA-complexation step is performed correctly.
Inadequate Washing Insufficient washing will leave residual probe in the medium and non-specifically bound to the cell surface. Wash cells 2-3 times with fresh medium or PBS after incubation.[7][]
Metabolism to Other Lipids The fluorescent ceramide can be metabolized into other lipids that may localize to different organelles, such as the plasma membrane or endoplasmic reticulum.[2] This is a biological process and may be unavoidable, but optimizing incubation time can help enrich for Golgi localization.
Staining of Other Organelles BODIPY-ceramides have been reported to stain the endoplasmic reticulum and lipid droplets in some contexts.[2][25] Co-localization with markers for these organelles can confirm non-specific staining. Consider using a different fluorescent ceramide analog if the issue persists.
Issue 3: Unexpected Red Fluorescence
Potential Cause Recommended Solution
Probe Concentration in Membranes The shift from green to red fluorescence is often an indication of high accumulation and aggregation of the probe in the Golgi membranes.[3][11][13] This is a known property of BODIPY-ceramides and can be used as an indicator of lipid-rich domains.
Image Acquisition Settings Ensure you are using the correct filter sets for both green and red fluorescence to properly capture the emission spectra.
Issue 4: Photobleaching
Potential Cause Recommended Solution
High Laser Power/Long Exposure Although BODIPY dyes are relatively photostable, excessive laser power or long exposure times can still cause photobleaching.[14][][26] Reduce the light intensity and use the shortest possible exposure time that provides a good signal-to-noise ratio.
Imaging Conditions For live-cell imaging, use a temperature-controlled stage and an appropriate imaging medium to maintain cell health, as stressed cells can be more susceptible to phototoxicity.[]

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is adapted from established methods for labeling the Golgi in living cells.[10][19]

  • Cell Preparation: Culture cells on sterile glass coverslips or imaging dishes to an appropriate confluency (typically 70-80%).

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.

    • Prepare a 5 µM working solution by diluting the stock solution in a suitable serum-free medium (e.g., HBSS/HEPES). For optimal results, complex the ceramide with defatted bovine serum albumin (BSA). A common method is to dilute a 0.5 mM BODIPY-ceramide/0.5 mM BSA stock solution 1:100 in medium.[10]

  • Staining Procedure:

    • Wash the cells twice with ice-cold medium.

    • Incubate the cells with the 5 µM BODIPY-ceramide working solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

    • Wash the cells several times with ice-cold medium to remove excess probe.

    • Add fresh, pre-warmed (37°C) complete culture medium and incubate for an additional 30 minutes at 37°C. This temperature shift allows for the internalization and transport of the ceramide to the Golgi.

    • Wash the cells once with fresh medium.

  • Imaging: Mount the coverslip and observe the cells using a fluorescence microscope with appropriate filter sets for green (and potentially red) fluorescence. Image the cells immediately.[]

Protocol 2: Fixed-Cell Staining of the Golgi Apparatus

This protocol provides a general guideline for staining the Golgi in fixed cells.[19]

  • Cell Preparation: Culture cells on sterile glass coverslips.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

    • Wash the cells three times with PBS to remove the fixative.

  • Staining Procedure:

    • Prepare a 5 µM BODIPY-ceramide working solution complexed with BSA in PBS.

    • Incubate the fixed cells with the staining solution for 30 minutes at 4°C.

    • Wash the cells several times with PBS.

  • Imaging: Mount the coverslip with an appropriate mounting medium and observe under a fluorescence microscope.

Visualizations

Experimental Workflow for Live-Cell Golgi Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on coverslip C Wash cells with ice-cold medium A->C B Prepare 5 µM BODIPY-Ceramide/BSA in serum-free medium D Incubate with probe at 4°C for 30 min B->D C->D E Wash cells with ice-cold medium D->E F Incubate in fresh medium at 37°C for 30 min E->F G Wash with fresh medium F->G H Mount coverslip G->H I Image with fluorescence microscope H->I

Caption: Workflow for staining the Golgi in live cells.

Potential Pathways of this compound in a Cell

G Extracellular Extracellular BODIPY-Ceramide PM Plasma Membrane Extracellular->PM Uptake ER Endoplasmic Reticulum PM->ER Transport NonSpecific Non-Specific Labeling (e.g., Lipid Droplets) PM->NonSpecific Golgi Golgi Apparatus (Target Staining) ER->Golgi Transport ER->NonSpecific Metabolites Fluorescent Metabolites (Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolism Aggregation Aggregation/ Red Shift Golgi->Aggregation Metabolites->Golgi Accumulation

Caption: Potential routes of BODIPY-Ceramide in the cell.

References

Cell fixation methods compatible with Bodipy C12-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ C12-Ceramide. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding cell fixation methods compatible with this fluorescent lipid probe. Our goal is to help you optimize your experimental workflow and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixation method for cells stained with BODIPY C12-Ceramide?

A1: The most widely recommended fixation method is using paraformaldehyde (PFA). A mild fixation with 2-4% PFA in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature is generally sufficient to preserve cellular structure without significantly affecting the BODIPY fluorescence.[][] For some applications, 0.5% glutaraldehyde (B144438) has also been used.

Q2: Can I fix my cells before staining with this compound?

A2: Yes, it is possible to fix cells before staining.[][] This workflow is common, especially when combining the lipid probe with immunofluorescence. After fixation, ensure you wash the cells thoroughly with PBS to remove any residual fixative before adding the this compound.[][]

Q3: Is it better to stain live cells and then fix, or fix and then stain?

A3: Both approaches can be successful, and the best method depends on your experimental goals.

  • Staining live cells then fixing is often preferred for observing the lipid distribution in a state that is as close to physiological as possible.[3][4]

  • Fixing cells then staining is suitable for endpoint assays and is often required for protocols involving immunofluorescence or other labeling techniques that are not compatible with live cells.[]

Q4: Are there any fixatives I should avoid when using this compound?

A4: It is generally recommended to avoid methanol (B129727) or acetone-based fixatives. These organic solvents can extract lipids, which may lead to a significant loss of the this compound signal and alter the lipid droplet morphology.

Q5: Will permeabilization with detergents affect my this compound signal?

A5: Yes, detergents like Triton X-100 or saponin (B1150181) can strip lipids from cellular membranes and lipid droplets, leading to inconsistent or complete loss of the fluorescent signal.[5] If permeabilization is necessary for co-staining (e.g., with antibodies), it should be done with caution, using the mildest possible conditions. Some researchers have noted that saponin treatment can reduce the number of lipid droplets.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Signal Lipid extraction by fixative/permeabilization agent.Avoid methanol/acetone fixatives and harsh detergents. Use PFA for fixation. If permeabilization is required, use a mild detergent like saponin at a low concentration and for a minimal amount of time.[5]
Insufficient dye concentration or incubation time.Optimize the concentration of this compound (typically 0.5–5 µM) and incubation time (usually 15-60 minutes).[]
Poor cell health.Ensure cells are healthy and not over-confluent before staining, as this can affect lipid metabolism and dye uptake.[]
High Background Residual fixative or culture medium.Wash cells thoroughly with PBS (2-3 times) after fixation and before imaging to remove any unbound dye and residual reagents.[]
Dye aggregation.Ensure the this compound stock solution is properly dissolved in a suitable solvent like DMSO and then diluted in a buffer like PBS. Pre-warming the PBS before adding the dye can help prevent aggregation.[5]
Altered Lipid Droplet Morphology Harsh fixation conditions.Use a lower concentration of PFA (e.g., 2%) and a shorter incubation time (10-15 minutes).[]
Cell stress.Handle cells gently throughout the staining and fixation process to avoid inducing stress, which can alter lipid droplet formation.[]

Experimental Protocols

Protocol 1: Staining Live Cells Followed by Fixation
  • Cell Preparation: Culture cells to 70-80% confluency on coverslips or in an imaging dish.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) to remove serum and culture medium.[]

  • Staining: Prepare a 0.5–5 µM working solution of this compound in serum-free medium or PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS to remove any unbound dye.[]

  • Fixation: Add a 2-4% PFA solution in PBS to the cells and incubate for 10-15 minutes at room temperature.[][]

  • Final Washes: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Mounting and Imaging: Mount the coverslips using an appropriate mounting medium. The cells are now ready for imaging.

Protocol 2: Fixation Followed by Staining
  • Cell Preparation: Culture cells to 70-80% confluency on coverslips or in an imaging dish.

  • Washing: Gently wash the cells with PBS.

  • Fixation: Fix the cells with 2-4% PFA in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to completely remove the fixative.[]

  • Staining: Add a 0.5–5 µM working solution of this compound in PBS and incubate for 20-60 minutes in the dark.[]

  • Final Washes: Wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Mounting and Imaging: Mount the coverslips and proceed with imaging.

Data on Fixation Method Compatibility

Fixative Concentration Incubation Time Temperature Compatibility Notes
Paraformaldehyde (PFA) 2 - 4%10 - 30 minRoom TempHighly Recommended. Preserves lipid droplet structure well with minimal signal loss.[][][3]
Glutaraldehyde 0.5%5 - 10 minRoom TempA viable alternative, sometimes used in combination with PFA.
Methanol/Acetone N/AN/AN/ANot Recommended. Can extract lipids and lead to significant signal loss.

Visual Guides

experimental_workflow cluster_start Start cluster_decision Experimental Goal cluster_live Live Cell Path cluster_fixed Fixed Cell Path cluster_end Imaging start Prepare Cells goal Live Cell Dynamics or Endpoint Analysis? start->goal stain_live Stain with This compound goal->stain_live Live Dynamics fix_first Fix with PFA goal->fix_first Endpoint wash1 Wash stain_live->wash1 fix Fix with PFA wash1->fix end_wash Final Wash fix->end_wash wash2 Wash fix_first->wash2 stain_fixed Stain with This compound wash2->stain_fixed stain_fixed->end_wash image Mount & Image end_wash->image

Caption: Experimental workflow for this compound staining.

troubleshooting_guide start Problem with Imaging issue What is the primary issue? start->issue weak_signal Weak/No Signal issue->weak_signal Weak Signal high_background High Background issue->high_background High Background check_fixative Used Methanol/Acetone? weak_signal->check_fixative solution_fixative Switch to PFA. Avoid organic solvents. check_fixative->solution_fixative Yes check_detergent Used harsh detergents? check_fixative->check_detergent No solution_detergent Use mild permeabilization or avoid it if possible. check_detergent->solution_detergent Yes check_concentration Optimized dye concentration and incubation time? check_detergent->check_concentration No solution_concentration Increase concentration/time. Ensure cell health. check_concentration->solution_concentration No check_washes Thoroughly washed after staining/fixation? high_background->check_washes solution_washes Increase number and duration of wash steps. check_washes->solution_washes No check_aggregation Dye aggregation? check_washes->check_aggregation Yes solution_aggregation Ensure proper dye dissolution. Pre-warm buffer. check_aggregation->solution_aggregation Yes

Caption: Troubleshooting common issues with BODIPY staining.

References

Choosing the right imaging buffer for Bodipy C12-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Bodipy C12-ceramide for cellular imaging. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal imaging buffer for live-cell imaging with this compound?

A1: The ideal imaging buffer maintains cellular health and optimal probe fluorescence. For short-term imaging (under 1 hour), Phosphate-Buffered Saline (PBS) can be sufficient. For longer-term experiments, a buffer that maintains pH and provides essential ions is crucial. Hanks' Balanced Salt Solution (HBSS) supplemented with 10-25 mM HEPES is a common and effective choice. Commercial "Live Cell Imaging Solutions" are also excellent options as they are specifically formulated to support cell viability during imaging.[1][][3]

Q2: Why is my fluorescence signal weak?

A2: A weak signal can be due to several factors:

  • Insufficient Dye Concentration: The concentration of this compound may be too low. The recommended range is typically 0.5–5 µM.[4][5]

  • Short Staining Duration: Incubation time might be too short for adequate uptake.

  • Poor Cell Health: Unhealthy or stressed cells may not internalize the probe efficiently.

  • Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal.

Q3: I'm observing high background fluorescence. How can I reduce it?

A3: High background can obscure your signal and is often caused by:

  • Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding.

  • Inadequate Washing: Insufficient washing after staining can leave residual unbound probe.

  • Residual Culture Medium: Components in the culture medium can sometimes contribute to background fluorescence. Always wash cells with a suitable buffer before staining.[4]

Q4: My this compound appears to be aggregating in the staining solution. What should I do?

A4: Dye aggregation can lead to uneven staining and artifacts. This can be caused by:

  • High Dye Concentration: Prepare fresh dilutions from a stock solution for each experiment.

  • Improper Solvent Usage: Ensure the final concentration of solvents like DMSO is low (typically <0.1%) in the final staining solution to avoid precipitation and cytotoxicity.[]

  • Prolonged Storage of Working Solutions: Use freshly prepared staining solutions for best results.[]

Q5: How can I minimize phototoxicity and photobleaching during my imaging experiment?

A5: Phototoxicity and photobleaching are critical concerns in live-cell imaging. To mitigate these effects:

  • Use the Lowest Possible Excitation Light Intensity: This is the most crucial step in reducing photodamage.[1][4]

  • Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Use Intermittent Imaging: For time-lapse experiments, increase the interval between image acquisitions.

  • Use Anti-fade Reagents: For fixed-cell imaging, mounting media containing anti-fade agents can be beneficial.

  • Maintain a Stable Environment: Ensure the cells are at a stable temperature and, if necessary, CO2 level to reduce metabolic stress.[]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Insufficient dye concentrationIncrease this compound concentration (try a range of 0.5-5 µM).
Staining time is too shortIncrease incubation time.
Poor cell healthEnsure cells are healthy and not overly confluent before staining.
Incorrect filter setVerify that the excitation and emission filters match the spectral properties of this compound (Excitation/Emission: ~505/511 nm).[7]
High Background Dye concentration is too highDecrease the concentration of this compound.
Insufficient washingIncrease the number and duration of washes after staining. Use a gentle buffer like HBSS.[4]
Residual culture mediumWash cells with buffer before adding the staining solution.
Uneven Staining Dye aggregationPrepare fresh staining solution and ensure it is well-mixed. Avoid high concentrations of organic solvents.[]
Cell monolayer is not uniformEnsure even cell seeding and growth.
Rapid Signal Loss (Photobleaching) Excitation light is too intenseReduce the intensity of the excitation light.[4]
Exposure time is too longUse a shorter exposure time.
Imaging interval is too frequentFor time-lapse, increase the time between image captures.
Cell Death or Abnormal Morphology PhototoxicityReduce light intensity and exposure time.[4][5][8]
Cytotoxicity of the probe or solventUse the lowest effective concentration of the probe and ensure the final solvent concentration is minimal.
Inappropriate imaging bufferUse a complete live-cell imaging buffer that maintains physiological conditions.

Experimental Protocols

Protocol 1: Preparation of this compound/BSA Complex

This compound is lipophilic and requires a carrier like Bovine Serum Albumin (BSA) for efficient delivery to cells in an aqueous medium.

  • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a 10 mg/mL solution of defatted BSA in sterile, deionized water.

  • In a glass test tube, add the desired amount of the this compound stock solution.

  • Evaporate the solvent under a stream of nitrogen gas, followed by placing it under a vacuum for at least 30 minutes to ensure all solvent is removed.

  • Add the BSA solution to the dried this compound and vortex thoroughly to facilitate the formation of the complex.

  • This this compound/BSA complex can then be diluted to the final working concentration in your chosen imaging buffer.

Protocol 2: Live-Cell Staining with this compound
  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or coverslip.

  • Prepare Staining Solution: Dilute the this compound/BSA complex to the desired final concentration (e.g., 1-5 µM) in a serum-free medium or a suitable imaging buffer like HBSS with HEPES.

  • Washing: Gently wash the cells twice with the imaging buffer to remove any residual culture medium.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with the imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for Bodipy FL (Excitation ~488 nm, Emission ~520 nm).

Visual Guides

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells Prepare Cells (70-80% confluency) wash1 Wash cells with imaging buffer prep_cells->wash1 prep_stain Prepare Staining Solution (Bodipy-BSA complex in buffer) stain Incubate with staining solution (15-30 min, 37°C) prep_stain->stain wash1->stain wash2 Wash cells to remove excess dye stain->wash2 image Image with fluorescence microscope wash2->image

Caption: A streamlined workflow for staining live cells with this compound.

troubleshooting_logic Troubleshooting Logic for Poor Staining cluster_signal Signal Issues cluster_background Background Issues cluster_uneven Staining Pattern Issues start Problem: Poor Staining check_signal Weak or No Signal? start->check_signal check_background High Background? start->check_background check_uneven Uneven Staining? start->check_uneven increase_conc Increase dye concentration check_signal->increase_conc Yes solution Optimal Staining check_signal->solution No increase_time Increase incubation time increase_conc->increase_time check_health Check cell health increase_time->check_health check_health->solution decrease_conc Decrease dye concentration check_background->decrease_conc Yes check_background->solution No improve_wash Improve washing steps decrease_conc->improve_wash improve_wash->solution check_aggregation Check for dye aggregation check_uneven->check_aggregation Yes check_uneven->solution No check_confluency Ensure even cell confluency check_aggregation->check_confluency check_confluency->solution

Caption: A logical guide to troubleshooting common issues in this compound staining.

References

Validation & Comparative

A Comparative Guide to BODIPY C12-Ceramide and NBD C6-Ceramide for Lipid Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking of lipids within cellular environments is paramount. Ceramide, a central molecule in sphingolipid metabolism and a key signaling lipid, is often visualized using fluorescent analogs. This guide provides an objective comparison of two commonly used fluorescent ceramide probes: BODIPY C12-ceramide and NBD C6-ceramide, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.

Ceramides (B1148491) are involved in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2] The ability to visualize their transport and localization is crucial for understanding these pathways. Fluorescently labeled ceramides, such as this compound and NBD C6-ceramide, serve as vital tools for this purpose, with both probes being widely used to stain the Golgi apparatus, a central hub for lipid metabolism and trafficking.[3][4][5]

Quantitative Data Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties and its behavior within the cellular context. Below is a summary of the key quantitative parameters for this compound and NBD C6-ceramide.

PropertyThis compoundNBD C6-CeramideReferences
Excitation Max (nm) ~505~466[6][7][8],[9][10][11]
Emission Max (nm) ~512-540~536[6][7][8],[9][10][11]
Fluorophore Boron-dipyrrometheneNitrobenz-2-oxa-1,3-diazole[12],[9]
Acyl Chain Length 12 carbons6 carbons[7],[9]
Photostability HighModerate; sensitive to cholesterol levels[13][14],[15]
Fluorescence Output HighLower than BODIPY[16]
Environmental Sensitivity Emission shifts from green to red with increasing concentrationWeakly fluorescent in aqueous environments, fluorescence increases in nonpolar environments[12][14],[11][17]

Performance and Experimental Considerations

This compound: The Brighter, More Stable Choice

BODIPY-labeled ceramides are renowned for their superior photophysical properties.[18] They exhibit significantly higher fluorescence quantum yields and greater photostability compared to NBD analogs, making them the preferred choice for demanding applications like time-lapse live-cell imaging and experiments requiring a high signal-to-noise ratio.[13][19] One of the unique features of some BODIPY-ceramide analogs is the concentration-dependent shift in their fluorescence emission from green to red.[12][18] This property can be exploited to differentiate cellular compartments with high concentrations of the probe, such as the Golgi apparatus.[12]

However, the bulkier nature of the BODIPY fluorophore can sometimes influence the metabolism and subcellular distribution of the ceramide analog, a critical consideration when studying metabolic pathways.[19]

NBD C6-Ceramide: The Classic, Cost-Effective Probe

NBD C6-ceramide has a long history as a reliable probe for visualizing the Golgi apparatus and studying sphingolipid metabolism.[9][20][21] Its smaller fluorophore is generally considered less perturbing to the natural behavior of the lipid analog.[16] NBD-labeled sphingolipids also exhibit higher rates of transfer through aqueous phases, which facilitates their removal from the plasma membrane's outer leaflet using a technique called "back-exchange" with bovine serum albumin (BSA).[14][16] This is particularly useful for quantifying lipid internalization.

A significant drawback of NBD C6-ceramide is its moderate photostability.[5] Its fluorescence is also sensitive to the local environment, particularly cholesterol levels.[15] In cholesterol-deficient cells, NBD fluorescence in the Golgi can be significantly reduced due to accelerated photobleaching.[15]

Experimental Protocols

The following are generalized protocols for labeling live cells with fluorescent ceramide analogs. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Live-Cell Staining with this compound

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1-5 mM) in a suitable organic solvent like DMSO or ethanol. Store at -20°C, protected from light.[6]
  • To facilitate delivery to cells, complex the ceramide analog with defatted bovine serum albumin (BSA). A common method involves drying down the desired amount of the stock solution under nitrogen, resuspending in ethanol, and then injecting it into a vortexing solution of BSA in a balanced salt solution (e.g., HBSS) to achieve a final working concentration.[22] A typical working concentration is 5 µM.[22]

2. Cell Labeling:

  • Grow cells on glass coverslips or in imaging dishes to the desired confluency.
  • Remove the culture medium and rinse the cells with a pre-warmed balanced salt solution.
  • Incubate the cells with the this compound-BSA complex in a balanced salt solution for 30 minutes at 4°C.[22] This allows the probe to label the plasma membrane.
  • Wash the cells twice with ice-cold medium to remove the excess probe.[22]
  • Add fresh, pre-warmed complete medium and incubate at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi apparatus.[22]

3. Imaging:

  • Wash the cells again with fresh medium before imaging.[22]
  • Visualize the cells using a fluorescence microscope with appropriate filter sets for BODIPY fluorescence (e.g., excitation ~505 nm, emission ~511 nm).[22]

Protocol 2: Live-Cell Staining with NBD C6-Ceramide

1. Reagent Preparation:

  • Prepare a stock solution of NBD C6-ceramide (e.g., 1 mM) in a solvent like chloroform:ethanol (19:1 v/v) or DMSO.[23][24] Store at -20°C, protected from light.[9][23]
  • Prepare NBD C6-ceramide-BSA complexes as described for this compound. A typical working concentration is 5 µM.[23]

2. Cell Labeling:

  • Rinse cells grown on coverslips with an appropriate medium (e.g., HBSS with 10 mM HEPES).[23]
  • Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[23]
  • Rinse the cells several times with ice-cold medium and then incubate in fresh, pre-warmed medium at 37°C for another 30 minutes.[23]

3. Imaging and Back-Exchange (Optional):

  • Wash the sample in fresh medium and examine it using a fluorescence microscope with FITC filter sets (Ex/Em: ~466/536 nm).[9][23]
  • To enhance the staining of the Golgi apparatus and reduce plasma membrane fluorescence, a "back-exchange" step can be performed. After the 37°C incubation, incubate the cells with a medium containing 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[3][23]

Visualization of Workflows and Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_labeling Cell Labeling cluster_imaging Imaging stock Prepare Stock Solution (1-5 mM in DMSO/Ethanol) dry Dry Down Stock Solution stock->dry resuspend Resuspend in Ethanol dry->resuspend complex Inject into Vortexing BSA Solution to Form Complex resuspend->complex bsa_sol Prepare BSA Solution in HBSS bsa_sol->complex incubate_cold Incubate with Ceramide-BSA Complex (4°C, 30 min) complex->incubate_cold cells Culture Cells on Coverslips rinse1 Rinse with Pre-warmed HBSS cells->rinse1 rinse1->incubate_cold wash_cold Wash with Ice-Cold Medium incubate_cold->wash_cold incubate_warm Incubate in Fresh Medium (37°C, 30 min) wash_cold->incubate_warm wash_final Final Wash with Fresh Medium incubate_warm->wash_final microscopy Fluorescence Microscopy wash_final->microscopy

Caption: General experimental workflow for live-cell lipid tracking.

G stress Stress Stimuli (e.g., Cytokines, UV) smase Sphingomyelinase (SMase) stress->smase ceramide Ceramide smase->ceramide Hydrolysis of Sphingomyelin pp Protein Phosphatases (PP1, PP2A) ceramide->pp ksr Kinase Suppressor of Ras (KSR) ceramide->ksr apoptosis Apoptosis pp->apoptosis bad Dephosphorylation of Bad ksr->bad bad->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion and Recommendations

The choice between this compound and NBD C6-ceramide hinges on the specific requirements of the experiment.

  • Choose this compound for:

    • Long-term live-cell imaging experiments where photostability is crucial.

    • Applications requiring a high signal-to-noise ratio.

    • Studies where the concentration-dependent spectral shift can be utilized to analyze lipid accumulation.

  • Choose NBD C6-ceramide for:

    • General Golgi apparatus staining in both live and fixed cells.[17][25]

    • Experiments where minimizing potential artifacts from a bulky fluorophore is a priority.

    • Quantitative studies of lipid internalization that benefit from the efficiency of back-exchange.

    • More budget-conscious experimental designs.

Ultimately, for critical studies, it may be beneficial to validate findings with both types of probes to ensure that the observed phenomena are not artifacts of the fluorescent label. By understanding the distinct advantages and limitations of each probe, researchers can make an informed decision to best achieve their experimental goals in the dynamic field of lipid research.

References

A Head-to-Head Comparison: Bodipy C12-Ceramide Versus Other Fluorescent Ceramide Analogs for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling and trafficking, the choice of a fluorescent ceramide analog is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of Bodipy C12-ceramide with other widely used fluorescent ceramide analogs, namely NBD C6-ceramide and TopFluor-ceramide. We will delve into their performance characteristics, provide detailed experimental protocols, and visualize key biological pathways and experimental workflows to empower you with the information needed to select the optimal tool for your research.

Ceramides are pivotal bioactive lipids involved in a myriad of cellular processes, including apoptosis, cell proliferation, and membrane dynamics. Fluorescently labeled ceramide analogs are indispensable tools for visualizing their subcellular localization, transport, and metabolism. This compound has emerged as a popular choice due to the favorable photophysical properties of the BODIPY (boron-dipyrromethene) fluorophore. This guide will compare its performance against the classic NBD (Nitrobenzoxadiazole) C6-ceramide and the more recent TopFluor-ceramide, which is also based on the BODIPY scaffold.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is fundamentally guided by its photophysical properties. A bright and photostable fluorophore is essential for high-quality imaging, especially in live-cell and time-lapse experiments. The following table summarizes the key spectral and performance characteristics of this compound, NBD C6-ceramide, and TopFluor-ceramide.

FeatureThis compoundNBD C6-CeramideTopFluor-Ceramide (C11)
Excitation Maximum (λex) ~505 nm[1][2]~466 nm[3][4][5]~505 nm
Emission Maximum (λem) ~540 nm[1][2]~536 nm[3][4][5]~511 nm
Quantum Yield (Φ) High (approaching 1.0 in nonpolar environments)[][7]Moderate (environment-sensitive)[8]High[9]
Photostability High[][10][11]Moderate (prone to photobleaching)High[9]
Key Features Bright, photostable, concentration-dependent spectral shift (green to red)[10]Environment-sensitive fluorescence, widely used for Golgi staining[4][5]Structurally similar to Bodipy-FL with high photostability and quantum yield[9]
Acyl Chain Length C12C6C11

Performance Deep Dive: Brightness, Photostability, and Unique Characteristics

This compound: The Bright and Stable Workhorse

This compound, and BODIPY-based probes in general, offer significant advantages in terms of brightness and photostability over their NBD counterparts.[10] The BODIPY FL fluorophore boasts a high fluorescence quantum yield, often approaching 1.0 in the nonpolar environment of a lipid bilayer, and is considerably more resistant to photobleaching.[][7][11] This makes it exceptionally well-suited for demanding imaging applications such as confocal microscopy and time-lapse studies of live cells.

A unique and powerful feature of many BODIPY-labeled lipids, including this compound, is their concentration-dependent shift in fluorescence emission. At low concentrations within membranes, the probe emits green fluorescence. As the concentration increases, excimer formation leads to a shift towards red emission. This property can be exploited to visualize and quantify the accumulation of the ceramide analog in specific cellular compartments, such as the Golgi apparatus.[10]

NBD C6-Ceramide: The Classic Golgi Marker with Environmental Sensitivity

NBD C6-ceramide has a long history as a vital stain for the Golgi apparatus.[4][5] Its fluorescence is highly sensitive to the polarity of its environment, being weakly fluorescent in aqueous media and becoming brightly fluorescent in the lipid environment of membranes. While this property can be advantageous for reducing background fluorescence, the NBD fluorophore is notably less photostable than BODIPY, which can be a limitation for long-term imaging.

TopFluor-Ceramide: A Modern Iteration of the BODIPY Standard

TopFluor™ is a trade name for a series of fluorescent lipid analogs that utilize the BODIPY fluorophore.[9] As such, TopFluor-ceramides share the excellent photophysical properties of Bodipy-ceramides, including high quantum yields and superior photostability.[9] While direct, side-by-side quantitative comparisons in peer-reviewed literature are scarce, the underlying fluorophore is the same, suggesting a very similar, if not identical, performance to other BODIPY FL-labeled ceramides. The choice between this compound and a TopFluor-ceramide may, therefore, come down to factors such as the specific acyl chain length offered and supplier availability.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful research. Below are step-by-step methodologies for key applications of fluorescent ceramide analogs.

Protocol 1: Live-Cell Imaging of Ceramide Distribution

This protocol describes the staining of live cells with fluorescently labeled ceramide to visualize its subcellular localization and trafficking.

Materials:

  • This compound, NBD C6-ceramide, or TopFluor-ceramide

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled ceramide in pre-warmed live-cell imaging medium.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Imaging: Immediately image the cells using a microscope equipped with an environmental chamber. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Staining of the Golgi Apparatus in Fixed Cells

This protocol details the procedure for specifically labeling the Golgi apparatus in fixed cells.

Materials:

  • This compound or NBD C6-ceramide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining: Dilute the fluorescently labeled ceramide to a final concentration of 1-5 µM in PBS. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained Golgi apparatus using a fluorescence microscope with the appropriate filter sets.

Protocol 3: In Vitro Assay for Acid Sphingomyelinase (ASM) Activity

This protocol outlines a method to measure the activity of acid sphingomyelinase using a fluorescent sphingomyelin (B164518) substrate, which is cleaved to produce a fluorescent ceramide product.

Materials:

  • Bodipy C12-sphingomyelin (substrate)

  • Cell or tissue lysates

  • Acidic assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Stop solution (e.g., chloroform:methanol 2:1 v/v)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector or a plate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.

  • Reaction Setup: In a microcentrifuge tube, add the cell lysate to the acidic assay buffer.

  • Initiate Reaction: Add Bodipy C12-sphingomyelin to the reaction mixture to a final concentration of 5-10 µM.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Analysis: Dry the extracted lipids under a stream of nitrogen and resuspend in a suitable solvent. Analyze the amount of fluorescent ceramide product formed using HPLC with fluorescence detection or a microplate reader.

Visualizing Cellular Processes

To further aid in the understanding of the applications of these fluorescent probes, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving ceramide and a typical experimental workflow.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., UV, TNF-α) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ceramide-Induced Apoptosis Pathway

This diagram illustrates a simplified signaling cascade where external stress stimuli lead to the activation of sphingomyelinase, which in turn generates ceramide. Ceramide then acts on the mitochondria to initiate the intrinsic apoptosis pathway, culminating in programmed cell death.

Sphingomyelinase_Assay_Workflow Start Start: Cell/Tissue Lysate AddSubstrate Add Fluorescent Sphingomyelin Substrate Start->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction ExtractLipids Extract Lipids StopReaction->ExtractLipids Analyze Analyze Fluorescent Ceramide Product (HPLC or Plate Reader) ExtractLipids->Analyze End End: Quantify Enzyme Activity Analyze->End

References

Bodipy C12-Ceramide: A Critical Evaluation as a True Ceramide Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and lipid metabolism, fluorescently labeled lipid analogs are indispensable tools for visualizing and understanding dynamic processes. Among these, Bodipy C12-ceramide has emerged as a widely used probe to study the trafficking, metabolism, and signaling functions of ceramide, a critical bioactive sphingolipid. This guide provides an objective comparison of this compound with other common fluorescent ceramide analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Performance Comparison of Fluorescent Ceramide Analogs

The choice of a fluorescent ceramide analog can significantly impact experimental outcomes. The ideal probe should faithfully mimic the behavior of its natural counterpart while offering robust and reliable detection. Here, we compare the key performance characteristics of this compound with two other widely used analogs: NBD-ceramide and TopFluor-ceramide.

FeatureThis compoundNBD-CeramideTopFluor-Ceramide
Fluorophore Boron-dipyrromethene (BODIPY FL)Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)
Excitation Max (nm) ~505[1]~465[2]Not explicitly stated, but expected to be similar to this compound
Emission Max (nm) ~540[1]~535[3]Not explicitly stated, but expected to be similar to this compound
Quantum Yield High (approaching 1.0 for BODIPY FL)[4][]Lower than BODIPY FL[6]High[2]
Photostability High[][6]Moderate, sensitive to environment[7]High[2]
Environmental Sensitivity Relatively insensitive to solvent polarity and pH[8][9]Sensitive to solvent polarityRelatively insensitive
Cellular Localization Primarily Golgi apparatusGolgi apparatusPrimarily Golgi apparatus
Potential Artifacts Can exhibit a red shift at high concentrations; the fluorophore can influence lipid metabolism.The bulky NBD group can alter enzymatic processing.[8]Similar to this compound

Experimental Validation of this compound as a Ceramide Analog

To be considered a true analog, this compound's biological activity should closely mirror that of endogenous ceramide. A key function of ceramide is its role in inducing apoptosis. The following experimental protocol outlines a method to validate whether this compound can mimic this critical signaling function.

Experimental Protocol: Assessment of Ceramide-Induced Apoptosis

This protocol details the steps to investigate the pro-apoptotic effects of this compound in a cell culture model.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HeLa, Jurkat, or primary cells) in appropriate media and conditions until they reach 70-80% confluency.
  • Prepare a stock solution of this compound in a suitable solvent like DMSO.
  • On the day of the experiment, dilute the this compound stock solution in serum-free media to the desired final concentrations (e.g., 10, 25, 50 µM). As a positive control, use a known apoptosis inducer like staurosporine. Use a vehicle control (DMSO) as a negative control.
  • Replace the cell culture media with the media containing the different treatments and incubate for a specified period (e.g., 6, 12, or 24 hours).

2. Apoptosis Detection:

  • Annexin V/Propidium Iodide (PI) Staining:

    • After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Caspase-3/7 Activity Assay:

    • Plate cells in a 96-well plate and treat as described above.

    • At the end of the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader. An increase in signal indicates activation of executioner caspases, a hallmark of apoptosis.

3. Data Analysis:

  • For flow cytometry data, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
  • For the caspase activity assay, normalize the signal to the vehicle control to determine the fold-change in caspase activation.
  • Compare the effects of this compound with the positive and negative controls to determine its ability to induce apoptosis.

dot

cluster_0 Cell Treatment and Staining cluster_1 Apoptosis Assays cluster_2 Data Acquisition and Analysis Cell Culture Cell Culture Treatment Treatment with this compound (or other analogs) Cell Culture->Treatment Incubation Incubation Treatment->Incubation Controls Positive (Staurosporine) Negative (Vehicle) Controls->Incubation Annexin V/PI Annexin V/PI Staining Incubation->Annexin V/PI Caspase Assay Caspase-3/7 Activity Assay Incubation->Caspase Assay Flow Cytometry Flow Cytometry Annexin V/PI->Flow Cytometry Plate Reader Luminescence/Fluorescence Plate Reader Caspase Assay->Plate Reader Data Analysis Quantification of Apoptosis Flow Cytometry->Data Analysis Plate Reader->Data Analysis

Caption: Experimental workflow for validating the pro-apoptotic activity of this compound.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide acts as a second messenger in the intrinsic pathway of apoptosis. Upon cellular stress, ceramide can be generated, leading to mitochondrial dysfunction and the activation of the caspase cascade.

dot

Cellular Stress Cellular Stress Ceramide Generation Ceramide Generation (or this compound addition) Cellular Stress->Ceramide Generation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Generation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Executioner Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified diagram of the ceramide-mediated intrinsic apoptosis pathway.

Considerations and Limitations

While this compound is a powerful tool, it is crucial to be aware of its limitations to avoid potential misinterpretation of data.

  • Metabolic Alterations: The addition of the Bodipy fluorophore can influence the metabolic fate of the ceramide analog. Studies have shown that the lipid profiles of cells treated with different Bodipy-labeled fatty acids can vary. Therefore, it is essential to validate key findings using complementary techniques, such as mass spectrometry-based lipidomics, to analyze the metabolism of the fluorescent analog.

  • Concentration-Dependent Artifacts: At high concentrations, Bodipy dyes can form excimers, leading to a red shift in their fluorescence emission. This property can be harnessed to study lipid-rich domains but can also be a source of artifacts if not properly controlled and calibrated.

  • Mimicry of Natural Ceramide: While short-chain ceramide analogs like this compound can induce apoptosis, the exact signaling pathways and downstream effectors may not perfectly replicate those of endogenous long-chain ceramides. The biological activity of ceramide is known to be dependent on its acyl chain length.

Conclusion

This compound is a valuable and widely used fluorescent probe for studying ceramide biology. Its superior photophysical properties, including high quantum yield and photostability, make it a more robust alternative to NBD-ceramide for many applications. However, like all fluorescent analogs, it is not a perfect mimic of its natural counterpart. Researchers should be mindful of its potential limitations and, where possible, employ orthogonal approaches to validate their findings. By carefully considering the experimental context and the inherent properties of the probe, this compound can continue to provide significant insights into the multifaceted roles of ceramide in cellular health and disease.

References

The Double-Edged Sword: Does BODIPY C12-Ceramide Faithfully Report or Actively Alter Cellular Lipid Metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, fluorescent lipid analogs are indispensable tools for visualizing the intricate pathways of lipid metabolism and trafficking. Among these, BODIPY FL C12-ceramide has emerged as a popular probe, prized for its bright and photostable signal. However, its use raises a critical question: Does this synthetic analog act as a passive observer, or does its presence actively alter the very metabolic processes it is meant to illuminate? This guide provides a comparative analysis of BODIPY C12-ceramide, its alternatives, and the experimental evidence detailing its role and impact on cellular lipid dynamics.

At its core, this compound is a molecule of compromise. It is designed to be recognized and processed by the cell's metabolic machinery, yet it is inherently different from its natural counterpart. The addition of the bulky BODIPY fluorophore to a 12-carbon acyl chain allows for visualization but can also influence enzymatic reactions and subcellular localization. Evidence suggests that while BODIPY-labeled lipids are effective tracers for metabolic pathways, they are not metabolically inert.[1][2] They are actively incorporated into more complex sphingolipids and can be trafficked to various organelles, most notably the Golgi apparatus.[3][4][5]

This guide will dissect the metabolic fate of this compound, compare its properties to the widely used NBD-ceramide, and explore its influence on key aspects of lipid metabolism, including sphingolipid pathways and lipid droplet dynamics.

Comparison of Fluorescent Ceramide Probes

The choice of a fluorescent probe is critical for the accurate interpretation of experimental results. This compound offers significant advantages over older dyes like NBD, particularly in fluorescence intensity and photostability.[3][6] However, the nature of the fluorophore can impact how the analog is metabolized.[2]

FeatureBODIPY FL C12-CeramideNBD C6-CeramideNatural Ceramide
Fluorophore Boron-dipyrromethene (BODIPY)Nitrobenzoxadiazole (NBD)None
Photostability High; more photostable than NBD[3][6]Moderate; susceptible to photobleaching[2]Not Applicable
Fluorescence Strong fluorescence, high quantum yield[6]Moderate fluorescenceNot Applicable
Environmental Sensitivity Exhibits a spectral shift from green (~515 nm) to red (~620 nm) at high concentrations[4][7]Sensitive to cholesterol presenceNot Applicable
Metabolic Processing Metabolized to fluorescent sphingomyelin (B164518) and glucosylceramide; localizes to Golgi[2][3]Metabolized, but the bulky NBD group can significantly alter enzyme kinetics; poor substrate for acid ceramidase[2]Metabolized by acid, neutral, and alkaline ceramidases into various sphingolipids[2][8]
Primary Application Visualizing sphingolipid metabolism, Golgi structure, and lipid trafficking in live cells[4][6]Visualizing the Golgi apparatus and aspects of the sphingolipid pathway[2]Serves as the natural substrate and signaling molecule

Impact on Cellular Lipid Metabolism

Sphingolipid Metabolism

This compound directly participates in sphingolipid metabolism. Upon entering the cell, it is transported to the Golgi apparatus, where it serves as a substrate for sphingomyelin synthase and glucosylceramide synthase, leading to the formation of BODIPY-labeled sphingomyelin (SM) and glucosylceramide (GlcCer).[3][5] This metabolic conversion is fundamental to its use as a tracer for the secretory pathway.

While this demonstrates that the analog is recognized by key enzymes, the bulky BODIPY group may alter the kinetics of these reactions compared to natural ceramides.[2] The key alteration is the introduction of a fluorescent pool of sphingolipids that competes with endogenous lipids for enzymatic processing and transport.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus De_novo_synthesis De Novo Synthesis Cer Ceramide De_novo_synthesis->Cer Transport SM Sphingomyelin Cer->SM Sphingomyelin Synthase GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase PM Plasma Membrane SM->PM GlcCer->PM Bodipy_Cer This compound (Exogenous) Bodipy_Cer->Cer Incorporation & Transport G LD Lipid Droplet (Stained with BODIPY-lipid) Phagophore Phagophore LD->Phagophore Engulfment Autophagosome Autophagosome Phagophore->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome FFA Free Fatty Acids Autolysosome->FFA Lipolysis G A Prepare BODIPY-Cer/BSA Complex in Serum-Free Medium B Wash Cells with Cold Medium A->B C Incubate Cells with Complex (30 min at 4°C) B->C D Wash Cells to Remove Excess Probe (3x) C->D E Add Pre-warmed Complete Medium D->E F Incubate at 37°C (15-60 min) E->F G Visualize by Fluorescence Microscopy F->G

References

Unveiling Cellular Landscapes: A Comparative Guide to BODIPY™ C12-Ceramide Staining

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of BODIPY™ FL C12-Ceramide's co-localization with key organelle markers, providing researchers, scientists, and drug development professionals with a vital resource for accurate cellular imaging and analysis.

BODIPY™ FL C12-Ceramide is a fluorescent lipid analog widely employed to visualize the Golgi apparatus in living and fixed cells. Its utility stems from its incorporation into cellular metabolism, where it is processed and concentrated within the Golgi complex. However, a thorough understanding of its specificity and potential co-localization with other organelles is crucial for the precise interpretation of experimental results. This guide provides a cross-validation of BODIPY™ FL C12-Ceramide staining with established markers for the Golgi apparatus, endoplasmic reticulum (ER), mitochondria, and lysosomes, supported by experimental data and detailed protocols.

Quantitative Co-localization Analysis

The degree of co-localization between BODIPY™ FL C12-Ceramide and various organelle markers is quantified using the Pearson's Correlation Coefficient (PCC). The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. The following table summarizes the available quantitative data for the co-localization of BODIPY™ C12-Ceramide and other BODIPY™ analogs with specific organelle markers.

OrganelleMarkerBODIPY™ AnalogPearson's Correlation Coefficient (PCC)Reference Cell Type
Golgi ApparatusGOLPH3Water-Soluble BODIPY~0.6Human Fibroblasts
Endoplasmic ReticulumCalreticulinWater-Soluble BODIPY~0.8Human Fibroblasts
MitochondriaMitoTracker™BODIPY-Mito0.76 - 0.96HeLa Cells[1]
LysosomesLysoTracker™BODIPY-based probe0.66 ± 0.06HeLa Cells[2]
PeroxisomesGFP-SKLBODIPY™ FL C12 0.86 HEK293T Cells[3]
Lipid DropletsBODIPY™ 493/503BODIPY™ FL C12 0.12 HEK293T Cells[3]

Note: Data for Golgi and ER markers were obtained with a water-soluble BODIPY™ probe and may not be fully representative of the lipophilic BODIPY™ C12-Ceramide. Data for mitochondria and lysosomes were obtained with specialized BODIPY™-based probes designed for those organelles and are provided for comparative purposes.

Experimental Protocols

Accurate and reproducible staining is paramount for reliable co-localization studies. Below are detailed protocols for live-cell and fixed-cell imaging using BODIPY™ FL C12-Ceramide in conjunction with other organelle markers.

Live-Cell Co-Staining Protocol

This protocol is designed for the simultaneous visualization of the Golgi apparatus and other organelles in living cells.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Organelle-specific fluorescent probe (e.g., ER-Tracker™, MitoTracker™, LysoTracker™)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Defatted Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to 70-80% confluency.

  • BODIPY™ FL C12-Ceramide-BSA Complex Preparation:

    • Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in ethanol (B145695) or DMSO.

    • Evaporate the desired amount of the stock solution to dryness under a stream of nitrogen.

    • Resuspend the dried lipid in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES to a final concentration of 5 µM. Vortex to ensure complete complexation.

  • Staining:

    • Wash cells twice with pre-warmed HBSS/HEPES.

    • Incubate cells with the 5 µM BODIPY™ FL C12-Ceramide-BSA complex for 30 minutes at 4°C. This low-temperature incubation allows the ceramide analog to label the plasma membrane.

    • Wash the cells three times with ice-cold, serum-free medium to remove excess probe.

    • Add pre-warmed complete cell culture medium containing the other organelle-specific fluorescent probe at its recommended concentration.

    • Incubate at 37°C for 30 minutes to allow for internalization and transport of the ceramide to the Golgi and staining of the other organelle.

  • Imaging:

    • Wash the cells twice with pre-warmed HBSS/HEPES.

    • Image the cells immediately using a fluorescence or confocal microscope with the appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/511 nm) and the other organelle marker.

Fixed-Cell Co-Staining and Immunofluorescence Protocol

This protocol is suitable for co-localization studies requiring fixation and/or immunofluorescence.

Materials:

  • BODIPY™ FL C12-Ceramide

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against an organelle marker (e.g., anti-Giantin for Golgi, anti-Calreticulin for ER)

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • BODIPY™ Staining of Live Cells: Follow steps 1-3 of the live-cell staining protocol.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

    • Wash three times with PBS.

  • Immunofluorescence (if applicable):

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using mounting medium with DAPI.

    • Image using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizing the Workflow and Cellular Pathways

To better illustrate the experimental processes and the intracellular journey of BODIPY™ C12-Ceramide, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Live-Cell Co-Staining A 1. Prepare Cells (70-80% confluency) B 2. Prepare BODIPY-BSA Complex (5 µM) C 3. Incubate Cells with BODIPY-BSA at 4°C B->C D 4. Wash with Ice-Cold Medium C->D E 5. Add Medium with Organelle Tracker D->E F 6. Incubate at 37°C E->F G 7. Wash and Image F->G

A streamlined workflow for live-cell co-staining experiments.

G cluster_cell Intracellular Trafficking of BODIPY C12-Ceramide cluster_markers Co-localization Markers PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Non-vesicular transport Golgi Golgi Apparatus ER->Golgi Vesicular transport Mito Mitochondria ER->Mito Contact Sites Golgi->PM Secretion Vesicles Transport Vesicles Golgi->Vesicles Golgi->Mito Proximity Lyso Lysosomes Golgi->Lyso Trafficking Pathways

Trafficking pathway of this compound and its relation to other organelles.

References

Advantages of Bodipy fluorophore over NBD for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the choice of fluorophore is paramount to the success of an experiment. For researchers, scientists, and drug development professionals engaged in cellular imaging, particularly of lipids and membranes, BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) dyes are two commonly employed classes of fluorophores. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid in the selection of the optimal probe for your research needs.

Key Performance Characteristics: A Head-to-Head Comparison

BODIPY fluorophores generally exhibit superior photophysical properties compared to NBD dyes, making them a more robust choice for demanding fluorescence microscopy applications. The key advantages of BODIPY dyes include their high fluorescence quantum yields, exceptional photostability, and relative insensitivity to the local environment.[1]

Quantitative Data Summary

The following table summarizes the key photophysical properties of a representative green-emitting BODIPY dye (BODIPY FL) and NBD.

PropertyBODIPY FLNBDReference
Excitation Maximum (λex) ~505 nm~466 nm[1]
Emission Maximum (λem) ~511 nm~536 nm[1]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Data not readily available[2][3]
Fluorescence Quantum Yield (Φ) ~0.9 (in methanol)~0.32[2][4]
Fluorescence Lifetime (τ) ~5.7 ns (in methanol)5-10 ns[3][4]
Photostability HighModerate to Low[1]
Environmental Sensitivity Relatively insensitive to solvent polarity and pHSensitive to solvent polarity[3]

Note: The spectral properties of these dyes can vary slightly depending on the specific derivative and the local environment.

Performance Deep Dive

Brightness: Brightness is a critical factor in fluorescence microscopy, determined by the product of the molar extinction coefficient and the fluorescence quantum yield. BODIPY FL, with its high extinction coefficient and a quantum yield approaching unity, is significantly brighter than NBD.[2][3] This high brightness allows for the detection of low-abundance targets with shorter exposure times, minimizing phototoxicity.

Photostability: Photostability, or the resistance to photobleaching, is crucial for long-term imaging experiments and time-lapse studies. BODIPY dyes are renowned for their exceptional photostability, retaining their fluorescent signal under prolonged and intense illumination.[1] In contrast, NBD is more susceptible to photobleaching.

Environmental Sensitivity: The fluorescence of NBD is highly sensitive to the polarity of its environment, which can be a useful property for probing membrane properties but can also lead to variability in signal intensity.[1] BODIPY dyes, on the other hand, are generally less sensitive to solvent polarity and pH, providing a more stable and predictable signal in diverse cellular environments.[3]

Experimental Protocols

To provide a practical framework for comparing these fluorophores, detailed protocols for cell staining and photostability assessment are provided below.

Protocol 1: Staining of Live Cells with Fluorescent Lipid Analogs

This protocol describes the labeling of live cells with either BODIPY- or NBD-conjugated ceramide, a key lipid in sphingolipid metabolism.

Materials:

  • Live cells cultured on glass-bottom dishes

  • BODIPY FL C5-ceramide or NBD C6-ceramide

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of the fluorescent ceramide in DMSO.

    • Prepare a 5 µM working solution by diluting the stock solution in HBSS/HEPES containing 0.1% BSA. Vortex to mix.

  • Cell Preparation:

    • Wash the cultured cells twice with pre-warmed (37°C) HBSS/HEPES.

  • Staining:

    • Add the 5 µM staining solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the staining solution and wash the cells three times with HBSS/HEPES.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for either BODIPY FL (Excitation/Emission: ~488/515 nm) or NBD (Excitation/Emission: ~460/540 nm).

Protocol 2: Quantitative Photobleaching Assay

This protocol allows for the direct comparison of the photostability of BODIPY and NBD fluorophores in a cellular context.

Materials:

  • Cells stained with either BODIPY- or NBD-conjugated lipids (from Protocol 1)

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Microscope Setup:

    • Mount the stained cell dish on the microscope stage.

    • Select a region of interest (ROI) containing well-labeled cells.

    • Use identical illumination intensity and camera settings for both BODIPY and NBD samples.

  • Image Acquisition:

    • Acquire a time-lapse series of images under continuous illumination.

    • Continue imaging until the fluorescence signal in the NBD-stained sample has significantly photobleached.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity within the ROI.

    • Subtract the background fluorescence from a region without cells.

    • Normalize the intensity of each frame to the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores. The resulting curves will provide a quantitative comparison of their photobleaching rates.

Visualizing Workflows and Pathways

To further illustrate the application of these fluorophores, the following diagrams depict a general experimental workflow for fluorescence microscopy and a relevant biological pathway.

experimental_workflow General Experimental Workflow for Fluorescence Microscopy cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture staining Fluorophore Staining (BODIPY or NBD) cell_culture->staining washing Washing staining->washing microscope_setup Microscope Setup washing->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Quantification image_processing->quantification interpretation Interpretation quantification->interpretation

General workflow for fluorescence microscopy.

sphingolipid_metabolism Simplified Sphingolipid Metabolism Pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine de novo synthesis ceramide Ceramide (Labeled with BODIPY or NBD) sphinganine->ceramide sphingomyelin Sphingomyelin ceramide->sphingomyelin Golgi glucosylceramide Glucosylceramide ceramide->glucosylceramide Golgi sphingosine Sphingosine ceramide->sphingosine Lysosome sphingosine->ceramide Salvage Pathway s1p Sphingosine-1-Phosphate sphingosine->s1p

References

Visualizing the Golgi: A Comparative Guide to Bodipy C12-Ceramide and Genetic Reporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, the choice of fluorescent probe is paramount. This guide provides an objective comparison of two popular methods for visualizing the Golgi apparatus: the fluorescent lipid analog Bodipy C12-ceramide and genetically encoded reporters. We delve into their mechanisms, performance, and experimental workflows, supported by available data to inform your selection of the optimal tool for your research needs.

At a Glance: this compound vs. Genetic Reporters

FeatureThis compoundGenetic Reporters (e.g., GalT-GFP)
Principle Incorporation and metabolism of a fluorescent lipid analog.Expression of a fusion protein comprising a Golgi-resident enzyme and a fluorescent protein.
Delivery Method Direct addition to cell culture medium.Transfection or transduction of a genetic construct.
Labeling Time Minutes to hours.24-48 hours for expression.
Specificity Accumulates in the Golgi; may also label other membranes to a lesser extent.High specificity for the Golgi compartment targeted by the resident protein.
Live Cell Imaging Yes, suitable for short- to medium-term imaging.Excellent for long-term live-cell imaging and tracking protein dynamics.
Photostability Generally good, but can be prone to photobleaching under intense illumination.[1][2]Variable depending on the fluorescent protein; newer generations offer high photostability.
Toxicity Potential for cytotoxicity at higher concentrations or with prolonged exposure.[1][3]Generally low toxicity, but overexpression of the fusion protein can potentially perturb Golgi function.
Spatial Resolution Can provide high-resolution images of the Golgi complex.Resolution is dependent on the microscope optics and the distribution of the fusion protein.
Signal-to-Noise Ratio Can be high, but background fluorescence from other membranes is possible.Generally high signal-to-noise ratio due to specific localization.
Fixable Yes, the signal is retained after fixation.Yes, the fluorescent protein signal is preserved after fixation.

How They Work: A Mechanistic Overview

This compound: A Fluorescent Mimic

This compound is a synthetic analog of ceramide, a key lipid component of the Golgi apparatus. When introduced to cells, it is taken up and transported to the Golgi, where it is metabolized and incorporated into sphingolipids.[4][5][6] This accumulation within the Golgi cisternae results in intense and specific labeling of the organelle. A unique feature of some Bodipy dyes is their concentration-dependent shift in fluorescence emission, which can provide insights into lipid packaging and membrane dynamics.[4][6]

Bodipy_Mechanism extracellular This compound (in media) pm Plasma Membrane extracellular->pm Uptake cytoplasm Cytoplasm pm->cytoplasm golgi Golgi Apparatus cytoplasm->golgi Transport metabolism Metabolism & Incorporation golgi->metabolism visualization Fluorescence Visualization metabolism->visualization

Caption: Workflow of this compound for Golgi visualization.

Genetic Reporters: Precision Targeting with Fluorescent Proteins

Genetic reporters for Golgi visualization involve fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to a protein that naturally resides in the Golgi apparatus. A common example is galactosyltransferase (GalT), a trans-Golgi resident enzyme. The gene encoding this fusion protein is introduced into cells, which then synthesize the fluorescently tagged protein. This protein is trafficked to and retained in the Golgi, providing a highly specific and stable marker for the organelle. This method allows for the tracking of not just the Golgi structure, but also the dynamics of the tagged protein itself.

Genetic_Reporter_Mechanism cluster_cell Cellular Processes plasmid Plasmid DNA (Golgi Protein-FP) transfection Transfection/ Transduction plasmid->transfection cell Host Cell transfection->cell transcription Transcription cell->transcription translation Translation transcription->translation er Endoplasmic Reticulum translation->er golgi Golgi Apparatus er->golgi Transport visualization Fluorescence Visualization golgi->visualization

Caption: Experimental workflow for genetic reporter-based Golgi visualization.

Experimental Protocols: A Step-by-Step Guide

This compound Staining of Live Cells

Materials:

  • Bodipy FL C12-ceramide (or other variants)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Complete cell culture medium

  • Cells grown on coverslips or imaging dishes

Protocol:

  • Preparation of Bodipy-BSA Complex:

    • Dissolve this compound in ethanol (B145695) to make a stock solution (e.g., 1 mM).

    • In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 5 mg/mL).

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final concentration of approximately 5 µM this compound. This complex helps in the efficient delivery of the lipid to the cells.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS.

    • Incubate the cells with the Bodipy-BSA complex solution for 30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the Bodipy fluorophore (e.g., excitation/emission ~505/511 nm for Bodipy FL).

Genetic Reporter Labeling using GalT-GFP

Materials:

  • Plasmid DNA encoding a Golgi-resident protein fused to a fluorescent protein (e.g., pGalT-GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Cells grown on coverslips or imaging dishes

Protocol:

  • Cell Seeding:

    • The day before transfection, seed cells in a culture dish with coverslips so that they reach 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combining them and incubating for a short period to allow complex formation.

    • Add the transfection complex to the cells in complete medium.

  • Expression:

    • Incubate the cells for 24-48 hours at 37°C to allow for the expression of the fusion protein.

  • Imaging:

    • Replace the culture medium with fresh imaging medium.

    • Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with the appropriate filter set for the expressed fluorescent protein (e.g., excitation/emission ~488/509 nm for GFP).

Concluding Remarks

The choice between this compound and genetic reporters for Golgi visualization depends heavily on the specific experimental goals. This compound offers a rapid and straightforward method for labeling the Golgi in both live and fixed cells, making it suitable for short-term experiments and initial morphological studies. However, researchers should be mindful of potential artifacts and cytotoxicity with prolonged use.

Genetic reporters, on the other hand, provide unparalleled specificity and are the gold standard for long-term live-cell imaging of Golgi dynamics and the trafficking of specific proteins. While the initial setup is more time-consuming due to the need for transfection and protein expression, the resulting stable and specific labeling often outweighs this initial investment for in-depth studies of Golgi function. By carefully considering the advantages and limitations of each approach, researchers can select the most appropriate tool to illuminate the structure and function of this vital cellular organelle.

References

A Comparative Guide to Fluorescent Probes for Co-localization Studies of Bodipy C12-Ceramide with Lipid Droplet Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bodipy C12-ceramide with other common fluorescent probes for the visualization and co-localization studies of lipid droplets and their associated proteins. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal tools for their specific needs in cellular and metabolic research.

Performance Comparison of Fluorescent Lipid Droplet Probes

The selection of a fluorescent probe is critical for the accurate visualization and analysis of lipid droplets. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundBodipy 493/503Nile RedLipidTOX Dyes
Target Ceramide trafficking, incorporation into sphingolipids and lipid dropletsNeutral lipids within lipid dropletsNeutral lipids within lipid dropletsNeutral lipids within lipid droplets
Fluorescence High quantum yield, brightVery high quantum yield, bright[1]Environment-sensitive, fluorescent in nonpolar environmentsHigh quantum yield, bright
Photostability Significantly more photostable than NBD[2][3]More photostable than Nile Red[]Prone to photobleachingHigh photostability
Specificity Mimics natural ceramide, incorporated into cellular membranes and organelles like the Golgi apparatus and lipid droplets[5][6][7]High selectivity for neutral lipids[]Can stain other cellular structures, less specific than Bodipy dyes[1]High specificity for neutral lipids
Live/Fixed Cells Suitable for both live and fixed cell imaging[8][9]Suitable for both live and fixed cell imaging[]Can be used for both, but specificity can be an issueOptimized for both live and fixed cell applications
Spectral Properties Emission shifts from green to red with increasing concentration[2][6][7]Narrow emission peak, Excitation/Emission ~493/503 nm[10]Broad emission spectrum, shifts from red to yellow depending on lipid environmentAvailable in various colors (e.g., Deep Red) for multiplexing
Advantages Allows for studying ceramide metabolism and trafficking[3]; Concentration-dependent spectral shift can report on lipid packing[6][7]Bright, photostable, and highly selective for lipid droplets[1]Low cost, readily availableHigh specificity and photostability, available in multiple colors
Limitations As a ceramide analog, its localization is not exclusive to lipid dropletsSpectral overlap with GFP[11]Lower photostability and specificity compared to Bodipy dyes[1]Higher cost

Experimental Protocols

Protocol 1: Co-localization of Bodipy FL C12-Ceramide with Lipid Droplet Proteins (e.g., Perilipin-2) in Fixed Cells

This protocol details the steps for labeling lipid droplets with Bodipy FL C12-ceramide and immunostaining for a lipid droplet-associated protein, such as Perilipin-2.

Materials:

  • Bodipy FL C12-ceramide (e.g., from Thermo Fisher Scientific)

  • Primary antibody against Perilipin-2

  • Alexa Fluor-conjugated secondary antibody (with a spectrally distinct fluorophore from Bodipy FL)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Plate cells on coverslips in a culture dish and grow to 70-80% confluency.

  • This compound Labeling:

    • Prepare a 1-5 µM working solution of Bodipy FL C12-ceramide in serum-free medium.

    • Remove the culture medium, wash cells once with PBS.

    • Incubate cells with the Bodipy working solution for 15-30 minutes at 37°C, protected from light.

  • Fixation:

    • Remove the labeling solution and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody against Perilipin-2 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for DAPI, Bodipy FL (green channel), and the secondary antibody (e.g., red channel).

Protocol 2: Live-Cell Imaging of this compound and a Fluorescently Tagged Lipid Droplet Protein

This protocol is for real-time visualization of the dynamics of ceramide and lipid droplet proteins in living cells.

Materials:

  • Cells expressing a fluorescently tagged lipid droplet protein (e.g., Perilipin-2-mCherry)

  • Bodipy FL C12-ceramide

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Cell Culture: Plate cells expressing the fluorescently tagged protein in a glass-bottom imaging dish.

  • Labeling:

    • Prepare a 0.5-2 µM working solution of Bodipy FL C12-ceramide in live-cell imaging medium.

    • When cells are at the desired confluency, replace the culture medium with the Bodipy working solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • Wash the cells gently twice with pre-warmed live-cell imaging medium to remove excess probe.

    • Add fresh live-cell imaging medium to the dish.

    • Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire images in the green channel for Bodipy FL C12-ceramide and the red channel for the mCherry-tagged protein. Time-lapse imaging can be performed to track dynamic interactions.

Visualizing Key Processes

To better understand the experimental logic and the biological context, the following diagrams illustrate a typical co-localization workflow and a simplified ceramide synthesis pathway.

experimental_workflow Experimental Workflow for Co-localization cluster_cell_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_processing Sample Processing (for Fixed Cells) cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips transfection Transfect with FP-tagged protein (optional for live-cell) cell_culture->transfection bodipy_stain Incubate with this compound cell_culture->bodipy_stain fixation Fix with 4% PFA bodipy_stain->fixation Fixed-cell path microscopy Confocal Microscopy bodipy_stain->microscopy Live-cell path permeabilization Permeabilize (e.g., Triton X-100) fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab secondary_ab->microscopy analysis Image Analysis (Co-localization) microscopy->analysis

Caption: Workflow for this compound and protein co-localization.

Caption: Simplified de novo ceramide synthesis pathway.

Concluding Remarks

This compound is a powerful tool for investigating the intricate relationship between ceramide metabolism and lipid droplet biology. Its favorable photophysical properties and ability to mimic its natural counterpart make it an excellent choice for co-localization studies with lipid droplet-associated proteins.[12] When compared to general neutral lipid stains like Nile Red, Bodipy-based probes, including Bodipy 493/503 and this compound, offer superior photostability and specificity.[1][] The choice between this compound and a neutral lipid dye like Bodipy 493/503 or LipidTOX will depend on the specific research question: the former is ideal for studying the trafficking and fate of ceramide itself, while the latter is suited for visualizing the bulk neutral lipid core of droplets. Careful consideration of the experimental goals and the characteristics of each probe will ensure high-quality, reproducible data in the study of lipid droplet dynamics and function.

References

A Comparative Guide to Ceramide Analogs: The Influence of C5, C12, and C18 Acyl Chain Length on Biological Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of numerous cellular processes, including apoptosis, cell proliferation, and membrane biophysics. The length of the N-acyl chain is a key determinant of a ceramide's function, with different chain lengths conferring distinct properties and biological activities. This guide provides a comparative analysis of ceramide analogs with short (C5), medium (C12), and long (C18) acyl chains. We examine their differential effects on cell permeability, membrane organization, and induction of signaling pathways, supported by experimental data and detailed protocols for researchers in cellular biology and drug development.

Introduction to Ceramide Acyl Chain Heterogeneity

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length of this fatty acid (the N-acyl chain) can vary significantly, typically ranging from C2 to over C30. This structural diversity is not trivial; it allows for chain length-specific roles in cellular function and pathology.[1] Long-chain ceramides, such as C16:0 and C18:0, are among the most abundant species in mammalian cells and are frequently associated with inducing apoptosis and mediating metabolic diseases.[2][3] In contrast, short-chain, cell-permeable ceramide analogs (e.g., C2, C6) are widely used as experimental tools to mimic the effects of endogenous ceramides due to their enhanced solubility and ability to cross the plasma membrane.[2] Very-long-chain ceramides (>C22) have distinct roles, particularly in skin barrier function and promoting proliferation.[2][4]

This guide focuses on comparing the behavior of three representative chain lengths:

  • C5-Ceramide (Short-chain): Represents the highly cell-permeable short-chain analogs used to exogenously elevate intracellular ceramide levels.

  • C12-Ceramide (Medium-chain): An intermediate chain length that offers a bridge between the properties of short and long-chain species.

  • C18-Ceramide (Long-chain): A physiologically relevant long-chain ceramide strongly implicated in stress-induced apoptosis and cellular signaling.[5][6]

Comparative Analysis of Biophysical and Cellular Behavior

The acyl chain length profoundly impacts how a ceramide analog interacts with and influences the cellular environment. Key differences are observed in their physical properties, their effect on membrane structure, and their efficacy in triggering signaling cascades.

Biophysical Properties: Permeability and Membrane Interactions

A primary distinction between ceramide analogs of different chain lengths is their ability to traverse the cell membrane and their influence on the lipid bilayer's organization.

  • Cell Permeability: Short-chain ceramides (C4-C6) exhibit the highest cell permeability, allowing them to be easily introduced into cells for experimental studies.[2][7] Long-chain ceramides like C18 have very poor cell permeability and are typically studied by modulating the activity of enzymes that produce them endogenously.[2] C12 ceramide, while less permeable than C5, can be used for exogenous administration to induce cellular effects like apoptosis.[8]

  • Membrane Organization and Lipid Domains: Ceramides are known to alter the biophysical properties of membranes.[9] Long-chain saturated ceramides, such as C18, have a strong ordering effect on fluid membranes and promote the formation and stabilization of ordered lipid domains (gel/fluid phase separation), often referred to as lipid rafts.[9][10] Conversely, studies using small-angle neutron scattering (SANS) have shown that short-chain (C6) and medium-chain (C12) ceramides can destabilize these lipid domains.[10] This suggests that while C18 ceramides can organize signaling platforms, C5 and C12 analogs may disrupt membrane microdomains.

// Edges edge [fontname="Arial", fontsize=10, color="#202124"]; C5 -> Permeability [label=" High", color="#34A853"]; C12 -> Permeability [label=" Medium", color="#FBBC05"]; C18 -> Permeability [label=" Low", color="#EA4335"];

C5 -> DomainStability [label=" Destabilizing*", color="#EA4335"]; C12 -> DomainStability [label=" Destabilizing", color="#EA4335"]; C18 -> DomainStability [label=" Stabilizing", color="#34A853"];

{rank=same; C5; Permeability; High;} {rank=same; C12; DomainStability; Medium;} {rank=same; C18; Low;}

label_info [label="*Effect of C5 is inferred from studies on similar short-chain ceramides (C4-C6).", shape=rect, style=dashed, fontsize=9, fontcolor="#5F6368"]; } }

Caption: Logical relationship between ceramide acyl chain length and key biophysical properties.

Cellular Signaling and Apoptosis

Ceramide is a well-established pro-apoptotic lipid.[11] However, the specific roles and mechanisms are highly dependent on the acyl chain length.

  • Induction of Apoptosis: C18-ceramide is consistently linked to the induction of apoptosis in response to cellular stress, such as chemotherapy.[5][12] Its accumulation is a key step in the intrinsic (mitochondrial) apoptotic pathway.[13] In contrast, some studies have found that other long-chain species, like C16-ceramide, can be anti-apoptotic in certain cancer cells, highlighting the specificity of the signal.[5][11] Short and medium-chain analogs like C5 and C12 are effective inducers of apoptosis when added exogenously, largely due to their ability to rapidly increase total cellular ceramide levels.[8][14]

  • Signaling Pathways: Endogenous C18-ceramide and exogenously added analogs trigger apoptosis through common pathways. A key mechanism involves the formation of ceramide channels in the mitochondrial outer membrane, which facilitates the release of pro-apoptotic factors like cytochrome c.[12][13] Ceramide also activates protein phosphatase 2A (PP2A), which dephosphorylates and inactivates the pro-survival kinase Akt (Protein Kinase B).[15] This inactivation prevents the phosphorylation and inhibition of pro-apoptotic proteins like BAD, leading to caspase activation and cell death.

// Nodes Stress [label="Cellular Stress\n(e.g., Chemotherapy)", fillcolor="#FBBC05", fontcolor="#202124"]; Ceramide [label="C18-Ceramide\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PP2A [label="PP2A\n(Phosphatase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)\n(Pro-Survival Kinase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_inactive [label="Akt (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; BAD [label="BAD\n(Pro-Apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax Channel\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];

// Edges Stress -> Ceramide [label=" Upregulates\nCerS1/SMases"]; Ceramide -> PP2A [label=" Activates", arrowhead=tee, dir=rev]; PP2A -> Akt [label=" Dephosphorylates", arrowhead=tee]; Akt -> Akt_inactive [style=dashed, arrowhead=none]; Akt -> BAD [label=" Inhibits by\nPhosphorylation", arrowhead=tee]; Akt_inactive -> BAD [style=dashed, color="#5F6368", label=" Inhibition\nRelieved"];

Ceramide -> Bax [label=" Promotes", style=solid]; BAD -> Bax [label=" Activates", style=solid]; Bax -> CytoC; CytoC -> Caspases [label=" Activates\nApoptosome"]; Caspases -> Apoptosis;

// Grouping for clarity {rank=same; Stress;} {rank=same; Ceramide;} {rank=same; PP2A; Bax;} {rank=same; Akt; BAD; CytoC;} {rank=same; Akt_inactive; Caspases;} {rank=same; Apoptosis;} } }

Caption: Simplified signaling pathway for C18-ceramide-induced apoptosis.

Quantitative Data Summary

The following tables summarize the comparative properties and effects of C5, C12, and C18 ceramide analogs based on published experimental observations.

Table 1: Comparison of Biophysical Properties

PropertyC5 Ceramide AnalogC12 Ceramide AnalogC18 Ceramide AnalogReference(s)
Relative Cell Permeability HighMediumVery Low[2][7][8]
Aqueous Solubility ModerateLowVery LowN/A (Inferred)
Effect on Membrane Order DecreasesDecreasesIncreases[9][10]
Lipid Domain (Raft) Stability DestabilizingDestabilizingStabilizing[10]
Common Experimental Use Exogenous treatmentExogenous treatmentModulation of endogenous synthesis[2][8]

*Properties for C5 are extrapolated from data on similar short-chain ceramides (C4-C6).

Table 2: Comparison of Primary Cellular Effects

Cellular ProcessC5 Ceramide AnalogC12 Ceramide AnalogC18 Ceramide AnalogReference(s)
Apoptosis Induction Strong (when added exogenously)Strong (when added exogenously)Strong (as an endogenous mediator)[5][8][14]
Cell Proliferation InhibitoryInhibitoryInhibitory[4][16]
Autophagy InducerInducerInducer[12][17]
ER Stress Can induce at high concentrationsCan induce at high concentrationsCan be induced by modulating its synthases[13]
Physiological Relevance Primarily an experimental toolPrimarily an experimental toolKey endogenous signaling molecule[2][3]

Experimental Protocols

This section provides a generalized protocol for assessing the cytotoxic effects of cell-permeable ceramide analogs (e.g., C5, C12) on a cancer cell line.

Protocol: Assessing Cell Viability via MTT Assay after Ceramide Analog Treatment

Objective: To determine the dose-dependent effect of C5 or C12 ceramide on the viability of cultured mammalian cells.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • C5-ceramide or C12-ceramide stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette and microplate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the ceramide analog stock solution in complete medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest ceramide dose.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ceramide analog or vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the dose-response curve to determine the IC₅₀ value.

// Nodes A [label="1. Seed Cells\nin 96-well plate"]; B [label="2. Incubate 24h\n(Allow attachment)"]; C [label="3. Prepare Ceramide Dilutions\n(e.g., C5-Cer, C12-Cer)"]; D [label="4. Treat Cells\n(Add diluted ceramide or vehicle)"]; E [label="5. Incubate for Treatment Period\n(e.g., 48 hours)"]; F [label="6. Add MTT Reagent\n(Incubate 2-4 hours)"]; G [label="7. Solubilize Formazan Crystals\n(Add DMSO)"]; H [label="8. Read Absorbance\n(570 nm)"]; I [label="9. Analyze Data\n(% Viability vs. Control, IC50)"];

// Edges (Workflow) A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } }

Caption: A typical experimental workflow for evaluating the effects of ceramide analogs on cell viability.

Conclusion

The acyl chain length is a paramount feature defining the biological and biophysical behavior of ceramide analogs.

  • C5-Ceramide acts as a potent, cell-permeable tool for rapidly elevating intracellular ceramide, inducing apoptosis, and disrupting membrane domains, though it lacks the specificity of endogenous long-chain species.

  • C18-Ceramide is a crucial endogenous signaling molecule that promotes apoptosis by stabilizing membrane domains and activating specific downstream pathways. Its poor permeability makes it an unsuitable candidate for direct exogenous treatment in most cell-based assays.

  • C12-Ceramide represents an intermediate, possessing moderate cell permeability that allows for its use in exogenous treatments while having a chain length that begins to approach the biophysical properties of long-chain ceramides, although it still appears to destabilize lipid domains.

For researchers and drug development professionals, understanding these chain-length-dependent differences is critical for designing experiments, interpreting results, and developing novel therapeutic strategies that target ceramide metabolism and signaling pathways.

References

A Comparative Guide to Live-Cell Golgi Staining: Evaluating Alternatives to BODIPY C12-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the accurate and stable visualization of the Golgi apparatus is paramount. BODIPY FL C12-ceramide has long been a staple for this purpose. However, the landscape of fluorescent probes is ever-evolving, offering alternatives with distinct advantages. This guide provides an objective comparison of BODIPY C12-ceramide with two notable alternatives: NBD C6-ceramide and the novel, two-component probe, Cer-SiR.

Performance Comparison

The selection of an appropriate fluorescent probe hinges on a balance of performance characteristics. Key considerations include photostability, potential cytotoxicity, specificity for the Golgi apparatus, and the resulting signal-to-noise ratio. Below is a summary of these parameters for the three probes.

ParameterThis compoundNBD C6-CeramideCer-SiR (Cer-TCO + SiR-Tz)
Excitation Max (nm) ~505~466~640
Emission Max (nm) ~512-540~536~660
Photostability High. Generally more photostable than NBD derivatives[1][2][3][4][5].Moderate. Less photostable than BODIPY dyes and can be sensitive to cholesterol levels[1][2][3].Exceptionally High. Suitable for long time-lapse and super-resolution imaging[6].
Cytotoxicity Low at typical working concentrations. Some studies on HeLa cells show low cytotoxicity up to 10 µM for BODIPY dyes[7].Can induce apoptosis at higher concentrations[3]. A modified version, acetyl-C16-ceramide-NBD, showed no cytotoxicity for over 24h[8].Very Low. Non-toxic at concentrations as high as 2 µM[6].
Golgi Specificity High. Widely used as a Golgi marker[9][10].High. A study reported a Pearson's Colocalization Coefficient of 0.77 with the Golgi marker TGN38[3].High. Colocalizes with Golgi marker GalNAcT2-GFP[6].
Signal-to-Noise Ratio High. BODIPY dyes generally have a high quantum yield[3].Moderate.High.
Suitability for Super-Resolution Limited.No.Yes, suitable for STED microscopy[6].

Mechanism of Golgi Targeting by Fluorescent Ceramide Analogs

Fluorescently labeled ceramide analogs are valuable tools for visualizing the Golgi apparatus in living cells due to their involvement in sphingolipid metabolism, a key function of this organelle. The general mechanism involves the uptake of the ceramide analog, its transport to the Golgi, and its subsequent metabolism and accumulation.

Golgi_Targeting_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Probe_BSA Fluorescent Ceramide-BSA Complex Plasma_Membrane Plasma Membrane Probe_BSA->Plasma_Membrane Insertion ER Endoplasmic Reticulum (ER) Plasma_Membrane->ER Transport Golgi Golgi Apparatus ER->Golgi Transport (Vesicular or CERT-mediated) Metabolites Fluorescent Metabolites (Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolic Conversion & Accumulation

Diagram 1. General pathway for Golgi targeting by fluorescent ceramide analogs.

Experimental Workflow for Live-Cell Golgi Staining

The following diagram outlines a generalized workflow for staining the Golgi apparatus in live cells using fluorescent ceramide analogs. Specific incubation times and concentrations will vary depending on the probe and cell type, as detailed in the protocols below.

Experimental_Workflow Start Start: Culture cells on imaging dish/coverslip Prep_Probe Prepare fluorescent probe working solution (often complexed with BSA) Start->Prep_Probe Incubate_Cold Incubate cells with probe at 4°C (allows plasma membrane labeling) Prep_Probe->Incubate_Cold Wash_Cold Wash with ice-cold medium to remove excess probe Incubate_Cold->Wash_Cold Incubate_37 Incubate in fresh medium at 37°C (allows internalization and transport to Golgi) Wash_Cold->Incubate_37 Wash_Warm Wash with warm medium Incubate_37->Wash_Warm Image Image with fluorescence microscope (using appropriate filter sets) Wash_Warm->Image End End Image->End

Diagram 2. Generalized experimental workflow for live-cell Golgi staining.

Experimental Protocols

Protocol 1: Staining with this compound

This protocol is a general guideline and may require optimization for specific cell types.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 5 µM ceramide/5 µM BSA working solution by diluting the stock solution in a serum-free medium (e.g., HBSS with 10 mM HEPES) containing 0.34 mg/mL defatted BSA. Vortex during addition to facilitate complex formation.

  • Cell Staining:

    • Grow cells on glass coverslips or imaging dishes to the desired confluency.

    • Rinse cells with an appropriate serum-free medium.

    • Incubate cells with the 5 µM ceramide/BSA working solution for 30 minutes at 4°C.

    • Rinse cells several times with ice-cold medium.

    • Incubate cells in fresh, pre-warmed complete medium at 37°C for a further 30 minutes.

    • Rinse cells with fresh medium before imaging.

  • Imaging:

    • Mount the coverslip on a slide.

    • Visualize the Golgi apparatus using a fluorescence microscope with a filter set appropriate for BODIPY FL (Excitation/Emission: ~505/512 nm).

Protocol 2: Staining with NBD C6-Ceramide

This protocol is adapted from manufacturer guidelines and may need optimization.[11][12]

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of NBD C6-ceramide in ethanol (B145695) or a chloroform:ethanol mixture.

    • Prepare a 5 µM NBD C6-ceramide/BSA complex solution as described for this compound.

  • Cell Staining:

    • Rinse cells grown on coverslips with a suitable medium (e.g., HBSS/HEPES).

    • Incubate the cells for 30 minutes at 4°C with the 5 µM NBD C6-ceramide-BSA complex solution.

    • Rinse the cells several times with ice-cold medium.

    • Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes.

    • Wash the cells in fresh medium.

  • Imaging:

    • Examine the cells using a fluorescence microscope with a FITC filter set (Excitation/Emission: ~466/536 nm). Prominent labeling of the Golgi apparatus should be visible.

Protocol 3: Staining with Cer-SiR (Two-Component Probe)

This protocol is based on the methodology for this advanced, two-step labeling strategy[13][14].

  • Preparation of Working Solutions:

    • Prepare a 2 µM working solution of Cer-TCO in a suitable medium (e.g., DMEM without phenol (B47542) red).

    • Prepare a 2 µM working solution of SiR-Tz in the same medium.

  • Cell Staining:

    • Seed HeLa cells (or other suitable cell type) on a 35 mm glass-bottom dish and incubate for 24 hours.

    • Wash the cells three times with the medium.

    • Add the 2 µM Cer-TCO working solution to the dish and incubate for 5 minutes at 37°C.

    • Wash the cells three times with the medium.

    • Add fresh medium and incubate for 60 minutes at 19.5°C to allow Cer-TCO to accumulate in the Golgi.

    • Wash the cells three times with the medium.

    • Add the 2 µM SiR-Tz working solution and incubate for 30 minutes at 19.5°C.

    • Wash the cells three times with the medium before imaging.

  • Imaging:

    • Image the cells using a confocal or STED microscope with a laser line appropriate for SiR dyes (e.g., 640 nm excitation).

Conclusion

While this compound remains a reliable tool for live-cell Golgi staining, researchers now have access to alternatives that may be better suited for specific experimental needs. NBD C6-ceramide offers a classic, albeit less photostable, option. For demanding applications such as long-term time-lapse imaging or super-resolution microscopy, the exceptional photostability and low cytotoxicity of the Cer-SiR two-component system present a significant advancement in the field. The choice of probe should be guided by the specific requirements of the experiment, considering factors such as the duration of imaging, the need for high resolution, and potential probe-induced cellular perturbations.

References

Safety Operating Guide

Proper Disposal of Bodipy C12-Ceramide: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Bodipy C12-Ceramide is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this fluorescent lipid probe.

This compound is a valuable tool in cellular analysis, but its chemical nature necessitates careful management of its waste. Adherence to proper disposal protocols minimizes risks to personnel and the environment.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is the first step toward safe handling. Key quantitative data is summarized below.

PropertyValue
Molecular Formula C42H70BF2N3O3[1]
Molecular Weight 713.8 g/mol [1]
Appearance Solid[1]
Solubility Slightly soluble in chloroform (B151607) and methanol[1][2]
Excitation Maximum 505 nm[1]
Emission Maximum 540 nm[1]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [3]

  • Serious Eye Irritation (Category 2A) [3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [3]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated solutions, and labware.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep any spilled solid this compound into a designated, labeled hazardous waste container. Avoid generating dust.

    • Contaminated items such as pipette tips, microfuge tubes, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

    • Aqueous solutions should not be disposed of down the drain.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound."

  • Indicate the primary hazards: "Irritant."

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or the release of vapors.

  • Store in a cool, dry, and well-ventilated location.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bodipy_C12_Ceramide_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_collection Collection cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start Start: Handling Bodipy C12-Ceramide Waste ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect Solid Waste (e.g., unused powder, contaminated labware) waste_type->collect_solid Solid collect_liquid Collect Liquid Waste (e.g., solutions) waste_type->collect_liquid Liquid label_container Label Hazardous Waste Container: - 'Hazardous Waste' - 'this compound' - 'Irritant' - Date collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling and Disposal of Bodipy C12-Ceramide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bodipy C12-ceramide, a fluorescently-tagged lipid crucial for research in cellular lipid trafficking and metabolism. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

This compound is a valuable tool for visualizing lipid distribution and dynamics within cells. However, as with any chemical reagent, understanding its properties and potential hazards is the first step toward safe and effective use. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures from receipt to disposal, and detailed experimental protocols.

Physicochemical and Safety Data at a Glance

A clear understanding of the quantitative data associated with this compound is fundamental for its safe handling and use in experimental settings. The following tables summarize its key physicochemical properties and associated hazards.

PropertyValueSource
Molecular Formula C42H70BF2N3O3[1][2]
Molecular Weight 713.8 g/mol [1][2]
Appearance Solid[1][2]
Purity ≥98%[1][2]
Excitation Maximum 505 nm[1][2]
Emission Maximum 540 nm[1][2]
Solubility Slightly soluble in chloroform (B151607) and methanol.[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Hazard StatementPrecautionary StatementPictogram
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.GHS07
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.GHS07

Essential Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety glasses with side shields or goggles are required to protect against splashes.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and change them immediately if they become contaminated.

  • Skin and Body Protection: A laboratory coat is mandatory to prevent contamination of personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: When handling the powdered form for extended periods or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and efficient use of this compound in a laboratory setting. The following diagram and procedural steps outline the complete lifecycle of the compound within the lab.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receiving Receive Package Inspect Inspect for Damage Receiving->Inspect Log Log in Inventory Inspect->Log Store Store at -20°C Log->Store Retrieve Retrieve from Storage DonPPE Don Appropriate PPE Retrieve->DonPPE PrepareStock Prepare Stock Solution in Fume Hood DonPPE->PrepareStock CellStaining Cell Staining PrepareStock->CellStaining LipidTrafficking Lipid Trafficking Assay PrepareStock->LipidTrafficking Microscopy Fluorescence Microscopy CellStaining->Microscopy LipidTrafficking->Microscopy Decontaminate Decontaminate Work Area Microscopy->Decontaminate SegregateWaste Segregate Contaminated Waste Decontaminate->SegregateWaste DisposeWaste Dispose as Hazardous Waste SegregateWaste->DisposeWaste

Caption: Operational workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Inventory and Storage: Log the compound in your chemical inventory system. Store the solid compound at -20°C, protected from light.

  • Personal Protective Equipment: Before handling, ensure you are wearing the appropriate PPE as detailed above.

  • Stock Solution Preparation:

    • Conduct all work with the solid compound and initial solvent dissolution in a certified chemical fume hood.

    • To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as chloroform or methanol.[1][2] For cell-based assays, DMSO is a common solvent for preparing a concentrated stock solution (e.g., 10 mM).[3]

    • It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

    • Store stock solutions at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[3]

  • Experimental Use: Follow the specific, validated protocols for your intended application (see Experimental Protocols section below).

  • Decontamination: After use, decontaminate all work surfaces. A solution of non-chlorinated automotive brake cleaner or other specialized fluorescent dye cleaners can be effective.[4] For general lab equipment, washing with a laboratory detergent like Luminox®, followed by rinses with hot tap water and organic-free water, is a standard procedure.[5]

  • Waste Segregation: Segregate all waste materials that have come into contact with this compound, including gloves, pipette tips, and empty containers.

  • Disposal: Dispose of all unused product and contaminated materials as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_streams Waste Identification cluster_disposal_procedure Disposal Procedure UnusedProduct Unused this compound Segregate Segregate Waste Streams UnusedProduct->Segregate ContaminatedSolids Contaminated Solids (Gloves, Tips, etc.) ContaminatedSolids->Segregate ContaminatedLiquids Contaminated Liquids (Media, Buffers) ContaminatedLiquids->Segregate Label Label as Hazardous Chemical Waste Segregate->Label Store Store in a Designated, Secure Area Label->Store ArrangePickup Arrange for Professional Disposal Store->ArrangePickup

Caption: Disposal plan for this compound waste.
  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, bench paper, and empty vials, are considered contaminated and must be disposed of as hazardous waste.

  • Liquid Waste: Aqueous solutions containing this compound (e.g., staining solutions, cell culture media) should be collected and disposed of as hazardous chemical waste.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the collection and proper disposal of all this compound waste.[6] Ensure all waste containers are clearly labeled as hazardous chemical waste.[6]

Detailed Experimental Protocols

This compound is widely used for staining the Golgi apparatus and for tracking lipid metabolism and transport in live and fixed cells.

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution for subsequent dilution to working concentrations.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes

    • Pipettes and tips

  • Procedure:

    • In a chemical fume hood, weigh out the desired amount of solid this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., to make a 10 mM stock solution from 1 mg of this compound (MW=713.8 g/mol ), dissolve in approximately 140 µL of DMSO).[3]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Staining the Golgi Apparatus in Living Cells
  • Objective: To visualize the Golgi apparatus in living cells using this compound.

  • Materials:

    • This compound stock solution

    • Cells cultured on glass coverslips

    • Serum-free cell culture medium or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

    • Defatted Bovine Serum Albumin (BSA)

  • Procedure:

    • Prepare a this compound/BSA complex. A common method involves diluting the stock solution in a medium containing defatted BSA.[7]

    • Prepare a working solution of 5 µM this compound in HBSS/HEPES.

    • Rinse the cells grown on coverslips with the appropriate medium.

    • Incubate the cells with the 5 µM this compound working solution for 30 minutes at 4°C.

    • Rinse the cells several times with ice-cold medium.

    • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.

    • Wash the cells with fresh medium and mount them for fluorescence microscopy.

Lipid Trafficking and Droplet Staining Protocol
  • Objective: To track the uptake and incorporation of this compound into cellular lipid droplets.

  • Materials:

    • This compound stock solution

    • Cells cultured in appropriate vessels

    • Serum-free medium or Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Prepare a working solution of 1-10 µM this compound in serum-free medium or PBS by diluting the stock solution.[3]

    • For adherent cells, remove the culture medium and add the staining solution to cover the cells.[3]

    • Incubate at 37°C for 15-30 minutes, protected from light.[8]

    • Wash the cells twice with PBS to remove the staining solution.[3][8]

    • The cells can now be imaged live or fixed for further analysis. For fixation, a 4% paraformaldehyde solution is commonly used.[8]

    • Observe the cells using a fluorescence microscope with appropriate filters for Bodipy dyes (Excitation/Emission ~505/540 nm).[1][2]

By adhering to these safety guidelines, operational procedures, and experimental protocols, researchers can confidently and safely utilize this compound to advance their scientific inquiries into the intricate world of cellular lipid biology.

References

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